C-DIM12
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLRXTDMXOFBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
C-DIM12: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of indole-3-carbinol that has garnered significant attention for its therapeutic potential in a range of diseases, most notably in neurodegenerative disorders and cancer.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of C-DIM12. The core of its action lies in the modulation of the orphan nuclear receptor Nurr1 (NR4A2), through which it exerts potent anti-inflammatory and pro-apoptotic effects.[1][3][4] This document will detail the signaling pathways influenced by C-DIM12, present quantitative data from key studies, and outline the experimental protocols used to elucidate its mechanism of action.
Core Mechanism: Modulation of Nurr1
C-DIM12 is primarily characterized as a potent activator and modulator of Nurr1, a member of the nuclear receptor superfamily crucial for the development and maintenance of dopaminergic neurons and for regulating inflammatory responses. While it often acts as a Nurr1 agonist, particularly in the context of neuroprotection, in certain cancer cell types, it can function as a functional antagonist or inverse agonist. Computational modeling suggests that C-DIM12 has a high-affinity binding interaction with Nurr1, specifically at the coactivator domain. However, some evidence also indicates that its effects may not stem from direct binding to the Nurr1 ligand-binding domain, but rather from indirect modulation of the receptor's activity.
Signaling Pathways
The therapeutic effects of C-DIM12 are channeled through several key signaling pathways:
Anti-Inflammatory and Neuroprotective Pathway via NF-κB Inhibition
In the central nervous system, C-DIM12 demonstrates significant neuroprotective effects, primarily by suppressing neuroinflammation. This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade in glial cells like microglia and astrocytes.
The proposed mechanism involves the following steps:
-
C-DIM12 promotes the nuclear translocation of Nurr1.
-
In the nucleus, Nurr1 interferes with the transcriptional activity of NF-κB.
-
C-DIM12 stabilizes the binding of nuclear corepressor proteins, such as CoREST and NCOR2, to the promoters of inflammatory genes.
-
This stabilization competitively inhibits the binding of the p65 subunit of NF-κB to these promoters.
-
As a result, the expression of pro-inflammatory genes, including nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2), is significantly reduced.
This cascade of events leads to a dampening of the inflammatory response mediated by glial cells, which is a key factor in the pathology of neurodegenerative diseases like Parkinson's disease.
Anti-Cancer and Pro-Apoptotic Pathways
The role of C-DIM12 in cancer is multifaceted and can be context-dependent.
-
Nurr1 Antagonism and Autophagy Inhibition: In pancreatic cancer, C-DIM12 acts as a Nurr1 antagonist. It inhibits tumor growth and induces apoptosis. Furthermore, it has been shown to inhibit cytoprotective autophagy that is induced by chemotherapeutic agents like gemcitabine, thereby potentially enhancing the efficacy of such treatments.
-
JNK Pathway Activation: The broader class of C-DIM compounds has been demonstrated to induce apoptosis in colon cancer cells through the activation of the c-Jun N-terminal kinase (JNK) pathway. This activation appears to be independent of endoplasmic reticulum (ER) stress.
-
PPARγ-Independent Apoptosis: In some colon cancer cell lines, C-DIMs can trigger apoptosis through a peroxisome proliferator-activated receptor-gamma (PPARγ)-independent mechanism. This involves the induction of the early growth response-1 (Egr-1) protein, which in turn activates the nonsteroidal anti-inflammatory drug-activated gene-1 (NAG-1).
Interaction with PPARγ Signaling
C-DIM compounds have also been identified as agonists of PPARγ. In human macrophages, the Nurr1 agonist activity of C-DIM12 has been shown to increase the protein levels of PPARγ and enhance its transcriptional activity, suggesting a synergistic relationship between Nurr1 and PPARγ in modulating inflammatory responses. However, it is noteworthy that several of the anti-cancer effects of C-DIMs are reported to be independent of PPARγ activation.
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| In Vitro Efficacy | |||
| IC50 (Growth Inhibition) | HT-29 and HCT-15 colon cancer cells (for related C-DIMs) | 1 - 10 µM | |
| Concentration for Autophagy Inhibition | MiaPaCa2 pancreatic cancer cells | 15 µM | |
| Concentration for NF-κB-GFP Expression Blockade | NF-κB-GFP HEK cells | 100 µM | |
| In Vivo Efficacy | |||
| Neuroprotective Dose | MPTP-induced Parkinsonism mouse model | 25 mg/kg daily (oral) | |
| Tumor Growth Inhibition Dose | NURR1-KO cells orthotopic xenograft | 30 mg/kg (i.p.) | |
| Brain Inflammation Attenuation Dose | Intracerebral hemorrhage mouse model | 50 - 100 mg/kg (i.p.) | |
| Pharmacokinetics | |||
| Bioavailability and CNS Distribution | Mouse model | High |
Experimental Protocols
In Vitro Nurr1 Transcription Reporter Assay
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Objective: To determine if C-DIM12 activates Nurr1-mediated gene transcription.
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Methodology:
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Neuronal cell lines (e.g., PC12) are co-transfected with a Nurr1 expression vector and a reporter plasmid containing a Nurr1 response element linked to a luciferase gene.
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Transfected cells are treated with varying concentrations of C-DIM12 or a vehicle control.
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After a defined incubation period (e.g., 24 hours), cells are lysed.
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Luciferase activity is measured using a luminometer.
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Results are expressed as the fold change in luciferase activity relative to the vehicle control.
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Chromatin Immunoprecipitation (ChIP) Assay
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Objective: To investigate the effect of C-DIM12 on the binding of transcription factors (e.g., p65 subunit of NF-κB, Nurr1) to specific gene promoters.
-
Methodology:
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BV-2 microglial cells are treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of C-DIM12.
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Protein-DNA complexes are cross-linked using formaldehyde.
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Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
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An antibody specific to the protein of interest (e.g., anti-p65 or anti-Nurr1) is used to immunoprecipitate the chromatin complexes.
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The cross-links are reversed, and the DNA is purified.
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Quantitative PCR (qPCR) is performed using primers specific for the promoter region of the target gene (e.g., NOS2 promoter).
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The amount of immunoprecipitated DNA is quantified, indicating the level of protein binding to the promoter.
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In Vivo MPTP-Induced Parkinsonism Model
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Objective: To evaluate the neuroprotective effects of C-DIM12 in a mouse model of Parkinson's disease.
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Methodology:
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C57BL/6 mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and probenecid to induce parkinsonism, characterized by the loss of dopaminergic neurons.
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A treatment group of mice concurrently receives daily oral doses of C-DIM12 (e.g., 25 mg/kg).
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Control groups receive vehicle or C-DIM12 alone.
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Neurobehavioral analyses are conducted throughout the study to assess motor function.
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At the end of the study, brains are collected and processed for immunohistochemical analysis.
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The number of dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra pars compacta and the density of dopaminergic terminals in the striatum are quantified.
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Markers of glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) are also assessed.
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Conclusion
C-DIM12 is a promising therapeutic agent with a well-defined, albeit complex, mechanism of action centered on the modulation of the orphan nuclear receptor Nurr1. Its ability to suppress neuroinflammation via NF-κB inhibition provides a strong rationale for its development in the treatment of neurodegenerative disorders. Concurrently, its multifaceted anti-cancer activities, including the induction of apoptosis and inhibition of autophagy, highlight its potential as an oncologic therapeutic. Further research, particularly clinical trials, is warranted to translate the preclinical efficacy of C-DIM12 into tangible clinical benefits. As of now, no clinical trials for C-DIM12 are listed, but related strategies involving deep brain stimulation are being explored for Parkinson's and other motor disorders.
References
C-DIM12: A Technical Guide to a Novel Nurr1 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-DIM12, chemically known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent and orally active modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] This synthetic compound has garnered significant attention for its neuroprotective and anti-inflammatory properties, primarily mediated through the activation of Nurr1 and subsequent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] Preclinical studies have demonstrated its therapeutic potential in models of Parkinson's disease and intracerebral hemorrhage.[1] Furthermore, C-DIM12 has exhibited anti-tumor and pro-apoptotic effects in cancer cell lines. This document provides a comprehensive technical overview of C-DIM12, including its mechanism of action, key experimental data, and detailed protocols.
Core Properties and Chemical Structure
| Property | Value | Reference |
| IUPAC Name | 3,3'-[(4-Chlorophenyl)methylene]bis[1H-indole] | |
| Synonyms | DIM-C-pPhCl | |
| Molecular Formula | C23H17ClN2 | |
| Molecular Weight | 356.85 g/mol | |
| CAS Number | 178946-89-9 | |
| Purity | ≥98% (HPLC) | |
| Solubility | 71 mg/mL in DMSO (198.96 mM) |
Mechanism of Action
C-DIM12 functions as a potent activator of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons, as well as for regulating inflammatory responses in glial cells.
Key mechanistic features include:
-
Nurr1 Activation: C-DIM12 binds to Nurr1, likely at the coactivator domain, stimulating its transcriptional activity. This leads to the induction of Nurr1-regulated genes, including those involved in dopamine synthesis and neuroprotection like tyrosine hydroxylase and the dopamine transporter.
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Inhibition of NF-κB Signaling: A primary anti-inflammatory mechanism of C-DIM12 is the suppression of NF-κB-dependent gene expression. It achieves this by stabilizing the binding of nuclear corepressor proteins, such as CoREST and NCOR2, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. This leads to decreased expression of pro-inflammatory mediators like nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).
-
Apoptosis Induction in Cancer Cells: In the context of cancer, C-DIM12 stimulates a Nurr1-mediated apoptosis axis in bladder cancer cells and tumors. It has also been shown to inhibit tumor growth and autophagy.
Below is a diagram illustrating the signaling pathway of C-DIM12 in suppressing inflammation.
Caption: C-DIM12 anti-inflammatory signaling pathway.
Preclinical Data Summary
In Vitro Studies
| Cell Line | Treatment | Effect | Reference |
| BV-2 microglia | C-DIM12 + LPS | Inhibition of LPS-induced NF-κB-regulated genes (NOS2, IL-6, CCL2) | |
| NF-κB–GFP reporter cells | 100 μM C-DIM12 + 30 ng/ml TNFα | Decreased NF-κB activation | |
| Primary microglia | C-DIM12 + LPS | Enhanced nuclear translocation of Nurr1; Decreased p65 binding to NOS2 promoter | |
| Bladder cancer cells | C-DIM12 | Stimulation of Nurr1-mediated apoptosis | |
| MiaPaCa2 cells | 15 μM C-DIM12 (3-5 days) | Inhibition of autophagy, increased cell proliferation and survival |
In Vivo Studies
| Animal Model | Dosing Regimen | Key Findings | Reference |
| MPTPp-treated mice (Parkinson's model) | 50 mg/kg, oral administration | Neuroprotective activity; protection against loss of dopaminergic neurons; suppression of microglial and astrocyte activation | |
| Transgenic NF-κB/EGFP reporter mice | 50 mg/kg, oral gavage | Reduced expression of NF-κB/EGFP in the substantia nigra | |
| Intracerebral hemorrhage (ICH) mice | 50-100 mg/kg, i.p. or p.o. | Attenuated brain inflammation; improved functional recovery; prevented neuron loss; suppressed activation of microglia/macrophages | |
| NURR1-KO cells orthotopic xenograft | 30 mg/kg, i.p. (30 days) | Inhibition of tumor growth and autophagy; induction of apoptosis |
Experimental Protocols
NF-κB Activation Assay in Reporter Cells
Objective: To quantify the inhibitory effect of C-DIM12 on NF-κB activation.
Methodology:
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Cell Culture: NF-κB–GFP (green fluorescent protein) HEK293 reporter cells are cultured in appropriate media.
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Treatment: Cells are exposed to 30 ng/ml of TNFα to induce NF-κB activation. Concurrently, cells are treated with 100 μM C-DIM12 or vehicle control.
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Incubation: The cells are incubated for up to 24 hours.
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Analysis: Total GFP fluorescence per cell is measured using fluorescence microscopy or flow cytometry. A reduction in GFP fluorescence in the C-DIM12-treated group compared to the TNFα-only group indicates inhibition of NF-κB activation.
Below is a diagram illustrating the experimental workflow for the NF-κB activation assay.
Caption: Workflow for NF-κB activation reporter assay.
In Vivo Neuroprotection Study in MPTPp Mouse Model
Objective: To assess the neuroprotective effects of C-DIM12 against dopamine neuron loss.
Methodology:
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Animal Model: C57Bl/6 mice or transgenic NF-κB/EGFP reporter mice are used.
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Induction of Parkinsonism: Mice are treated with four doses of MPTP + probenecid (MPTPp) over 14 days to induce progressive loss of dopaminergic neurons.
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Treatment: A cohort of MPTPp-treated mice receives daily oral gavage of C-DIM12 (50 mg/kg) dissolved in a vehicle (e.g., corn oil). Control groups receive vehicle only. Treatment can be administered post-lesioning to assess therapeutic potential.
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Monitoring: Mice are monitored for neurobehavioral function.
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Endpoint Analysis: After the treatment period, brain tissue is collected. The substantia nigra pars compacta (SNpc) and striatum are analyzed for:
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Loss of dopaminergic neurons (e.g., via tyrosine hydroxylase immunohistochemistry).
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Glial activation (e.g., via Iba1 for microglia and GFAP for astrocytes).
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Changes in gene expression related to Parkinson's disease and NF-κB signaling via qPCR.
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Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the effect of C-DIM12 on the binding of p65 and Nurr1 to inflammatory gene promoters.
Methodology:
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Cell Culture and Treatment: BV-2 microglial cells are treated with LPS in the presence or absence of C-DIM12.
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Cross-linking: Protein-DNA interactions are cross-linked with formaldehyde.
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Chromatin Shearing: Chromatin is sheared into smaller fragments by sonication.
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Immunoprecipitation: Chromatin is incubated with antibodies specific for p65 or Nurr1 to pull down the protein of interest along with its bound DNA.
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DNA Purification: The DNA is purified from the immunoprecipitated complexes.
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qPCR Analysis: Quantitative PCR is performed on the purified DNA to quantify the amount of a specific promoter region (e.g., the NOS2 promoter) that was bound by the protein of interest. An increase in Nurr1 binding and a decrease in p65 binding at the NOS2 promoter in C-DIM12-treated cells would be expected.
Synthesis
The synthesis of C-DIM12 involves the chemical reaction of indole with p-chlorobenzaldehyde.
Conclusion
C-DIM12 is a promising small molecule with a well-defined mechanism of action centered on the activation of Nurr1 and the inhibition of NF-κB-mediated inflammation. Its demonstrated efficacy in preclinical models of neurodegenerative diseases and its anti-cancer properties highlight its potential as a therapeutic agent. Further research is warranted to translate these findings into clinical applications.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The Nurr1 Activator 1,1-Bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structure and Function of C-DIM12
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-DIM12, also known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of 3,3′-diindolylmethane (DIM) that has emerged as a potent modulator of the orphan nuclear receptor Nurr1 (Nuclear receptor related 1 protein).[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental protocols related to C-DIM12. It is designed to serve as a detailed resource for researchers in pharmacology, neurobiology, and oncology who are investigating the therapeutic potential of this compound. The information presented herein is compiled from various scientific publications and is intended to facilitate further research and development.
Physicochemical and Pharmacokinetic Properties
C-DIM12 is a small molecule with specific chemical and physical characteristics that influence its biological activity and disposition. Its pharmacokinetic profile has been primarily studied in mice, revealing good oral bioavailability and significant brain penetration.[3][4]
Table 1: Physicochemical Properties of C-DIM12
| Property | Value | Reference |
| Chemical Name | 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane | [5] |
| Synonyms | DIM-C-pPhCl | |
| Molecular Formula | C₂₃H₁₇ClN₂ | |
| Molecular Weight | 356.85 g/mol | |
| CAS Number | 178946-89-9 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol. Insoluble in water. | |
| Storage | Store at -20°C |
Table 2: Pharmacokinetic Parameters of C-DIM12 in Mice (25 mg/kg, oral gavage)
| Parameter | Plasma | Brain | Reference |
| Tmax (hours) | ~1 | ~2 | |
| Cmax (ng/mL or ng/g) | ~1000 | ~3000 | |
| AUC (ng·h/mL or ng·h/g) | ~8000 | ~24000 | |
| t½ (hours) | ~4 | ~6 |
Synthesis of C-DIM12
C-DIM12 is synthesized through an electrophilic substitution reaction of indole with p-chlorobenzaldehyde. This reaction is typically acid-catalyzed.
Experimental Protocol: Synthesis of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (C-DIM12)
Materials:
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Indole
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p-Chlorobenzaldehyde
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Acetonitrile (CH₃CN)
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p-Toluenesulfonic acid (p-TSA)
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Dichloromethane (DCM)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve indole (2.0 mmol) and p-chlorobenzaldehyde (1.0 mmol) in acetonitrile (5 mL).
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Stir the solution vigorously at room temperature.
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Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol) to the reaction mixture.
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Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and transfer the mixture to a separatory funnel.
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Wash the organic layer with dichloromethane (DCM) and then with a saturated salt solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure C-DIM12.
Mechanism of Action: Dual Regulation of Nurr1 and NF-κB Signaling
C-DIM12 exerts its biological effects primarily through two interconnected signaling pathways: the activation of the orphan nuclear receptor Nurr1 and the inhibition of the pro-inflammatory transcription factor NF-κB.
Nurr1 Activation
C-DIM12 is a potent activator of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons. It also plays a role in suppressing inflammation. C-DIM12 binds to the Nurr1 ligand-binding domain, leading to the recruitment of co-activators and the transcriptional activation of Nurr1 target genes.
References
- 1. origene.com [origene.com]
- 2. researchgate.net [researchgate.net]
- 3. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
C-DIM12: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent, orally active small molecule modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] This technical guide provides a comprehensive overview of the biological activities of C-DIM12, with a focus on its anti-inflammatory, neuroprotective, and anti-cancer properties. Detailed experimental methodologies, quantitative data from key studies, and visualizations of its mechanisms of action are presented to support further research and development.
Core Mechanism of Action: Nurr1 Modulation
C-DIM12 functions as a Nurr1 activator.[3] Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons, and it also plays a key role in regulating inflammatory responses in glial cells. C-DIM12's biological effects are primarily mediated through its interaction with Nurr1, leading to the modulation of downstream gene expression. Computational modeling suggests a high-affinity binding interaction of C-DIM12 with the coactivator domain of human Nurr1.
Anti-inflammatory Effects
A significant aspect of C-DIM12's activity is its ability to suppress neuroinflammation. It achieves this by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In microglial cells, C-DIM12 stabilizes nuclear corepressor proteins, such as CoREST and NCOR2, which reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. This leads to decreased expression of pro-inflammatory mediators including:
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Inducible nitric oxide synthase (iNOS)
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Interleukin-6 (IL-6)
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Chemokine (C-C motif) ligand 2 (CCL2)
The anti-inflammatory effects of C-DIM12 have been demonstrated in various in vitro and in vivo models.
Neuroprotective Effects
C-DIM12 exhibits significant neuroprotective properties, particularly in models of Parkinson's disease and intracerebral hemorrhage. By activating Nurr1, C-DIM12 protects dopaminergic neurons from damage and loss. In MPTP-induced models of Parkinsonism, C-DIM12 has been shown to:
-
Protect against the loss of dopaminergic neurons in the substantia nigra pars compacta.
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Preserve dopaminergic terminals in the striatum.
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Suppress the activation of microglia and astrocytes.
Furthermore, in models of intracerebral hemorrhage, C-DIM12 improves neurological function recovery and prevents neuron loss.
Anti-cancer Activity
C-DIM12 also demonstrates anti-neoplastic effects in various cancer cell lines. It can inhibit tumor growth, induce apoptosis (programmed cell death), and inhibit autophagy. In pancreatic cancer cells, C-DIM12 acts as a Nurr1 inverse agonist, leading to decreased cell proliferation and migration.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on C-DIM12.
Table 1: In Vitro Activity of C-DIM12
| Cell Line | Assay | Concentration | Effect | Reference |
| MiaPaCa2 | Cell Proliferation | 15 µM | Increased cell proliferation and survival by inhibiting autophagy. | |
| BV-2 microglia | NF-κB-regulated gene expression (LPS-induced) | Not specified | Inhibition of NOS2, IL-6, and CCL2 expression. | |
| NF-κB–GFP reporter cells | NF-κB activation (TNFα-induced) | 100 µM | Decreased NF-κB activation. | |
| THP-1 | NF-κB transcriptional activity | 10 µM | Attenuation of NF-κB activity induced by LPS, FL, TNFα, LTA, and ZY. | |
| Pancreatic cancer cells (MiaPaCa2, Panc1, BxPC3) | Cell Survival | 1-1000 µM | Dose-dependent decrease in cell survival. | |
| MiaPaCa2, Panc1 | Apoptosis | 15 µM | Induction of cell death (increased Annexin V staining). | |
| MiaPaCa2, Panc1 | Anchorage-independent growth | 15 µM | Inhibition of growth in soft agar. | |
| MiaPaCa2, Panc1 | Cell Migration | 15 µM | 60-70% decrease in migration over 48 hours. |
Table 2: In Vivo Pharmacokinetics of C-DIM12 in Mice
| Dose | Route of Administration | Parameter | Plasma | Brain | Reference |
| 10 mg/kg | Oral gavage | Cmax | Not specified | Not specified | |
| 10 mg/kg | Oral gavage | t1/2 | Not specified | Not specified | |
| 10 mg/kg | Oral gavage | AUC | Not specified | Not specified | |
| 25 mg/kg | Oral gavage | Cmax | Not specified | Not specified | |
| 25 mg/kg | Oral gavage | t1/2 | Not specified | Not specified | |
| 25 mg/kg | Oral gavage | AUC | Not specified | Not specified | |
| 30 mg/kg | Intraperitoneal | Not applicable | Not applicable | Not applicable |
Pharmacokinetic analysis demonstrated that approximately three times more C-DIM12 concentrated in the brain than in plasma.
Table 3: In Vivo Efficacy of C-DIM12 in Disease Models
| Disease Model | Animal | Dosing Regimen | Key Findings | Reference |
| MPTP-induced Parkinsonism | C57BL/6 mice | 25 mg/kg daily, oral | Protected against loss of dopaminergic neurons; suppressed glial activation. | |
| Intracerebral Hemorrhage | Mice | 50 or 100 mg/kg, oral | Improved recovery of neurological function; prevented neuron loss; suppressed microglia/macrophage activation. | |
| Pancreatic Cancer Xenograft | Nude mice | 50 mg/kg, 3 times a week | Inhibited tumor growth. | |
| NURR1-KO Orthotopic Xenograft | Mice | 30 mg/kg for 30 days, i.p. | Inhibited tumor growth and autophagy; induced apoptosis. |
Signaling Pathways and Experimental Workflows
C-DIM12 Anti-inflammatory Signaling Pathway
The following diagram illustrates the mechanism by which C-DIM12 inhibits NF-κB-mediated inflammation.
Caption: C-DIM12 inhibits NF-κB signaling by activating Nurr1.
Experimental Workflow for In Vivo Parkinson's Disease Model
This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of C-DIM12 in an MPTP-induced mouse model of Parkinson's disease.
Caption: Workflow for assessing C-DIM12 in a Parkinson's model.
Experimental Protocols
Cell Culture and In Vitro Assays
-
Cell Lines: BV-2 microglial cells, NF-κB-GFP reporter HEK293 cells, and various cancer cell lines (e.g., MiaPaCa2, Panc1) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
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NF-κB Activation Assay: NF-κB–GFP reporter cells are exposed to an inflammatory stimulus (e.g., 30 ng/ml of TNFα) in the presence or absence of C-DIM12 (e.g., 100 µM) for up to 24 hours. GFP fluorescence is quantified to measure NF-κB activation.
-
Gene Expression Analysis: Cells are treated with an inflammatory stimulus (e.g., LPS) with or without C-DIM12. RNA is then isolated, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., iNOS, IL-6, CCL2).
-
Chromatin Immunoprecipitation (ChIP) Assay: BV-2 cells are treated with C-DIM12 followed by LPS. ChIP assays are performed using antibodies against p65 and Nurr1 to assess their binding to the promoter regions of inflammatory genes like NOS2.
Animal Models
-
MPTP-Induced Parkinsonism Model: C57BL/6 mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) along with probenecid to induce parkinsonian pathology. C-DIM12 is administered orally daily. Behavioral tests are conducted to assess motor function. Post-mortem analysis includes immunohistochemistry for tyrosine hydroxylase (to identify dopaminergic neurons), Iba1 (microglia), and GFAP (astrocytes), as well as neurochemical analysis of dopamine levels.
-
Intracerebral Hemorrhage (ICH) Model: ICH is induced in mice by microinjection of collagenase into the striatum. C-DIM12 is administered orally at various time points after ICH induction. Neurological function is assessed using behavioral tests (e.g., beam-walking). Histological analysis is performed to evaluate neuron loss and glial activation.
-
Xenograft Tumor Models: Human cancer cells (e.g., MiaPaCa2) are injected subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, mice are treated with C-DIM12 (e.g., intraperitoneally or orally). Tumor volume and body weight are monitored throughout the study.
Conclusion and Future Directions
C-DIM12 is a promising therapeutic candidate with a well-defined mechanism of action centered on the modulation of Nurr1. Its potent anti-inflammatory, neuroprotective, and anti-cancer properties, coupled with its oral bioavailability and ability to penetrate the central nervous system, make it an attractive molecule for further development. Future research should focus on elucidating the full spectrum of its off-target effects, optimizing dosing regimens for different indications, and ultimately, translating these preclinical findings into clinical applications for neurodegenerative diseases, inflammatory disorders, and cancer.
References
The C-DIM12 Signaling Axis: A Technical Guide to a Novel Modulator of Nurr1 and NF-κB Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of 3,3'-diindolylmethane (DIM) that has emerged as a significant modulator of key cellular signaling pathways.[1][2] Primarily recognized as an activator of the orphan nuclear receptor Nurr1 (NR4A2), C-DIM12 exhibits potent anti-inflammatory, neuroprotective, and anti-neoplastic properties.[1][3][4] This technical guide provides an in-depth overview of the signaling pathways modulated by C-DIM12, detailed experimental protocols for its study, and a summary of its quantitative effects, serving as a comprehensive resource for researchers in pharmacology and drug development.
Core Signaling Pathways
The primary mechanism of action of C-DIM12 revolves around its ability to modulate the activity of the orphan nuclear receptor Nurr1 and consequently inhibit the pro-inflammatory NF-κB signaling cascade.
Nurr1 Activation
Nurr1 is a crucial transcription factor involved in the development and maintenance of dopaminergic neurons, and it also plays a role in regulating inflammatory responses. C-DIM12 has been identified as a potent activator of Nurr1. While it was initially thought to bind directly to the ligand-binding domain of Nurr1, more recent evidence from protein NMR structural footprinting data suggests that C-DIM12 does not directly bind to the Nurr1 ligand-binding domain. Computational modeling, however, indicates a high-affinity binding interaction with Nurr1 at the coactivator domain. This suggests that C-DIM12 may function as an allosteric modulator of Nurr1 activity.
The activation of Nurr1 by C-DIM12 leads to the transcriptional regulation of its target genes. In neuronal cells, this includes genes associated with dopamine synthesis and homeostasis. In cancer cells, Nurr1 activation by C-DIM12 has been linked to the induction of apoptosis.
Inhibition of NF-κB Signaling
A major consequence of Nurr1 activation by C-DIM12 is the potent inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer.
C-DIM12-mediated Nurr1 activation leads to the transcriptional repression of NF-κB target genes. This is achieved through a mechanism where Nurr1 interferes with the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes, such as nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2). Furthermore, C-DIM12 has been shown to stabilize the binding of corepressor proteins, such as the Corepressor for Repressor Element 1 Silencing Transcription Factor (CoREST) and the Nuclear Receptor Corepressor 2 (NCOR2), to NF-κB, further enhancing the repression of inflammatory gene expression.
Quantitative Data
The following tables summarize the known quantitative effects of C-DIM12 from various studies.
Table 1: Effective Concentrations of C-DIM12 in In Vitro Studies
| Cell Line | Assay | Concentration | Effect | Reference |
| BV-2 microglia | NF-κB inhibition | 10 µM | Inhibition of LPS-induced NF-κB regulated gene expression | |
| NF-κB-GFP HEK cells | NF-κB inhibition | 100 µM | Reduction in TNFα-induced GFP fluorescence | |
| MiaPaCa2 cells | Autophagy inhibition | 15 µM | Increased cell proliferation and survival | |
| Neuronal cell lines | Nurr1 activation | Not specified | Effective activator of Nurr1 transcription |
Table 2: In Vivo Dosages and Effects of C-DIM12 in Mouse Models
| Mouse Model | Dosage | Administration Route | Effect | Reference |
| MPTP-Induced Parkinsonism | 25 mg/kg/day for 14 days | Intraperitoneal (i.p.) | Modulated glial reactivity | |
| Intracerebral Hemorrhage | 50-100 mg/kg (three times) | Intraperitoneal (i.p.) | Attenuated brain inflammation and improved functional recovery | |
| NURR1-KO Orthotopic Xenograft | 30 mg/kg/day for 30 days | Intraperitoneal (i.p.) | Inhibited tumor growth and autophagy, induced apoptosis | |
| Intracerebral Hemorrhage | 50 or 100 mg/kg | Oral (p.o.) | Improved recovery of neurological function and prevented neuron loss |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research on C-DIM12. Below are protocols for key experiments.
Nurr1 Activation Luciferase Reporter Assay
This assay is used to quantify the ability of C-DIM12 to activate Nurr1-mediated transcription.
Materials:
-
Neuronal cell line (e.g., PC12)
-
Expression plasmid for Nurr1
-
Luciferase reporter plasmid containing Nurr1 response elements (NBREs)
-
Transfection reagent
-
C-DIM12 solution (in DMSO)
-
Luciferase assay system
-
Plate reader with luminometer
Protocol:
-
Seed neuronal cells in a 24-well plate at an appropriate density.
-
Co-transfect the cells with the Nurr1 expression plasmid and the NBRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 6 hours of transfection, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of C-DIM12.
-
Incubate the cells for 18 hours.
-
Lyse the cells using a freeze-thaw protocol or a commercial lysis buffer.
-
Measure the luciferase activity in the cell extracts using a luciferase assay system and a luminometer.
-
Normalize the luciferase activity values to the total protein concentration of each sample.
NF-κB Inhibition Luciferase Reporter Assay
This assay measures the inhibitory effect of C-DIM12 on NF-κB transcriptional activity.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Expression plasmid for a positive control activator of NF-κB (e.g., MyD88) or a stimulating ligand (e.g., TNFα)
-
Transfection reagent
-
C-DIM12 solution (in DMSO)
-
Luciferase assay system
-
Plate reader with luminometer
Protocol:
-
Seed cells in a 24-well plate.
-
Transfect the cells with the NF-κB luciferase reporter plasmid.
-
After overnight transfection, pre-treat the cells with C-DIM12 or DMSO for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNFα) for 4-6 hours.
-
Lyse the cells and measure luciferase activity as described in the Nurr1 activation assay protocol.
-
Normalize the luciferase activity to total protein concentration.
In Vivo Mouse Model of Intracerebral Hemorrhage (ICH)
This protocol outlines the use of C-DIM12 in a mouse model of ICH to assess its neuroprotective and anti-inflammatory effects.
Materials:
-
Male C57BL/6 mice
-
Collagenase solution
-
Stereotaxic apparatus
-
C-DIM12 solution for oral gavage
-
Vehicle control
-
Behavioral testing equipment (e.g., beam-walking test)
-
Reagents for immunohistochemistry and qRT-PCR
Protocol:
-
Induce ICH by stereotaxic microinjection of collagenase into the striatum of anesthetized mice.
-
At 3 hours post-ICH induction, administer C-DIM12 (50 or 100 mg/kg) or vehicle via oral gavage. Repeat administration at 27 and 51 hours post-ICH.
-
Perform behavioral tests, such as the beam-walking test, at various time points (e.g., 1, 3, 5, and 7 days) post-ICH to assess motor function recovery.
-
At desired endpoints (e.g., 6 hours for gene expression, 72 hours for histology), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for analysis.
-
For gene expression analysis, isolate RNA from the perihematomal region and perform qRT-PCR for inflammatory mediators (e.g., IL-6, CCL2, iNOS).
-
For histology, section the brains and perform immunohistochemistry to assess neuron loss, microglial/macrophage activation, and axonal integrity.
Logical Relationship of C-DIM12's Dual Functions
The therapeutic potential of C-DIM12 stems from its ability to concurrently activate a neuroprotective/anti-neoplastic pathway (Nurr1) and inhibit a pro-inflammatory/pro-survival pathway (NF-κB). This dual action makes it an attractive candidate for diseases with complex pathologies involving both inflammation and cellular dysfunction.
Conclusion
C-DIM12 represents a promising small molecule with a unique mechanism of action centered on the activation of the orphan nuclear receptor Nurr1 and the subsequent inhibition of the NF-κB signaling pathway. Its demonstrated efficacy in preclinical models of neurological disorders and cancer highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of the C-DIM12 signaling axis, offering researchers the necessary information to design and execute further investigations into its molecular mechanisms and therapeutic applications. The provided protocols and quantitative data serve as a valuable resource for the scientific community to build upon existing knowledge and accelerate the translation of these findings into clinical practice.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Paradoxical Roles of Orphan Nuclear Receptor 4A (NR4A) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
C-DIM12: A Novel Neuroprotective Agent with Therapeutic Potential in Neurodegenerative Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, commonly known as C-DIM12, has emerged as a promising neuroprotective compound with significant therapeutic potential for a range of neurodegenerative disorders. As a potent activator of the orphan nuclear receptor Nurr1, C-DIM12 modulates key signaling pathways involved in inflammation, glial cell reactivity, and neuronal survival. This technical guide provides a comprehensive overview of the neuroprotective effects of C-DIM12, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its efficacy. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases such as Parkinson's disease and intracerebral hemorrhage.
Core Mechanism of Action: Nurr1 Activation and Anti-inflammatory Effects
C-DIM12 exerts its neuroprotective effects primarily through the activation of Nurr1 (Nuclear receptor related 1 protein), an orphan nuclear receptor crucial for the development, maintenance, and survival of dopaminergic neurons.[1][2] The binding of C-DIM12 to Nurr1 initiates a cascade of events that collectively mitigate neuronal damage and suppress neuroinflammation.[1][3]
A key downstream effect of Nurr1 activation by C-DIM12 is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In glial cells, such as microglia and astrocytes, C-DIM12 has been shown to inhibit the expression of NF-κB-regulated genes, including those encoding for nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2). This anti-inflammatory action is achieved by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. Furthermore, C-DIM12 enhances the binding of Nurr1 to the p65-binding site on the NOS2 promoter, effectively competing with p65 and suppressing gene transcription.
The modulation of glial reactivity is another critical aspect of C-DIM12's neuroprotective function. In a mouse model of Parkinson's disease, C-DIM12 treatment suppressed the activation of both microglia and astrocytes, helping to maintain a more ramified, resting phenotype in microglia. This reduction in glial activation contributes to a less neurotoxic microenvironment, thereby protecting vulnerable neurons.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of C-DIM12 has been demonstrated in several preclinical models of neurodegenerative diseases. The following tables summarize key quantitative data from these studies.
Table 1: In Vivo Efficacy of C-DIM12 in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Parameter | Treatment Group | Result | Reference |
| Dopaminergic Neuron Survival (Substantia Nigra) | MPTP + C-DIM12 (50 mg/kg, p.o.) | Protected against the loss of dopaminergic neurons | |
| Dopaminergic Terminal Integrity (Striatum) | MPTP + C-DIM12 (50 mg/kg, p.o.) | Protected against the loss of dopamine terminals | |
| Glial Activation | MPTP + C-DIM12 (25 mg/kg, i.p.) | Modulated glial reactivity | |
| Oral Bioavailability | C-DIM12 | 42% |
Table 2: In Vivo Efficacy of C-DIM12 in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Parameter | Treatment Group | Result | Reference |
| Neurological Function Recovery | ICH + C-DIM12 (50 or 100 mg/kg, p.o.) | Improved recovery of neurological function | |
| Neuronal Loss | ICH + C-DIM12 (50 mg/kg, p.o.) | Prevented neuron loss in the hematoma | |
| Microglia/Macrophage Activation | ICH + C-DIM12 (50 or 100 mg/kg, p.o.) | Suppressed activation | |
| Inflammatory Mediator Expression (IL-6, CCL2) | ICH + C-DIM12 (50 mg/kg, p.o.) | Suppressed expression | |
| iNOS mRNA Expression | ICH + C-DIM12 | Suppressed the increase |
Table 3: In Vitro Activity of C-DIM12
| Cell Type | Treatment | Effect | Reference |
| BV-2 Microglia | C-DIM12 (10 µM) + LPS | Inhibited LPS-induced expression of NOS2, IL-6, and CCL2 | |
| NF-κB-GFP Reporter Cells | C-DIM12 (100 µM) + TNFα | Decreased NF-κB activation | |
| Primary Microglia | C-DIM12 | Enhanced nuclear translocation of Nurr1 | |
| Neuronal Cell Lines | C-DIM12 | Induced Nurr1 and dopaminergic gene expression |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the cited studies on C-DIM12.
In Vivo Models
-
MPTP-Induced Parkinsonism Model:
-
Animals: C57Bl/6 mice are commonly used.
-
Induction of Neurodegeneration: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) along with probenecid to create a model of progressive neurodegeneration with a significant neuroinflammatory component.
-
C-DIM12 Administration: C-DIM12 is typically administered orally (p.o.) at doses ranging from 25 to 50 mg/kg daily.
-
Outcome Measures:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra pars compacta and the density of dopaminergic terminals in the striatum.
-
Glial Activation Analysis: Staining for Iba1 (microglia) and GFAP (astrocytes) is used to assess the morphology and activation state of these glial cells.
-
Gene Expression Analysis: Real-time reverse-transcription PCR (RT-PCR) arrays are used to analyze the expression of genes related to Parkinson's disease and NF-κB signaling in midbrain tissue.
-
-
-
Intracerebral Hemorrhage (ICH) Model:
-
Animals: Mice are used for this model.
-
Induction of ICH: ICH is induced by the microinjection of collagenase into the striatum.
-
C-DIM12 Administration: C-DIM12 is administered orally at doses of 50 or 100 mg/kg at specific time points (e.g., 3, 27, and 51 hours) after ICH induction.
-
Outcome Measures:
-
Behavioral Assessments: Neurological function is assessed using tests such as the beam-walking test.
-
Immunohistochemistry: Brain sections are stained for NeuN (neurons), Iba1 (microglia/macrophages), and GFAP (astrocytes) to evaluate neuronal loss and glial activation around the hematoma.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the mRNA levels of inflammatory mediators such as IL-6, CCL2, and iNOS in the brain tissue.
-
-
In Vitro Assays
-
Cell Culture:
-
BV-2 Microglial Cells: An immortalized murine microglial cell line used to study neuroinflammatory responses.
-
Primary Neurons and Glia: Cultured from specific brain regions of neonatal rodents to provide a more physiologically relevant model.
-
Reporter Cell Lines: HEK cells engineered to express green fluorescent protein (GFP) under the control of an NF-κB promoter (NF-κB-GFP) are used to quantify NF-κB activation.
-
-
Inflammatory Gene Expression Analysis:
-
Treatment: Cells (e.g., BV-2) are pre-treated with C-DIM12 before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Analysis: RNA is extracted from the cells, and the expression levels of target genes (e.g., NOS2, IL-6, CCL2) are quantified using RT-PCR.
-
-
NF-κB Activation Assay:
-
Treatment: NF-κB-GFP reporter cells are treated with an NF-κB activator (e.g., TNFα) in the presence or absence of C-DIM12.
-
Analysis: The expression of GFP, which correlates with NF-κB activation, is measured using fluorescence microscopy or flow cytometry.
-
-
Nurr1 Translocation and Binding Assays:
-
Immunocytochemistry: Primary microglia are treated with C-DIM12, and the subcellular localization of Nurr1 is visualized using an anti-Nurr1 antibody to assess its translocation to the nucleus.
-
Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine the binding of Nurr1 and p65 to the promoter regions of specific genes (e.g., NOS2) in glial cells following treatment with C-DIM12 and an inflammatory stimulus.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by C-DIM12 and a typical experimental workflow for its evaluation.
Caption: C-DIM12 signaling pathway leading to neuroprotection.
Caption: General experimental workflow for evaluating C-DIM12.
Conclusion
C-DIM12 represents a significant advancement in the quest for effective neuroprotective therapies. Its well-defined mechanism of action, centered on the activation of Nurr1 and the subsequent suppression of neuroinflammatory pathways, provides a strong rationale for its development as a therapeutic agent. The robust preclinical data, demonstrating its efficacy in models of Parkinson's disease and intracerebral hemorrhage, further underscore its potential. This technical guide consolidates the current knowledge on C-DIM12, offering a valuable resource to guide future research and development efforts aimed at translating this promising compound into a clinical reality for patients suffering from devastating neurodegenerative diseases.
References
C-DIM12 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-DIM12, also known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (DIM-C-pPhCl), is a member of the C-substituted diindolylmethane (C-DIM) class of compounds that has emerged as a significant modulator of the orphan nuclear receptor 4A (NR4A) subfamily. This family, comprising NR4A1 (Nur77), NR4A2 (Nurr1), and NR4A3 (NOR-1), plays pivotal, albeit sometimes contradictory, roles in carcinogenesis. C-DIM12 primarily functions as a potent activator of Nurr1 (NR4A2) and, in some contexts, an antagonist of NR4A1. Its therapeutic potential is under investigation across a spectrum of cancers, including pancreatic, bladder, breast, and colon cancer. This document provides a comprehensive technical overview of C-DIM12, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its associated signaling pathways.
Introduction
The NR4A orphan nuclear receptors are transcription factors that regulate a diverse array of cellular processes, including proliferation, apoptosis, and inflammation. Their expression is often dysregulated in various malignancies, making them attractive therapeutic targets. C-DIM compounds, derived from the parent molecule diindolylmethane, have been synthesized to specifically interact with these receptors. C-DIM12, a p-chloro substituted analog, has demonstrated notable anti-cancer activity by modulating the function of NR4A receptors, leading to the inhibition of tumor growth and induction of apoptosis.[1][2][3]
Mechanism of Action
C-DIM12 exerts its anti-neoplastic effects primarily through the modulation of NR4A receptors:
-
As a Nurr1 (NR4A2) Activator: In several cancer types, such as bladder and pancreatic cancer, C-DIM12 acts as a Nurr1 activator.[2][4] This activation can trigger a Nurr1-mediated apoptotic pathway.
-
As an NR4A1 Antagonist: In other contexts, related C-DIM compounds like DIM-C-pPhOH act as NR4A1 antagonists. This antagonism inhibits the pro-oncogenic functions of NR4A1, which include the regulation of genes involved in cell survival and proliferation.
The downstream effects of C-DIM12's interaction with NR4A receptors are multifaceted and include:
-
Induction of Apoptosis: C-DIM12 treatment leads to an increase in apoptotic markers such as cleaved caspases and PARP, and induces Annexin V staining in cancer cells.
-
Inhibition of Cell Proliferation and Growth: The compound inhibits cancer cell growth, as evidenced by reduced cell viability and colony formation in soft agar assays.
-
Modulation of Key Signaling Pathways: C-DIM12 influences several critical signaling pathways implicated in cancer progression, including the mTOR, NF-κB, and Wnt/β-catenin pathways.
-
Regulation of Gene Expression: It alters the expression of genes involved in cell survival (e.g., Bcl-2, Survivin), proliferation (e.g., EGFR, c-Myc), and inflammation.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on C-DIM compounds, including C-DIM12 and its closely related analog, DIM-C-pPhOH.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Citation(s) |
| DIM-C-pPhOH | Renal | ACHN | 13.6 | |
| DIM-C-pPhOH | Renal | 786-O | 13.0 | |
| DIM-C-pPhOH | Colon | RKO | 21.2 | |
| DIM-C-pPhOH | Colon | SW480 | 21.4 | |
| DIM-3,5 Analogs | Breast | MDA-MB-231 | <1 mg/kg/day (in vivo) |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosage | Route | Outcome | Citation(s) |
| C-DIM12 | Pancreatic Cancer Xenograft (MiaPaCa2) | 50 mg/kg | i.p. (3x/week) | Significant tumor growth inhibition | |
| DIM-C-pPhOH | Renal Cancer Xenograft (ACHN) | 30 mg/kg | Oral gavage (daily) | Significant tumor growth inhibition | |
| DIM-C-pPhOH Analogs | Breast Cancer Xenograft (MDA-MB-231) | ≤ 1 mg/kg/d | - | Potent tumor growth inhibition | |
| C-DIM12 | Orthotopic Xenograft (NURR1-KO cells) | 30 mg/kg | i.p. (daily for 30 days) | Inhibited tumor growth and autophagy, induced apoptosis |
Table 3: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (KD) | Citation(s) |
| DIM-C-pPhOH | NR4A1 | 100 nM | |
| 3,5-disubstituted analogs | NR4A1 | ≤ 3.1 µM | |
| DIM-3,5 and DIM8-3,5 analogs | NR4A1 & NR4A2 | Low µM range |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of C-DIM12 (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting
-
Sample Preparation: Treat cells with C-DIM12 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NR4A1, NR4A2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Annexin V Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with C-DIM12 as required. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Soft Agar Colony Formation Assay
-
Base Layer: Prepare a base layer of 0.5-0.7% agar in complete medium in 6-well plates and allow it to solidify.
-
Cell Layer: Mix a single-cell suspension of treated or control cells with 0.3-0.4% low-melting-point agar in complete medium and layer it on top of the base agar.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks, feeding the colonies with complete medium every 2-3 days.
-
Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm) under a microscope.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with C-DIM12. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., NR4A2) or a control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (e.g., HuR, IDH1).
Conclusion and Future Directions
C-DIM12 and related C-DIM compounds represent a promising class of molecules for targeting the NR4A nuclear receptors in cancer therapy. Their ability to induce apoptosis and inhibit tumor growth through the modulation of key signaling pathways has been demonstrated in a variety of preclinical models. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field.
Future research should focus on several key areas:
-
Clinical Translation: Investigating the safety, pharmacokinetics, and efficacy of C-DIM12 in human clinical trials is the next critical step.
-
Combination Therapies: Exploring the synergistic effects of C-DIM12 with standard chemotherapies or other targeted agents could lead to more effective treatment regimens.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to C-DIM12 therapy will be crucial for its clinical success.
-
Specificity and Off-Target Effects: Further studies are needed to fully elucidate the specificity of C-DIM12 for different NR4A members and to identify any potential off-target effects.
By addressing these areas, the full therapeutic potential of C-DIM12 as a novel anti-cancer agent can be realized.
References
The Anti-inflammatory Properties of C-DIM12: A Technical Guide
Introduction
1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, commonly known as C-DIM12, is a synthetic derivative of diindolylmethane (DIM) that has emerged as a potent modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons and also plays a significant role in the regulation of inflammatory processes, particularly in the central nervous system.[1][2] C-DIM12 has garnered considerable attention within the research and drug development communities for its promising anti-inflammatory and neuroprotective effects, positioning it as a potential therapeutic candidate for a range of inflammatory and neurodegenerative diseases.[3] This technical guide provides an in-depth overview of the anti-inflammatory properties of C-DIM12, focusing on its mechanism of action, quantitative effects on inflammatory mediators, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action: Nurr1-Dependent Inhibition of NF-κB Signaling
The primary anti-inflammatory mechanism of C-DIM12 is mediated through its activation of the Nurr1 receptor. Unlike many nuclear receptors, Nurr1 does not possess a classical ligand-binding domain, and C-DIM12 is thought to interact with a different domain to modulate its activity. The activation of Nurr1 by C-DIM12 initiates a cascade of events that ultimately suppresses pro-inflammatory gene expression.
A key target of this regulation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα), the p65 subunit of NF-κB translocates to the nucleus and binds to the promoters of various pro-inflammatory genes, including nitric oxide synthase (NOS2), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).
C-DIM12 intervenes in this process in a multi-faceted manner:
-
Enhanced Nurr1 Translocation and Promoter Binding: C-DIM12 treatment enhances the nuclear translocation of Nurr1.
-
Inhibition of p65 Binding: C-DIM12 has been shown to decrease the binding of the NF-κB p65 subunit to the promoters of inflammatory genes like NOS2.
-
Recruitment of Co-repressors: Activated Nurr1, facilitated by C-DIM12, recruits nuclear co-repressor complexes, such as CoREST (Co-repressor for Repressor Element 1 Silencing Transcription Factor) and NCOR2, to the sites of NF-κB activity. This action stabilizes the repressor complex at the gene promoter, effectively blocking transcription of NF-κB target genes.
This Nurr1-dependent transrepression of NF-κB signaling is the cornerstone of C-DIM12's anti-inflammatory effects observed in various cell types, including microglia, astrocytes, and synovial fibroblasts.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nurr1 Activator 1,1-Bis(3'-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
C-DIM12: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of a modified phytochemical that has emerged as a significant modulator of the orphan nuclear receptor Nurr1 (NR4A2).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of C-DIM12. It details its potent anti-inflammatory and neuroprotective effects, as well as its emerging role in oncology.[3] The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction
The orphan nuclear receptor Nurr1 is a critical regulator of inflammatory gene expression in glial cells and is essential for the development, maintenance, and survival of dopaminergic neurons.[1] Despite its known functions, the identity of an endogenous ligand for Nurr1 remains elusive.[1] This has spurred the development of synthetic ligands, such as C-DIM12, to modulate its activity for therapeutic benefit. C-DIM12 was identified as a potent Nurr1 activator that exhibits neuroprotective properties in models of Parkinson's disease and has also demonstrated anti-tumor and anti-autophagy effects in cancer models.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 3,3'-[(4-Chlorophenyl)methylene]bis[1H-indole] | |
| Synonyms | DIM-C-pPhCl | |
| Molecular Formula | C23H17ClN2 | |
| Molecular Weight | 356.85 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| CAS Number | 178946-89-9 |
Mechanism of Action
C-DIM12 functions as a potent and specific activator of Nurr1. Its primary mechanism involves the modulation of inflammatory and apoptotic signaling pathways.
Anti-inflammatory Effects via NF-κB Inhibition
C-DIM12 suppresses the expression of NF-κB-regulated inflammatory genes in glial cells. This is achieved by stabilizing nuclear corepressor proteins, such as CoREST and NCOR2, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes like nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2). C-DIM12 has been shown to decrease lipopolysaccharide (LPS)-induced p65 binding to the NOS2 promoter while concurrently enhancing the binding of Nurr1 to the same site.
Nurr1-Mediated Apoptosis in Cancer Cells
In cancer cells, C-DIM12 stimulates the Nurr1-mediated apoptosis axis. This pro-apoptotic activity contributes to its anti-tumor effects observed in preclinical models of bladder and pancreatic cancer.
Signaling Pathway Diagram
Preclinical Pharmacokinetics
Pharmacokinetic studies have demonstrated that C-DIM12 has high oral bioavailability and readily distributes to the central nervous system.
Pharmacokinetic Parameters in Mice
| Species | Dose | Route | Cmax (ng/mL) | t1/2 (min) | AUC (ng/mL*min) | Brain:Plasma Ratio (AUC) | Reference |
| C57BL/6 Mice | 25 mg/kg | i.g. | Plasma: ~150 | Plasma: ~120 | Plasma: ~20,000 | ~3 | |
| Brain: ~450 | Brain: ~240 | Brain: ~60,000 |
Pharmacokinetic Studies in Dogs
Single oral-gastric gavage doses ranging from 1 mg/kg to 1,000 mg/kg have been evaluated in beagle dogs to assess pharmacokinetics, clinical chemistry, and hematology.
Preclinical Efficacy
C-DIM12 has demonstrated significant efficacy in various preclinical models of neurodegenerative diseases and cancer.
Neuroprotective Effects in Parkinson's Disease Models
In the MPTP-induced mouse model of Parkinson's disease, oral administration of C-DIM12 has been shown to be neuroprotective.
| Animal Model | Dose | Administration | Key Findings | Reference |
| MPTP-induced Parkinsonism (C57BL/6 mice) | 25 mg/kg/day for 14 days | Intragastric gavage | Protected against the loss of dopaminergic neurons in the substantia nigra pars compacta and DA terminals in the striatum. Maintained a ramified phenotype in microglia and suppressed astrocyte activation. |
Efficacy in Intracerebral Hemorrhage (ICH) Models
C-DIM12 has shown therapeutic effects in a mouse model of intracerebral hemorrhage.
| Animal Model | Dose | Administration | Key Findings | Reference |
| Collagenase-induced ICH (ICR mice) | 50-100 mg/kg | Intraperitoneal injection (three times) or Oral gavage | Attenuated brain inflammation, improved functional recovery, and prevented neuron loss. Suppressed activation of microglia/macrophages and expression of inflammatory mediators. |
Anti-Tumor and Anti-Autophagy Effects
C-DIM12 has been shown to inhibit tumor growth and autophagy, and induce apoptosis in cancer models.
| Animal Model | Dose | Administration | Key Findings | Reference |
| NURR1-KO cells orthotopic xenograft | 30 mg/kg for 30 days | Intraperitoneal injection | Inhibited tumor growth and autophagy, and induced apoptosis. |
Experimental Protocols
In Vitro NF-κB Reporter Assay
Objective: To quantify the effect of C-DIM12 on NF-κB activation.
Methodology:
-
Cell Line: NF-κB-GFP (green fluorescent protein) reporter HEK cells.
-
Treatment: Cells are exposed to 30 ng/ml of TNFα in the presence of 100 μM C-DIM12 for up to 24 hours.
-
Analysis: Total GFP fluorescence per cell is measured to determine the level of NF-κB activation. A reduction in GFP fluorescence indicates inhibition of NF-κB.
In Vivo MPTP-Induced Parkinsonism Model
Objective: To evaluate the neuroprotective effects of C-DIM12 in a mouse model of Parkinson's disease.
Methodology:
-
Animal Model: C57BL/6 male mice.
-
Induction of Parkinsonism: Mice are treated with four doses of MPTP + probenecid over 14 days.
-
Treatment: C-DIM12 is administered daily at a dose of 25 mg/kg via intragastric gavage for 14 days.
-
Analysis: Post-treatment, mice are monitored for neurobehavioral function. Brains are collected for immunohistochemical analysis of dopaminergic neuron loss in the substantia nigra pars compacta and striatum, as well as for assessment of glial activation.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of C-DIM12 in mice.
Methodology:
-
Animal Model: Male C57BL/6 mice (27-30 g).
-
Administration: C-DIM12 is administered at 25 mg/kg dissolved in corn oil via intragastric gavage.
-
Sample Collection: Mice are euthanized at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Midbrain tissue and trunk blood (for plasma) are collected.
-
Analysis: C-DIM12 concentrations in brain and plasma samples are determined using liquid chromatography-mass spectrometry (LC-MS).
Safety and Toxicology
Preclinical safety and toxicology studies have been conducted in both mice and dogs. In CD-1 mice, C-DIM12 was administered orogastrically for 7 days at doses of 50, 200, and 300 mg/kg/day to investigate changes in hematology, clinical chemistry, and whole-body tissue pathology. Beagle dogs received single orogastric doses of 1, 5, 25, 100, 300, and 1,000 mg/kg to assess hematology, clinical chemistry, and plasma pharmacokinetics over 48 hours. While lower doses were well-tolerated, the highest doses in both species resulted in modest liver pathology.
Conclusion
C-DIM12 is a promising Nurr1 activator with a well-defined mechanism of action involving the inhibition of NF-κB-mediated inflammation and the induction of apoptosis in cancer cells. Its favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, coupled with demonstrated efficacy in preclinical models of Parkinson's disease, intracerebral hemorrhage, and cancer, positions it as a strong candidate for further therapeutic development. Future studies should focus on optimizing dosing regimens, further elucidating its off-target effects, and advancing towards clinical evaluation.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative safety, pharmacokinetics, and off-target assessment of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl) methane in mouse and dog: implications for therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
C-DIM12 Target Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of diindolylmethane (DIM) that has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. Its mechanism of action is complex and appears to involve the modulation of multiple signaling pathways. This technical guide provides a comprehensive overview of the known and putative protein targets of C-DIM12, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Primary Target: The Orphan Nuclear Receptor Nurr1 (NR4A2)
The orphan nuclear receptor Nurr1 is widely cited as a primary target of C-DIM12. Nurr1 plays a critical role in the development and maintenance of dopaminergic neurons and has been implicated in the regulation of inflammation.
The Controversy of Direct Binding
A significant point of discussion in the scientific community is whether C-DIM12 directly binds to Nurr1. While initial studies and computational modeling suggested a direct interaction, more recent evidence challenges this hypothesis.
-
Evidence for Direct Interaction: Computational modeling has predicted a high-affinity binding interaction between C-DIM12 and the coactivator domain of human Nurr1.[1] Some reports refer to C-DIM12 as a Nurr1 ligand that recognizes a domain different from the ligand-binding domain.[2][3]
-
Evidence Against Direct Binding: A study utilizing protein Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying protein-ligand interactions, concluded that C-DIM12 does not directly bind to the Nurr1 ligand-binding domain (LBD).[4][5] This suggests that C-DIM12 may modulate Nurr1 activity through an indirect mechanism.
This discrepancy highlights the need for further investigation to elucidate the precise molecular interaction between C-DIM12 and the Nurr1 signaling pathway.
Functional Modulation of Nurr1 Activity
Regardless of the binding mechanism, C-DIM12 has been consistently shown to activate Nurr1-mediated transcription. This activation is believed to be central to its anti-inflammatory and neuroprotective effects.
Key Signaling Pathways Modulated by C-DIM12
Inhibition of NF-κB Signaling
A primary mechanism through which C-DIM12 exerts its anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.
-
Mechanism: C-DIM12 has been shown to inhibit the expression of NF-κB-regulated genes in glial cells. This is achieved, at least in part, by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. In microglial cells, C-DIM12 has been observed to enhance the recruitment of Nurr1 to the promoter of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme, while concurrently decreasing the binding of p65.
-
Quantitative Data: In THP-1 Lucia cells, 10 µM C-DIM12 significantly attenuated NF-κB transcriptional activity induced by various inflammatory ligands, including LPS, FL, TNFα, LTA, and ZY.
Modulation of Other Kinase and Receptor Pathways
While less characterized than its effects on Nurr1 and NF-κB, C-DIM12 and related compounds have been shown to influence other signaling pathways.
-
c-Jun N-terminal Kinase (JNK): The JNK pathway, involved in apoptosis and inflammatory responses, has been implicated as a target of C-DIM compounds.
-
Androgen Receptor (AR): In prostate cancer cell lines, C-DIM compounds have demonstrated anti-androgenic activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for C-DIM12.
Table 1: Inhibition of NF-κB Transcriptional Activity
| Cell Line | Inducer | C-DIM12 Concentration | Effect | Reference |
| THP-1 Lucia | LPS, FL, TNFα, LTA, ZY | 10 µM | Significant attenuation |
Table 2: IC50 Values of C-DIM12 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 1 - 10 | |
| HCT-15 | Colon Cancer | 1 - 10 | |
| MiaPaCa2 | Pancreatic Cancer | ~15 (for autophagy inhibition) |
Note: The IC50 values for HT-29 and HCT-15 cells are for growth inhibition by a series of 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes, including compounds structurally related to C-DIM12.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of C-DIM12. These are presented as general protocols and may require optimization for specific experimental conditions.
Nurr1 Transactivation Assay (Luciferase Reporter Assay)
This assay is used to determine the ability of C-DIM12 to activate the transcriptional activity of Nurr1.
Principle: Cells are co-transfected with a plasmid expressing Nurr1 and a reporter plasmid containing a luciferase gene under the control of a Nurr1 response element (NBRE or NurRE). Activation of Nurr1 leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, N2a) in a 96-well plate.
-
Transfect cells with a Nurr1 expression vector and a luciferase reporter vector containing NBRE or NurRE sequences using a suitable transfection reagent. A constitutively expressing Renilla luciferase vector can be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of C-DIM12 or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the C-DIM12 concentration to determine the EC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to investigate the in vivo interaction of proteins, such as Nurr1 and NF-κB, with specific genomic DNA regions.
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells (e.g., BV-2 microglia) with C-DIM12 and/or an inflammatory stimulus (e.g., LPS).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin with an antibody specific for the target protein (e.g., anti-Nurr1 or anti-p65) or a negative control IgG overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for the promoter region of the target gene (e.g., iNOS).
-
Analyze the data to determine the relative enrichment of the target protein at the specific genomic locus.
-
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Sample Preparation:
-
Treat cells with C-DIM12 for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-JNK, total JNK, AR, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with various concentrations of C-DIM12 for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the C-DIM12 concentration to determine the IC50 value.
-
Conclusion
C-DIM12 is a promising therapeutic agent with a complex mechanism of action that involves the modulation of multiple signaling pathways. While its interaction with the orphan nuclear receptor Nurr1 is a key aspect of its activity, the precise nature of this interaction remains an area of active investigation. The inhibition of NF-κB signaling is a well-established downstream effect that contributes significantly to its anti-inflammatory properties. Further research is warranted to fully elucidate the complete target profile of C-DIM12 and to translate its therapeutic potential into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals working with this intriguing molecule.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nurr1 ligand C-DIM12 attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Assessment of NR4A Ligands That Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
C-DIM12 and Dopaminergic Neuron Protection: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
November 29, 2025
Abstract
The progressive loss of dopaminergic (DA) neurons in the substantia nigra pars compacta is a primary pathological hallmark of Parkinson's disease (PD).[1] The orphan nuclear receptor Nurr1 (NR4A2) is critical for the development, maintenance, and survival of these neurons, making it a promising therapeutic target.[2][3] This document provides a comprehensive technical overview of C-DIM12 (1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane), a synthetic, orally bioavailable activator of Nurr1.[4] We consolidate preclinical data demonstrating its dual-action neuroprotective effects: directly promoting a neuroprotective, homeostatic state in dopaminergic neurons and indirectly suppressing neuroinflammatory processes in glial cells. This guide details the underlying signaling pathways, summarizes quantitative outcomes from key in vitro and in vivo studies, and provides methodologies for the experimental protocols cited.
Core Mechanism of Action: Dual-Pronged Neuroprotection
C-DIM12 exerts its neuroprotective effects through two primary, interconnected mechanisms: direct activation of Nurr1 in neurons and suppression of pro-inflammatory signaling in glial cells (microglia and astrocytes).
Direct Neuronal Action via Nurr1 Activation
In dopaminergic neurons, C-DIM12 functions as a potent Nurr1 activating ligand. Its binding to Nurr1, potentially at a coactivator domain, enhances the expression of Nurr1-regulated genes essential for the dopaminergic phenotype. These include Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the Vesicular Monoamine Transporter 2 (VMAT2), which sequesters dopamine into synaptic vesicles. Furthermore, C-DIM12 has been shown to prevent the nuclear export of Nurr1, thereby potentiating its transcriptional activity. This activation confers trophic support and enhances neuronal survival in the face of neurotoxic insults.
Indirect Neuroprotection via Anti-Inflammatory Action in Glia
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key contributor to the progressive neurodegeneration in PD. C-DIM12 effectively suppresses this inflammatory response. In glial cells, C-DIM12 inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. The mechanism involves the Nurr1-dependent stabilization of nuclear corepressor proteins like CoREST and NCOR2. This enhanced corepressor binding at inflammatory gene promoters reduces the binding of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as nitric oxide synthase 2 (NOS2), interleukin-6 (IL-6), and chemokine ligand 2 (CCL2).
Signaling Pathways Modulated by C-DIM12
The neuroprotective and anti-inflammatory effects of C-DIM12 are mediated by distinct signaling cascades in neurons and glial cells.
Quantitative Data Summary
The efficacy of C-DIM12 has been quantified in multiple in vitro and in vivo experimental models. The following tables summarize key findings.
Table 1: Summary of In Vitro Efficacy of C-DIM12
| Cell Line | Stimulus / Neurotoxin | C-DIM12 Concentration | Key Outcome Measured | Result | Citation(s) |
|---|---|---|---|---|---|
| N2A, N27 (dopaminergic) | None | 10 µM | mRNA levels of Nurr1, VMAT2, TH | Time-dependent induction of gene expression. | |
| MN9D, N2A (dopaminergic) | 6-Hydroxydopamine (6-OHDA) | Not specified | Neuronal survival | Enhanced neuronal survival and protection against 6-OHDA. | |
| BV-2 (microglial) | Lipopolysaccharide (LPS) | Not specified | Expression of NOS2, IL-6, CCL2 | Inhibition of LPS-induced inflammatory gene expression. | |
| NF-κB–GFP HEK cells | Tumor Necrosis Factor α (TNFα) | 100 µM | GFP fluorescence (NF-κB activity) | Statistically significant reduction in total GFP fluorescence per cell. |
| THP-1 (myeloid) | LPS, TNFα, LTA, ZY | 10 µM | NF-κB transcriptional activity | Significant attenuation of increased NF-κB activity. | |
Table 2: Summary of In Vivo Efficacy of C-DIM12
| Animal Model | Treatment Regimen | Key Outcome Measured | Result | Citation(s) |
|---|---|---|---|---|
| MPTP/probenecid (MPTPp) mouse model of PD | 25 mg/kg, oral, daily | DA neurons in SNpc, DA terminals in striatum | Protected against the loss of DA neurons and terminals. | |
| MPTPp mouse model of PD | 25 mg/kg, oral, daily | Microglial and astrocyte activation | Suppressed activation of both microglia and astrocytes. | |
| MPTPp mouse model of PD | Not specified | Expression of NF-κB regulated genes | Preserved expression of genes dysregulated by MPTP (Traf-6, Tnfsf10, etc.). | |
| Intracerebral Hemorrhage (ICH) mouse model | 50 mg/kg, oral, daily | Neurological deficit scores | Significantly improved neurological function at 48 and 72 hours post-ICH. | |
| Intracerebral Hemorrhage (ICH) mouse model | 50 mg/kg, oral | Neuron loss, microglia/macrophage activation | Prevented neuron loss and suppressed activation of microglia/macrophages. |
| Intracerebral Hemorrhage (ICH) mouse model | 50 mg/kg, oral | mRNA expression of IL-6, CCL2 | Suppressed ICH-induced increases in inflammatory gene expression. | |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are synthesized protocols for key experiments.
Protocol 1: In Vitro Neuroprotection Assay (6-OHDA Model)
-
Cell Culture: Plate dopaminergic cells (e.g., N2A, MN9D) in appropriate multi-well plates and culture in standard media until they reach desired confluency.
-
Pre-treatment: Treat cells with C-DIM12 (e.g., 10 µM) or vehicle control for a specified duration (e.g., 24 hours).
-
Neurotoxin Challenge: Expose the cells to a neurotoxic concentration of 6-hydroxydopamine (6-OHDA) for a defined period (e.g., 24 hours). Include control wells with no 6-OHDA treatment.
-
Viability Assessment: Quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting surviving cells after staining with a viability dye (e.g., Trypan Blue).
-
Data Analysis: Express the viability of treated groups as a percentage of the vehicle-treated, non-toxin control group. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.
Protocol 2: Gene Expression Analysis by qPCR
-
Cell/Tissue Lysis: Following experimental treatment (e.g., C-DIM12 treatment of N27 cells or analysis of SNpc tissue from treated mice), harvest cells or tissue and lyse to release cellular contents.
-
RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR (qPCR): Perform qPCR using a thermal cycler with specific primers for target genes (e.g., Nurr1, TH, VMAT2, IL-6) and a reference (housekeeping) gene (e.g., GAPDH). Use a DNA-binding dye (e.g., SYBR Green) for detection.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene. Compare expression levels between treatment groups.
Protocol 3: In Vivo Neuroprotection Study (MPTPp Model)
-
Animal Model: Use C57BL/6 mice, a strain susceptible to MPTP toxicity.
-
Treatment Groups: Establish multiple groups: (1) Vehicle control, (2) MPTPp + Vehicle, (3) MPTPp + C-DIM12.
-
Dosing Regimen: Administer C-DIM12 (e.g., 25 mg/kg) or vehicle daily via oral gavage. Induce parkinsonism by administering MPTP (e.g., twice weekly for 2 weeks) along with probenecid (MPTPp) to inhibit its peripheral metabolism and enhance brain delivery.
-
Behavioral Analysis: Conduct motor function tests (e.g., beam-walking test) during the study to assess neurobehavioral deficits.
-
Tissue Collection: At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde. Dissect and collect brains, specifically the substantia nigra (SN) and striatum (ST).
-
Histological Analysis: Process the brain tissue for immunohistochemistry.
Protocol 4: Immunohistochemistry for TH+ Neurons and Glial Activation
-
Sectioning: Cut cryo- or paraffin-embedded brain tissue into thin sections (e.g., 30-40 µm) using a cryostat or microtome.
-
Antigen Retrieval: If using paraffin sections, perform antigen retrieval (e.g., using a citrate buffer solution, pH 6.0) to unmask epitopes.
-
Immunostaining:
-
Block non-specific binding sites using a blocking solution (e.g., normal goat serum).
-
Incubate sections with primary antibodies overnight at 4°C. Use antibodies against:
-
Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
Iba1 to identify microglia.
-
Glial Fibrillary Acidic Protein (GFAP) to identify activated astrocytes.
-
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
-
Imaging and Quantification: Image the stained sections using a fluorescence or confocal microscope. Perform stereological counting (e.g., using the optical fractionator method) to obtain unbiased estimates of the number of TH-positive neurons in the SNpc. Quantify the immunoreactive area or cell number for Iba1 and GFAP to assess gliosis.
-
Statistical Analysis: Compare cell counts and immunoreactivity between treatment groups using statistical tests like one-way ANOVA.
Experimental & Logical Workflow
The preclinical validation of C-DIM12 follows a logical progression from initial in vitro characterization to comprehensive in vivo efficacy studies.
Conclusion and Future Directions
The body of evidence strongly supports the therapeutic potential of C-DIM12 for neurodegenerative conditions like Parkinson's disease. Its dual mechanism of action—enhancing neuronal resilience through Nurr1 activation while simultaneously mitigating detrimental neuroinflammation—presents a compelling strategy for disease modification. The compound has demonstrated robust efficacy in protecting dopaminergic neurons in multiple preclinical models.
Future research should focus on several key areas:
-
Chronic Efficacy: Evaluating the long-term efficacy of C-DIM12 in chronic and progressive models of neurodegeneration to better mimic the human disease course.
-
Biomarker Development: Identifying and validating downstream biomarkers of Nurr1 activation and anti-inflammatory response in cerebrospinal fluid and plasma to facilitate clinical trial design.
-
Target Engagement in Humans: Developing PET ligands or other methods to confirm that therapeutically relevant concentrations of C-DIM12 reach and engage Nurr1 in the human brain.
-
Safety and Toxicology: Conducting comprehensive IND-enabling toxicology and safety pharmacology studies to support the transition to clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel synthetic activator of Nurr1 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel synthetic activator of Nurr1 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C-DIM12 in in vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-DIM12, also known as 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane (DIM-C-pPhCl), is a potent activator of the orphan nuclear receptor Nurr1 (NR4A2).[1][2] It has demonstrated significant anti-proliferative, pro-apoptotic, and anti-inflammatory effects in various cancer cell lines, particularly in bladder cancer.[1][3][4] C-DIM12's mechanism of action involves the activation of Nurr1, which subsequently inhibits the pro-survival NF-κB signaling pathway, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for the in vitro use of C-DIM12, including cell culture, viability assays, apoptosis analysis, and cell cycle assessment.
Mechanism of Action
C-DIM12 exerts its biological effects primarily through the activation of Nurr1. Upon binding to Nurr1, C-DIM12 induces a conformational change that facilitates the recruitment of nuclear corepressor proteins, such as CoREST and NCOR2, to the p65 subunit of NF-κB. This protein complex formation prevents the translocation of NF-κB to the nucleus and inhibits the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation. In cancer cells, this inhibition of NF-κB signaling leads to the induction of apoptosis and cell cycle arrest.
Data Presentation
Table 1: In Vitro Activity of C-DIM12 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Observed Effects | Reference |
| KU7, 253J-BV | Bladder Cancer | Cell Viability (MTT) | 5.0 - 7.5 | 24 hours | Decreased cell survival, PARP cleavage | |
| MiaPaCa2 | Pancreatic Cancer | Cell Proliferation | 15 | 3-5 days | Inhibition of autophagy, increased proliferation and survival | |
| BV-2 | Microglia | NF-κB Activity | 10 | 1 hour | Inhibition of LPS-induced NF-κB regulated genes | |
| THP-1 | Myeloid Leukemia | Cytokine Secretion | 10 | 24 hours | Attenuation of LPS-induced inflammatory mediators | |
| HEK293 | Human Embryonic Kidney | NF-κB Reporter Assay | 100 | 24 hours | Reduction in TNFα-induced NF-κB expression |
Note: Specific IC50 values for C-DIM12 are not widely reported in the literature and should be determined empirically for each cell line and experimental condition.
Table 2: Representative Effects of C-DIM12 on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Incubation Time | Apoptosis (% of cells) | Cell Cycle Arrest | Reference |
| Bladder Cancer Cells | 5.0 - 10.0 | 24 - 48 hours | Data not available; PARP cleavage and DNA fragmentation observed | G2/M arrest suggested by protein expression changes |
Experimental Protocols
Protocol 1: General Cell Culture and C-DIM12 Treatment
-
Cell Culture: Culture bladder cancer cell lines (e.g., KU7, 253J-BV, T24, 5637) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of C-DIM12 in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis) and allow them to adhere overnight.
-
C-DIM12 Treatment: The following day, replace the medium with fresh medium containing the desired concentration of C-DIM12 (e.g., 1-20 µM). A vehicle control (DMSO) should be included in all experiments. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of C-DIM12 (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 µM) for 24 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After overnight incubation, treat the cells with the desired concentrations of C-DIM12 for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in a 6-well plate and treat with C-DIM12 for 24 or 48 hours.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Fix the cells in 70% cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: C-DIM12 signaling pathway leading to apoptosis.
Caption: General experimental workflow for C-DIM12 in vitro studies.
References
- 1. 1,1-Bis(3'-indolyl)-1-(p-chlorophenyl)methane activates the orphan nuclear receptor Nurr1 and inhibits bladder cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. 1,1-Bis(3′-indolyl)-1-(p-chlorophenyl)methane activates the orphan nuclear receptor Nurr1 and inhibits bladder cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
C-DIM12 Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, pharmacokinetics, and experimental protocols for the use of C-DIM12, a synthetic Nurr1 ligand, in various mouse models of disease. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of C-DIM12 in mice.
Table 1: C-DIM12 Dosage Regimens in Mouse Models
| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| Parkinson's Disease (MPTP-induced) | C57BL/6 | 25 mg/kg | Intragastric gavage | Daily for 14 days | Neuroprotective, suppressed glial activation | [1][2] |
| Parkinson's Disease (MPTP-induced) | C57BL/6 | 25 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Modulated glial reactivity | [2] |
| Parkinson's Disease (MPTPp-treated) | Transgenic NF-κB/EGFP reporter mice (C57Bl/6 background) | 50 mg/kg | Oral administration | Not specified | Neuroprotective activity | [3] |
| Intracerebral Hemorrhage (ICH) | ICR mice | 50 or 100 mg/kg | Oral gavage | At 3, 27, and 51 hours post-ICH | Improved neurological function, reduced neuron loss | [4] |
| Intracerebral Hemorrhage (ICH) | Not specified | 50-100 mg/kg | Intraperitoneal (i.p.) | Three times | Attenuated brain inflammation, improved functional recovery | |
| Pancreatic Cancer (Orthotopic Xenograft) | Athymic nude mice | 30 mg/kg | Intraperitoneal (i.p.) | Daily for 30 days | Inhibited tumor growth, induced apoptosis | |
| Safety/Toxicology Study | CD-1 | 50, 200, or 300 mg/kg/day | Orogastric gavage | Daily for 7 days | Investigated hematology, clinical chemistry, and pathology |
Table 2: Pharmacokinetic Parameters of C-DIM12 in C57BL/6 Mice (25 mg/kg, Intragastric Gavage)
| Compartment | Cmax (ng/mL) | t1/2 (min) | AUC (ng/mL*min) |
| Plasma | 1120 | 249 | 539,220 |
| Brain | 3622 | 265 | 2,273,711 |
| Data from MedChemExpress, citing Hammond et al., 2018. A key finding is that C-DIM12 demonstrates approximately three times greater concentration in the brain compared to plasma, indicating good blood-brain barrier penetration. |
Experimental Protocols
Parkinson's Disease Model (MPTP-Induced)
This protocol is based on the methodology described by Hammond et al., 2018.
Objective: To assess the neuroprotective effects of C-DIM12 in a subacute MPTP-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (27-30 g)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Probenecid
-
C-DIM12
-
Vehicle control (e.g., corn oil)
-
Saline (0.9% NaCl)
-
Gavage needles
-
Syringes and needles for injection
Procedure:
-
Animal Dosing:
-
Administer probenecid (100 mg/kg) via intraperitoneal (i.p.) injection in the morning.
-
Four hours later, administer MPTP (20 mg/kg) via subcutaneous injection.
-
This MPTP/probenecid dosing is performed twice weekly for two weeks, with each dose delivered 4 days apart.
-
-
C-DIM12 Administration:
-
Administer C-DIM12 (25 mg/kg) or vehicle control daily via intragastric gavage.
-
Begin C-DIM12 administration concurrently with the first MPTP dose and continue for a total of 14 doses.
-
-
Behavioral and Neuropathological Analysis:
-
Monitor mice for neurobehavioral function throughout the 14-day treatment period.
-
At the end of the study, euthanize the mice and collect brain tissue for analysis.
-
Assess the loss of dopaminergic neurons in the substantia nigra pars compacta and dopamine terminals in the striatum.
-
Evaluate glial activation by examining microglia and astrocyte morphology.
-
Intracerebral Hemorrhage (ICH) Model
This protocol is adapted from studies by Kinoshita et al.
Objective: To evaluate the therapeutic effects of C-DIM12 on brain injury and functional recovery following ICH.
Materials:
-
Male ICR mice
-
Collagenase
-
C-DIM12
-
Vehicle control
-
Surgical instruments for stereotaxic injection
-
Gavage needles
Procedure:
-
ICH Induction:
-
Induce intracerebral hemorrhage by microinjecting collagenase into the striatum of anesthetized mice.
-
-
C-DIM12 Administration:
-
Administer C-DIM12 (50 or 100 mg/kg) or vehicle control orally at 3 hours, 27 hours, and 51 hours after ICH induction.
-
-
Functional and Histological Assessment:
-
Evaluate sensorimotor deficits using tests such as the beam-walking test at various time points post-ICH.
-
Perform immunohistochemical analysis to assess neuron loss, microglia/macrophage activation, and axonal integrity.
-
Conduct real-time quantitative PCR (RT-qPCR) on brain tissue to measure the expression of inflammatory mediators.
-
Signaling Pathways and Workflows
C-DIM12 Mechanism of Action: Nurr1 Activation and NF-κB Inhibition
C-DIM12 is an activator of the orphan nuclear receptor Nurr1 (also known as NR4A2). Nurr1 plays a crucial role in regulating inflammatory gene expression in glial cells. C-DIM12 has been shown to inhibit NF-κB-dependent gene expression in glial cells by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes.
References
Application Notes and Protocols for C-DIM12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of C-DIM12, a potent activator of the orphan nuclear receptor Nurr1 (Nuclear receptor related 1 protein). C-DIM12 has demonstrated significant anti-inflammatory and neuroprotective effects, making it a valuable tool for research in oncology and neurodegenerative diseases.[1][2]
Compound Information
| Property | Value |
| IUPAC Name | 3,3'-[(4-chlorophenyl)methylene]bis(1H-indole)[3] |
| Synonyms | DIM-C-pPhCl[1] |
| CAS Number | 178946-89-9[4] |
| Molecular Formula | C₂₃H₁₇ClN₂ |
| Molecular Weight | 356.85 g/mol |
Solubility
C-DIM12 is a hydrophobic compound with solubility in various organic solvents. It is crucial to use fresh, anhydrous solvents to achieve maximum solubility, as the presence of moisture can reduce solubility, particularly in DMSO. Sonication is recommended to aid dissolution.
| Solvent | Maximum Concentration | Molar Concentration |
| DMSO | ≥ 100 mg/mL | 280.23 mM |
| DMSO | 71 mg/mL | 198.96 mM |
| DMSO | 50 mg/mL | 140.11 mM |
| DMSO | 35.69 mg/mL | 100 mM |
| DMSO | 20 mg/mL | |
| Ethanol | 35.69 mg/mL | 100 mM |
| Ethanol | 35.7 mg/mL | 100.04 mM |
| Ethanol | 20 mg/mL | |
| DMF | 20 mg/mL |
Storage and Stability
Proper storage of C-DIM12 is essential to maintain its activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Stock Solution in Solvent | -80°C | 1 year |
| Stock Solution in Solvent | -20°C | 1 month |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Mechanism of Action
C-DIM12 is a Nurr1 activator that modulates inflammatory responses and promotes neuronal protection. Its primary mechanism involves the inhibition of the NF-κB signaling pathway. C-DIM12 stabilizes the binding of nuclear corepressor proteins, such as CoREST and NCOR2, to NF-κB, which in turn reduces the binding of the p65 subunit to the promoters of inflammatory genes. This leads to the suppression of pro-inflammatory mediators including nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).
Caption: C-DIM12 signaling pathway.
Experimental Protocols
In Vitro Studies
a. Preparation of C-DIM12 Stock Solution
-
To prepare a 10 mM stock solution, dissolve 3.57 mg of C-DIM12 in 1 mL of anhydrous DMSO.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
b. Cell Culture Treatment
-
Culture cells (e.g., BV-2 microglia, HEK293) to the desired confluency.
-
Dilute the C-DIM12 stock solution to the desired final concentration (e.g., 10 µM, 100 µM) in fresh cell culture medium.
-
For inflammatory stimulation experiments, pre-treat the cells with C-DIM12 for 30 minutes to 1 hour before adding the inflammatory agent (e.g., 1 µg/mL LPS or 30 ng/mL TNFα).
-
Incubate the cells for the desired period (e.g., 24 hours).
-
Harvest the cells or supernatant for downstream analysis (e.g., qRT-PCR, ELISA, Western blot).
Caption: In Vitro Experimental Workflow.
In Vivo Studies
C-DIM12 is orally bioavailable and can be administered to animal models through various routes.
a. Formulation for Oral Administration
While specific vehicle formulations can vary, a common method for water-insoluble drugs involves suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or a mixture of corn oil and ethanol.
b. Administration Protocols
-
Parkinson's Disease Model (MPTP-induced):
-
Dose: 25 mg/kg or 50 mg/kg.
-
Route: Oral gavage or intraperitoneal (i.p.) injection.
-
Frequency: Daily for a specified period (e.g., 14 or 30 days).
-
-
Intracerebral Hemorrhage (ICH) Model:
-
Dose: 50 or 100 mg/kg.
-
Route: Oral gavage.
-
Frequency: Daily, starting 3 hours after ICH induction.
-
-
Bladder Cancer Xenograft Model:
-
Dose: 12.5 and 25 mg/kg.
-
Route: Not specified, but likely oral or i.p.
-
Frequency: Daily.
-
c. Pharmacokinetic Analysis
Pharmacokinetic studies in mice have shown that C-DIM12 has high bioavailability and distributes to the central nervous system, with brain concentrations being approximately three times higher than plasma concentrations.
Caption: In Vivo Experimental Workflow.
Potential Applications in Research
-
Neurodegenerative Diseases: Investigating the neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
-
Inflammation: Studying the anti-inflammatory properties in various inflammatory models.
-
Oncology: Exploring the anti-proliferative and pro-apoptotic effects in different cancer cell lines and tumor models.
-
Drug Discovery: Serving as a lead compound for the development of novel Nurr1 modulators.
References
Application Notes and Protocols for C-DIM12 in BV-2 Microglial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-DIM12 (1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane) is a synthetic ligand for the orphan nuclear receptor Nurr1 (also known as NR4A2).[1] Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons and plays a significant role in modulating inflammatory responses in glial cells, including microglia.[2][3] In the context of neuroinflammation, C-DIM12 has emerged as a promising tool for studying the anti-inflammatory potential of Nurr1 activation. BV-2 cells, an immortalized murine microglial cell line, are a widely used in vitro model to study neuroinflammatory processes due to their well-characterized responses to pro-inflammatory stimuli like lipopolysaccharide (LPS).[2][4]
These application notes provide a comprehensive overview of the use of C-DIM12 in BV-2 microglial cells, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action of C-DIM12 in BV-2 Cells
C-DIM12 exerts its anti-inflammatory effects in BV-2 cells primarily through the activation of Nurr1. Upon activation, Nurr1 can translocate to the nucleus and modulate the expression of genes involved in inflammation. The key mechanism involves the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
In LPS-stimulated BV-2 cells, the NF-κB p65 subunit translocates to the nucleus, where it drives the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS). C-DIM12 treatment has been shown to counteract these effects by:
-
Promoting Nurr1 Nuclear Localization: C-DIM12 enhances the presence of Nurr1 in the nucleus.
-
Inhibiting NF-κB p65 Nuclear Translocation: By activating Nurr1, C-DIM12 can interfere with the nuclear translocation of the p65 subunit of NF-κB.
-
Recruiting Co-repressors: Activated Nurr1 can recruit co-repressor complexes to the promoters of inflammatory genes, thereby suppressing their transcription.
This leads to a reduction in the production of pro-inflammatory mediators, thus attenuating the inflammatory response in BV-2 microglial cells.
Data Presentation
The following tables summarize quantitative data on the effects of C-DIM12 on BV-2 cells based on findings from multiple studies.
Table 1: Effect of C-DIM12 on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated BV-2 Cells
| Cytokine | C-DIM12 Concentration (µM) | LPS Concentration (µg/mL) | Incubation Time (h) | Percent Inhibition of mRNA Expression (Approx.) |
| TNF-α | 10 | 1 | 24 | Significant suppression |
| IL-1β | 10 | 1 | 24 | Tendency to suppress |
| IL-6 | 10 | 1 | 24 | No significant effect or augmentation |
| iNOS | 10 | 1 | 24 | No significant effect |
Note: The effects of C-DIM12 can be context-dependent and may vary based on experimental conditions.
Table 2: Effect of C-DIM12 on NF-κB Signaling in LPS-stimulated BV-2 Cells
| Parameter | C-DIM12 Concentration (µM) | LPS Concentration | Incubation Time | Observation |
| Nurr1 Nuclear Localization | 10 | Not applicable | 1.5 | Increased |
| p65 Nuclear Translocation | 10 | LPS-stimulated | Not specified | No significant effect by C-DIM12 alone |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of C-DIM12 in BV-2 microglial cells.
Protocol 1: BV-2 Cell Culture and Treatment
-
Cell Culture: Culture BV-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for RNA extraction, 6-well for protein extraction) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
C-DIM12 Preparation: Dissolve C-DIM12 in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed a cytotoxic level (typically ≤ 0.1%).
-
Treatment:
-
Pre-treat the cells with C-DIM12 for a specified duration (e.g., 1-2 hours) before inducing an inflammatory response.
-
Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for the desired time period (e.g., 6, 12, or 24 hours).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with LPS only, and cells treated with C-DIM12 only.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Plate Cells: Seed BV-2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat Cells: Treat the cells with various concentrations of C-DIM12 with or without LPS as described in Protocol 1.
-
Add MTS Reagent: After the treatment period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate: Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculate Viability: Express the results as a percentage of the viability of the untreated control cells.
Protocol 3: Quantification of Cytokine mRNA by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Following cell treatment in a 24-well plate, lyse the cells and extract total RNA using a commercially available RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform RT-qPCR using a qPCR instrument and a SYBR Green-based qPCR master mix. Use specific primers for the target genes (e.g., TNF-α, IL-1β, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 4: Western Blot for Nurr1 and p65
-
Protein Extraction: After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nurr1, p65, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualization
Signaling Pathway Diagram
Caption: C-DIM12 signaling pathway in BV-2 microglial cells.
Experimental Workflow Diagram
Caption: Experimental workflow for studying C-DIM12 in BV-2 cells.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis [aginganddisease.org]
- 4. Immune response of BV-2 microglial cells is impacted by peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-DIM12 in a Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] Neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in the pathogenesis of PD.[2] C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a novel synthetic ligand for the orphan nuclear receptor Nurr1 (NR4A2).[3][4] Nurr1 is essential for the development, maintenance, and survival of dopaminergic neurons and also acts as a key regulator of anti-inflammatory responses in the brain.[5] C-DIM12 has demonstrated significant neuroprotective and anti-inflammatory efficacy in preclinical models of Parkinson's disease, making it a promising therapeutic candidate.
These application notes provide a comprehensive overview of the use of C-DIM12 in a widely accepted neurotoxin-based mouse model of Parkinson's disease, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model. Detailed protocols for in vivo studies, including drug administration and subsequent analytical procedures, are provided to facilitate the investigation of C-DIM12's therapeutic potential.
Mechanism of Action: Nurr1 Activation and Neuroprotection
C-DIM12 exerts its neuroprotective effects primarily through the activation of the orphan nuclear receptor Nurr1. In the context of Parkinson's disease, this activation leads to two key downstream effects:
-
Suppression of Neuroinflammation: C-DIM12-activated Nurr1 transrepresses the activity of the pro-inflammatory transcription factor NF-κB in glial cells (microglia and astrocytes). This leads to a reduction in the expression and release of neurotoxic inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS). By mitigating chronic neuroinflammation, C-DIM12 helps to create a more favorable environment for neuronal survival.
-
Enhanced Dopaminergic Neuron Function and Survival: Nurr1 is a critical transcription factor for the expression of genes essential for the dopaminergic phenotype, including tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the dopamine transporter (DAT). By activating Nurr1, C-DIM12 promotes the expression of these crucial proteins, thereby supporting the function and resilience of dopaminergic neurons against neurotoxic insults.
The proposed signaling pathway for the neuroprotective and anti-inflammatory effects of C-DIM12 is illustrated below:
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of C-DIM12 in the MPTP mouse model of Parkinson's disease.
Table 1: Neuroprotective Effects of C-DIM12 on Dopaminergic Neurons
| Parameter | MPTP + Vehicle | MPTP + C-DIM12 (25 mg/kg) | Protection (%) | Reference |
| TH+ Neurons in SNpc (% of Control) | ~50% loss | Significantly higher than vehicle | ~50% protection | |
| TH+ Striatal Fiber Density (% Loss) | 81.05% ± 1.05% | 62.92% ± 6.40% | ~22% less fiber loss |
Table 2: Anti-inflammatory Effects of C-DIM12 on Glial Cells
| Parameter | MPTP + Vehicle | MPTP + C-DIM12 (25 mg/kg) | Effect | Reference |
| Iba-1+ Microglia in SNpc | Increased number and activated morphology | Significantly suppressed number, ramified morphology | Reduced microgliosis | |
| GFAP+ Astrocytes in SNpc | Increased number | Significantly suppressed number | Reduced astrogliosis | |
| Inflammatory Gene Expression (TNFα, IL-1α, CCL2) | Significantly increased | Significantly decreased | Downregulation of pro-inflammatory genes |
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the efficacy of C-DIM12 in the MPTP mouse model of Parkinson's disease.
Experimental Workflow
MPTPp-Induced Mouse Model of Parkinson's Disease
Objective: To induce a progressive loss of dopaminergic neurons mimicking Parkinson's disease.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)
-
Probenecid (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Corn oil
Procedure:
-
Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Prepare a fresh solution of MPTP in sterile saline at a concentration of 2 mg/mL.
-
Prepare a fresh suspension of probenecid in corn oil.
-
Administer probenecid (250 mg/kg) via intraperitoneal (i.p.) injection.
-
30 minutes after probenecid administration, inject MPTP (20 mg/kg) subcutaneously.
-
Repeat the MPTPp administration every 3.5 days for a total of 4 injections to induce a significant lesion.
C-DIM12 Administration
Objective: To deliver C-DIM12 to the central nervous system.
Materials:
-
C-DIM12
-
Corn oil
-
Oral gavage needles
Procedure:
-
Prepare a suspension of C-DIM12 in corn oil at the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse with a gavage volume of 250 µL).
-
Administer C-DIM12 (25-50 mg/kg) or vehicle (corn oil) daily via oral gavage, starting on the first day of MPTPp administration and continuing for the duration of the study (e.g., 14-21 days).
Immunohistochemistry for TH, Iba-1, and GFAP
Objective: To visualize and quantify dopaminergic neurons, microglia, and astrocytes.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies:
-
Rabbit anti-Tyrosine Hydroxylase (TH) (e.g., Millipore, AB152)
-
Rabbit anti-Iba-1 (e.g., Wako, 019-19741)
-
Mouse anti-GFAP (e.g., Sigma-Aldrich, G3893)
-
-
Fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
DAPI
-
Mounting medium
Procedure:
-
At the end of the treatment period, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brains in 4% PFA overnight at 4°C, then cryoprotect in 30% sucrose.
-
Section the brains into 30-40 µm coronal sections using a cryostat.
-
Wash sections in PBS and then permeabilize with 0.3% Triton X-100 in PBS.
-
Block non-specific binding with blocking solution for 1-2 hours at room temperature.
-
Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash sections in PBS and incubate with appropriate secondary antibodies for 2 hours at room temperature.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount sections onto slides and coverslip with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the number of TH-positive neurons in the SNpc using stereological methods and the fluorescence intensity of Iba-1 and GFAP in the SNpc and striatum.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
Objective: To measure the mRNA levels of pro-inflammatory cytokines in the midbrain.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., TNF-α, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Dissect the ventral midbrain from fresh or frozen brain tissue.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
C-DIM12 represents a promising therapeutic agent for Parkinson's disease by targeting the underlying neuroinflammatory processes and promoting dopaminergic neuron health through the activation of Nurr1. The protocols outlined in these application notes provide a robust framework for researchers to investigate the neuroprotective and anti-inflammatory properties of C-DIM12 in a preclinical model of PD. The provided quantitative data serves as a benchmark for expected outcomes and aids in the design and interpretation of future studies aimed at advancing this compound towards clinical application.
References
- 1. Depletion of dopamine in Parkinson's disease and relevant therapeutic options: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 3. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of C-DIM12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (C-DIM12), a potent activator of the orphan nuclear receptor Nurr1. C-DIM12 has demonstrated neuroprotective, anti-inflammatory, and anti-cancer effects in various preclinical models.[1][2] This document outlines detailed protocols for its preparation and administration, summarizes key pharmacokinetic data, and illustrates its mechanism of action.
I. Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of C-DIM12 in mice, providing a basis for dose selection and experimental design.
Table 1: Pharmacokinetic Parameters of C-DIM12 in Male C57BL/6 Mice after a Single Oral Gavage [3]
| Dose | Tissue | Cmax (ng/mL or ng/g) | t½ (hours) | AUC (ng·h/mL or ng·h/g) |
| 10 mg/kg | Plasma | ~100 | ~4 | ~500 |
| 10 mg/kg | Brain | ~300 | ~4 | ~2000 |
| 25 mg/kg | Plasma | ~250 | ~4 | ~1500 |
| 25 mg/kg | Brain | ~800 | ~4 | ~6000 |
Table 2: Recommended Dosing for Preclinical Models
| Model | Species | Route of Administration | Dose | Dosing Schedule | Reference |
| MPTP-Induced Parkinsonism | C57BL/6 Mice | Intragastric Gavage | 25 mg/kg | Daily for 14 days | [1][3] |
| Intracerebral Hemorrhage | ICR Mice | Oral Gavage | 50-100 mg/kg | 3h, 27h, and 51h post-ICH | |
| Orthotopic Cancer Xenograft | Mice | Intraperitoneal Injection | 30 mg/kg | Daily for 30 days | |
| General Neuroinflammation | Transgenic NF-κB/EGFP Mice | Oral Administration | 50 mg/kg | Single dose | |
| Safety Assessment | CD-1 Mice | Orogastric Gavage | 50, 200, 300 mg/kg | Daily for 7 days | |
| Safety Assessment | Beagle Dogs | Orogastric Gavage | 1, 5, 25, 100, 300, 1000 mg/kg | Single dose |
II. Experimental Protocols
A. Preparation of C-DIM12 for In Vivo Administration
C-DIM12 is a water-insoluble compound and requires a suitable vehicle for in vivo delivery.
Materials:
-
C-DIM12 powder
-
Vehicle: Corn oil or 1% Carboxymethyl cellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Stir plate
Protocol for Corn Oil Vehicle:
-
Weigh the required amount of C-DIM12 powder.
-
In a sterile tube, add the appropriate volume of corn oil to achieve the desired final concentration.
-
Add the C-DIM12 powder to the corn oil.
-
Vortex the mixture vigorously for 5-10 minutes until the powder is fully suspended. For higher concentrations, gentle warming and sonication may aid in dissolution.
-
Visually inspect the solution to ensure a uniform suspension before each administration.
Protocol for 1% CMC Vehicle:
-
Prepare a 1% (w/v) solution of CMC in sterile water.
-
The day before dosing, add the weighed C-DIM12 powder to the 1% CMC solution.
-
Agitate the mixture on a stir plate overnight at 4°C to ensure adequate dissociation.
-
Before administration, vortex the suspension to ensure uniformity.
B. Administration of C-DIM12 via Oral Gavage (Mice)
This is the most common route for C-DIM12 administration, demonstrating good oral bioavailability.
Materials:
-
Prepared C-DIM12 suspension
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct volume of C-DIM12 suspension to administer.
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe filled with the C-DIM12 suspension.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly dispense the solution from the syringe.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
C. Administration of C-DIM12 via Intraperitoneal (IP) Injection
Materials:
-
Prepared C-DIM12 suspension
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Protocol:
-
Weigh the mouse to calculate the required injection volume.
-
Gently restrain the mouse to expose the abdomen.
-
Wipe the injection site in the lower abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Slowly inject the C-DIM12 suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
III. Visualizations
A. C-DIM12 Signaling Pathway
C-DIM12 acts as an activator of the orphan nuclear receptor Nurr1. This activation leads to the inhibition of the pro-inflammatory NF-κB signaling pathway. The binding of C-DIM12 to Nurr1 is thought to stabilize the recruitment of corepressor proteins to NF-κB target gene promoters, thereby reducing the expression of inflammatory mediators.
Caption: C-DIM12 activates Nurr1, inhibiting NF-κB-mediated inflammation.
B. Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of C-DIM12 in a preclinical model of neurodegeneration, such as the MPTP model of Parkinson's disease.
Caption: Workflow for a C-DIM12 in vivo neuroprotection study.
References
C-DIM12 for Intracerebral Hemorrhage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability. Secondary brain injury, driven by inflammation and neuronal cell death following the initial bleed, is a critical target for therapeutic intervention. C-DIM12, a 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a ligand for the nuclear receptor Nurr1.[1][2][3] Emerging preclinical evidence suggests that C-DIM12 holds therapeutic potential in mitigating the damaging effects of ICH by attenuating neuroinflammation and promoting functional recovery.[1][2]
This document provides a comprehensive overview of the preclinical data on C-DIM12 for ICH, including detailed experimental protocols and a summary of its proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the efficacy of C-DIM12 in a mouse model of intracerebral hemorrhage.
Table 1: C-DIM12 Treatment Parameters in a Murine ICH Model
| Parameter | Details | Reference |
| Drug | C-DIM12 (1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane) | |
| Animal Model | Collagenase-induced intracerebral hemorrhage in mice | |
| Dosage | 50 or 100 mg/kg | |
| Route of Administration | Oral (p.o.) | |
| Treatment Schedule | Daily, starting 3 hours after ICH induction |
Table 2: Effects of C-DIM12 on Neurological Function and Neuropathology
| Outcome Measure | C-DIM12 Treatment Effect | Reference |
| Neurological Function | Improved recovery of neurological function | |
| Neuron Loss | Prevented neuron loss in the hematoma | |
| Microglia/Macrophage Activation | Suppressed activation | |
| Axonal Structure | Preserved axonal structures in the internal capsule | |
| Axonal Transport | Preserved axonal transport function |
Table 3: C-DIM12 Modulation of Inflammatory Mediators
| Inflammatory Mediator | Effect of C-DIM12 Treatment | Reference |
| Interleukin-6 (IL-6) | Suppressed expression | |
| CC chemokine ligand 2 (CCL2) | Suppressed expression | |
| Inducible nitric oxide synthase (iNOS) | Suppressed mRNA expression |
Mechanism of Action
C-DIM12 is a ligand for Nurr1, a nuclear receptor that plays a crucial role in regulating inflammation and neuronal function. The therapeutic effects of C-DIM12 in the context of ICH are believed to be mediated through its interaction with Nurr1, leading to the suppression of pro-inflammatory gene expression. A key aspect of this mechanism appears to be the inhibition of inducible nitric oxide synthase (iNOS) induction. By suppressing the activation of microglia and macrophages and reducing the expression of inflammatory mediators like IL-6 and CCL2, C-DIM12 helps to mitigate the secondary inflammatory cascade that contributes to brain injury after ICH.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of C-DIM12 for intracerebral hemorrhage.
Animal Model: Collagenase-Induced Intracerebral Hemorrhage
This protocol describes the creation of an ICH model in mice, which mimics the initial bleeding event in humans.
Materials:
-
Male mice (e.g., C57BL/6)
-
Collagenase type VII from Clostridium histolyticum
-
Stereotaxic apparatus
-
Microinjection pump
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Anesthetize the mouse and mount it on a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a small burr hole over the striatum at specific stereotaxic coordinates.
-
Slowly inject a solution of collagenase into the striatum using a microinjection pump. The collagenase will digest the blood vessel walls, causing a localized hemorrhage.
-
After injection, slowly withdraw the needle, suture the scalp incision, and allow the animal to recover.
C-DIM12 Administration
This protocol details the oral administration of C-DIM12 to the experimental animals.
Materials:
-
C-DIM12 compound
-
Vehicle solution (e.g., corn oil)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of C-DIM12 in the vehicle at the desired concentrations (50 mg/kg and 100 mg/kg).
-
At 3 hours post-ICH induction, administer the C-DIM12 suspension or vehicle to the mice via oral gavage.
-
Continue daily administration for the duration of the experiment.
Behavioral Testing: Beam-Walking Test
This test assesses motor coordination and balance, which are often impaired after ICH.
Materials:
-
Narrow wooden or plastic beam
-
Video recording equipment
Procedure:
-
Train the mice to traverse the beam before ICH induction.
-
At specified time points after ICH, place the mouse at one end of the beam and allow it to walk to the other end.
-
Record the number of foot faults (slips) and the time taken to cross the beam.
-
Analyze the data to assess functional recovery.
Immunohistochemistry
This technique is used to visualize and quantify cellular changes in the brain tissue.
Materials:
-
Mouse brain tissue sections
-
Primary antibodies (e.g., anti-NeuN for neurons, anti-Iba1 for microglia/macrophages)
-
Secondary antibodies conjugated to a fluorescent marker or an enzyme
-
Microscope
Procedure:
-
Perfuse the animals and collect the brains at the end of the experiment.
-
Prepare thin sections of the brain tissue.
-
Incubate the sections with primary antibodies that specifically bind to the target proteins.
-
Wash the sections and incubate with secondary antibodies that bind to the primary antibodies.
-
Visualize the labeled cells under a microscope and quantify the results using image analysis software.
Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR)
This method is used to measure the levels of specific messenger RNA (mRNA) to determine the expression of inflammatory genes.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR machine
-
Primers for target genes (e.g., IL-6, CCL2, iNOS) and a housekeeping gene
Procedure:
-
Isolate total RNA from the brain tissue surrounding the hematoma.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, specific primers, and a fluorescent dye that binds to double-stranded DNA.
-
Analyze the amplification curves to determine the relative expression levels of the target genes, normalized to the housekeeping gene.
Clinical Status
Currently, there are no registered clinical trials investigating the use of C-DIM12 for the treatment of intracerebral hemorrhage in humans. The available data is from preclinical studies, and further research is required to establish its safety and efficacy in a clinical setting.
Conclusion
C-DIM12 demonstrates significant promise as a therapeutic agent for intracerebral hemorrhage in preclinical models. Its ability to attenuate neuroinflammation and improve functional outcomes highlights the potential of targeting the Nurr1 pathway in the treatment of this devastating condition. The protocols and data presented here provide a foundation for further research and development of C-DIM12 as a novel therapy for ICH.
References
- 1. A Nurr1 ligand C-DIM12 attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Nurr1 ligand C-DIM12 attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for C-DIM12 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent and orally active modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] C-DIM12 activates Nurr1, leading to the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B-cells) dependent gene expression.[3][4][5] This mechanism confers C-DIM12 with significant anti-inflammatory and neuroprotective properties. Furthermore, C-DIM12 has demonstrated anti-cancer effects by inducing apoptosis and inhibiting autophagy in various cancer cell lines.
These application notes provide detailed protocols for key experiments to investigate the biological activities of C-DIM12 in the context of neuroinflammation and cancer.
Application Note 1: Evaluation of Anti-Inflammatory Effects of C-DIM12 in Microglial Cells
This protocol describes the use of C-DIM12 to mitigate the inflammatory response in BV-2 microglial cells, a common model for studying neuroinflammation.
Signaling Pathway: C-DIM12 Modulation of NF-κB Signaling in Microglia
Caption: C-DIM12 activates Nurr1, inhibiting NF-κB-mediated inflammatory gene expression.
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated BV-2 Cells
Objective: To quantify the inhibitory effect of C-DIM12 on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
C-DIM12 (solubilized in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
C-DIM12 Pre-treatment: Pre-treat the cells with various concentrations of C-DIM12 (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 30 minutes.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of freshly mixed Griess reagent (1:1 mixture of Reagent A and Reagent B) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample.
-
Data Presentation
| Treatment Group | C-DIM12 Conc. (µM) | LPS (1 µg/mL) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | 0 | - | ||
| Vehicle | 0 | + | 0% | |
| C-DIM12 | 1 | + | ||
| C-DIM12 | 5 | + | ||
| C-DIM12 | 10 | + | ||
| C-DIM12 | 20 | + |
Application Note 2: Assessment of Pro-Apoptotic Activity of C-DIM12 in Bladder Cancer Cells
This protocol details the investigation of C-DIM12's ability to induce apoptosis in human bladder cancer cell lines.
Logical Workflow: Investigating C-DIM12 Induced Apoptosis
Caption: Workflow for evaluating the pro-apoptotic effects of C-DIM12 on cancer cells.
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells in a bladder cancer cell population following treatment with C-DIM12 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Human bladder cancer cell lines (e.g., T24, 5637)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
C-DIM12 (solubilized in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Culture and Seeding: Culture bladder cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in 6-well plates and allow them to attach overnight.
-
C-DIM12 Treatment: Treat the cells with the desired concentrations of C-DIM12 (e.g., 15 µM) or vehicle (DMSO) for 24-48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Annexin V-FITC negative, PI negative cells are live cells.
-
Data Presentation
| Treatment Group | C-DIM12 Conc. (µM) | Live Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| Vehicle | 0 | |||
| C-DIM12 | 15 |
Application Note 3: In Vivo Evaluation of Neuroprotective Effects of C-DIM12 in a Mouse Model of Parkinson's Disease
This protocol outlines the use of the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model to assess the neuroprotective efficacy of C-DIM12.
Experimental Workflow: MPTP Mouse Model for C-DIM12 Neuroprotection Study
Caption: Workflow for assessing the neuroprotective effects of C-DIM12 in an MPTP mouse model.
Experimental Protocol: C-DIM12 Treatment in MPTP-induced Parkinsonism
Objective: To determine if C-DIM12 can protect against the loss of dopaminergic neurons and reduce glial activation in a sub-acute MPTP mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice
-
MPTP-HCl
-
Probenecid
-
C-DIM12
-
Corn oil (vehicle)
-
Apparatus for behavioral testing (e.g., rotarod)
-
Immunohistochemistry reagents (e.g., anti-TH, anti-Iba1, anti-GFAP antibodies)
Procedure:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
MPTP/Probenecid Administration: To induce a progressive loss of dopaminergic neurons, administer MPTP (20-25 mg/kg, i.p.) along with probenecid (250 mg/kg, i.p.) to inhibit the peripheral metabolism of MPTP. This regimen is typically given every other day for a specified period (e.g., 14 days).
-
C-DIM12 Treatment:
-
Prepare C-DIM12 in a vehicle such as corn oil.
-
Administer C-DIM12 orally (e.g., by gavage) at a dose of 25-50 mg/kg daily. Treatment can be initiated before, during, or after the MPTP administration period to model different therapeutic strategies.
-
A vehicle control group receiving only corn oil should be included.
-
-
Behavioral Testing: Perform behavioral tests such as the rotarod test to assess motor coordination and balance at baseline and at the end of the treatment period.
-
Tissue Collection and Preparation: At the end of the study, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis.
-
Immunohistochemistry:
-
Section the brains and perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Stain for Iba1 (microglia marker) and GFAP (astrocyte marker) to assess the level of glial activation.
-
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra. Quantify the density of TH-positive fibers in the striatum and the immunoreactivity for Iba1 and GFAP.
Data Presentation
| Treatment Group | Number of TH-positive neurons in Substantia Nigra (Mean ± SD) | Striatal TH Fiber Density (Optical Density) (Mean ± SD) | Iba1 Immunoreactivity (% Area) in Substantia Nigra (Mean ± SD) | GFAP Immunoreactivity (% Area) in Substantia Nigra (Mean ± SD) |
| Saline + Vehicle | ||||
| MPTP + Vehicle | ||||
| MPTP + C-DIM12 (25 mg/kg) | ||||
| MPTP + C-DIM12 (50 mg/kg) |
References
- 1. [PDF] A Nurr1 ligand C-DIM12 attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-DIM12 in Bladder Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-DIM12, also known as 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a potent activator of the orphan nuclear receptor Nurr1 (Nuclear receptor subfamily 4 group A member 2, NR4A2). In the context of bladder cancer, C-DIM12 has emerged as a promising investigational compound due to its ability to induce apoptosis and inhibit tumor growth. These application notes provide a comprehensive overview of the use of C-DIM12 in bladder cancer cell lines, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.
Mechanism of Action
C-DIM12 exerts its anti-cancer effects in bladder cancer cells primarily through the activation of Nurr1. Nurr1 is expressed in a variety of human bladder cancer cell lines[1]. Upon activation by C-DIM12, Nurr1 stimulates a signaling cascade that culminates in apoptosis, or programmed cell death.
A key downstream effector of Nurr1 activation by C-DIM12 is the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)[1][2]. TRAIL is a cytokine that can selectively induce apoptosis in cancer cells. The induction of TRAIL initiates a caspase-dependent apoptotic pathway. This involves the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3[2]. Activated caspase-3 is responsible for the cleavage of critical cellular proteins, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[1]. The cleavage of PARP impairs its ability to repair DNA damage, further committing the cell to apoptosis. The specificity of this pathway has been confirmed by experiments showing that silencing Nurr1 expression using RNA interference attenuates the apoptotic effects of C-DIM12.
Quantitative Data Summary
Table 1: Cell Viability (IC50 Values)
| Cell Line | Compound | IC50 Value (µM) | Assay | Reference |
| KU7 | C-DIM12 | Data not available | MTT Assay | |
| 253J B-V | C-DIM12 | Data not available | MTT Assay |
Table 2: Induction of Apoptosis
| Cell Line | Treatment | Apoptosis Induction | Method | Reference |
| KU7 | C-DIM12 | PARP Cleavage Observed | Western Blot | |
| 253J B-V | C-DIM12 | PARP Cleavage Observed | Western Blot | |
| 253J B-V | C-DIM12 + Nurr1 siRNA | Attenuated PARP Cleavage | Western Blot |
Table 3: Effect on Cell Cycle
| Cell Line | Treatment | Effect on Cell Cycle | Method | Reference |
| KU7 | C-DIMs (PPARγ-active) | G2 Arrest | Western Blot | |
| 253J-BV | C-DIMs (PPARγ-active) | G2 Arrest | Western Blot |
Signaling Pathway and Experimental Workflow Diagrams
Caption: C-DIM12 induced apoptotic signaling pathway in bladder cancer cells.
Caption: General experimental workflow for studying C-DIM12 effects.
Experimental Protocols
Cell Culture
Human bladder cancer cell lines, such as T24 and UM-UC-3, can be obtained from authenticated cell banks (e.g., ATCC).
-
T24 cells: Culture in McCoy's 5a Medium Modified supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
UM-UC-3 cells: Culture in MEM supplemented with 10% FBS, 1% non-essential amino acids, 1% sodium pyruvate, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Bladder cancer cells
-
C-DIM12 (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of C-DIM12 (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of C-DIM12 that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Bladder cancer cells
-
C-DIM12
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with C-DIM12 at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the C-DIM12 signaling pathway.
Materials:
-
Bladder cancer cells
-
C-DIM12
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Nurr1, anti-TRAIL, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with C-DIM12 as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Bladder cancer cells
-
C-DIM12
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with C-DIM12 as described previously.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Conclusion
C-DIM12 demonstrates significant anti-cancer activity in bladder cancer cell lines by activating Nurr1 and inducing apoptosis through the TRAIL signaling pathway. The provided protocols offer a framework for researchers to investigate the effects of C-DIM12 and further elucidate its therapeutic potential in bladder cancer. Further studies are warranted to determine the precise quantitative effects of C-DIM12 on various bladder cancer cell lines and to explore its efficacy in in vivo models.
References
Application Notes and Protocols: C-DIM12 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of 3,3'-diindolylmethane (DIM) that has garnered significant interest for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. As a potent activator of the orphan nuclear receptor Nurr1, C-DIM12 modulates key signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. One of its primary mechanisms of action involves the inhibition of the pro-inflammatory transcription factor NF-κB. Given its ability to influence fundamental cellular processes often dysregulated in cancer, C-DIM12 is a promising candidate for combination therapies aimed at enhancing the efficacy of existing treatments and overcoming drug resistance.
These application notes provide a summary of the current understanding of C-DIM12's mechanism of action and present protocols for evaluating its synergistic potential with other therapeutic agents. While direct studies on C-DIM12 in combination therapies are emerging, data from closely related C-DIM analogs provide a strong rationale and a framework for investigation. This document outlines methodologies for in vitro and in vivo assessment of C-DIM12 combination strategies.
Rationale for Combination Therapy
The multifaceted nature of cancer often necessitates multi-pronged therapeutic approaches. Combining C-DIM12 with conventional chemotherapeutics, targeted agents, or immunotherapies holds the potential for synergistic effects through various mechanisms:
-
Sensitization to Chemotherapy: C-DIM12's ability to induce apoptosis and inhibit pro-survival pathways like NF-κB may lower the threshold for cancer cell killing by cytotoxic drugs.
-
Overcoming Resistance: By targeting distinct pathways from conventional agents, C-DIM12 may circumvent or overcome mechanisms of drug resistance.
-
Enhanced Apoptosis: The combination of C-DIM12 with agents that induce cellular stress or DNA damage could lead to a more robust apoptotic response.
-
Modulation of the Tumor Microenvironment: C-DIM12's anti-inflammatory properties may alter the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.
Data Presentation: Synergistic Effects of a C-DIM Analog with Docetaxel
While specific quantitative data for C-DIM12 in combination therapies are not yet widely published, a study on a closely related analog, DIM-C-pPhC6H5 , in combination with the chemotherapeutic agent docetaxel in non-small cell lung cancer (NSCLC) provides compelling evidence for the potential of this class of compounds. The following tables summarize the key findings from this study.
Table 1: In Vitro Synergy of DIM-C-pPhC6H5 and Docetaxel in A549 Lung Cancer Cells
| Drug Combination | Effect Level (Fraction Affected, Fa) | Combination Index (CI) | Interpretation |
| DIM-C-pPhC6H5 + Docetaxel | 0.50 | 0.90 | Additive |
| 0.75 | 0.65 | Synergistic | |
| 0.90 | 0.36 | Strongly Synergistic |
Data adapted from a study on a C-DIM analog. The Combination Index (CI) was calculated using the isobolographic method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Antitumor Efficacy of DIM-C-pPhC6H5 and Docetaxel Combination in an A549 Orthotopic Lung Tumor Model
| Treatment Group | Mean Lung Weight Reduction (%) | Apoptotic Tumor Cells (%) |
| Control | 0 | Not Reported |
| DIM-C-pPhC6H5 (40 mg/kg, oral) | 22 | 22 |
| Docetaxel (10 mg/kg, i.v.) | 39 | 29 |
| DIM-C-pPhC6H5 + Docetaxel | 57 | 43 |
This data illustrates a significant enhancement of antitumor activity with the combination therapy compared to single-agent treatments.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of C-DIM12 in combination with other compounds. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and combination agents.
Protocol 1: In Vitro Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
Objective: To determine the cytotoxic effects of C-DIM12 alone and in combination with another therapeutic agent and to quantify the nature of the interaction (synergy, additivity, or antagonism).
Materials:
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
C-DIM12 (stock solution in DMSO)
-
Combination drug (stock solution in an appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of C-DIM12 and the combination drug in culture medium.
-
For single-agent dose-response curves, add 100 µL of varying concentrations of each drug to designated wells.
-
For combination studies, add 100 µL of the drugs in a constant ratio (e.g., based on the ratio of their individual IC50 values) or in a matrix format (checkerboard assay) to the wells.
-
Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration wells).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis (Chou-Talalay Method):
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for C-DIM12 and the combination drug alone.
-
Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the dose-response data from the combination experiments.
-
Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Detection of Apoptosis by TUNEL Assay
Objective: To visualize and quantify apoptosis (DNA fragmentation) in cells treated with C-DIM12 in combination with another agent.
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
C-DIM12 and combination drug
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips or chamber slides and allow them to attach.
-
Treat the cells with C-DIM12, the combination drug, or the combination for the desired time period. Include a positive control (e.g., treatment with DNase I) and a negative control (untreated cells).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 5 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green, depending on the label used), while all nuclei will be stained with DAPI (blue).
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields.
-
Protocol 3: Western Blot Analysis of Apoptotic Proteins
Objective: To detect changes in the expression and cleavage of key apoptotic proteins (e.g., PARP, Caspase-3, Bax) in response to combination treatment.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Protocol 4: In Vivo Orthotopic Lung Tumor Model
Objective: To evaluate the in vivo efficacy of C-DIM12 in combination with another therapeutic agent in a clinically relevant animal model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
A549 human lung adenocarcinoma cells
-
Matrigel
-
C-DIM12 formulation for oral gavage
-
Combination drug formulation for appropriate administration route (e.g., intravenous injection)
-
Anesthesia
-
Surgical tools
-
In vivo imaging system (if using fluorescently or luminescently tagged cells)
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Make a small incision on the left lateral chest wall.
-
Inject 1 x 10⁶ A549 cells resuspended in a mixture of PBS and Matrigel directly into the left lung parenchyma.
-
Close the incision with surgical sutures or staples.
-
-
Treatment:
-
Allow the tumors to establish for 7-10 days.
-
Randomize the mice into treatment groups (e.g., Vehicle Control, C-DIM12 alone, Combination Drug alone, C-DIM12 + Combination Drug).
-
Administer the treatments according to a predetermined schedule (e.g., C-DIM12 via oral gavage three times a week, combination drug via IV injection once a week).
-
-
Monitoring and Efficacy Assessment:
-
Monitor the body weight and general health of the mice regularly.
-
If using tagged cells, monitor tumor growth non-invasively using an in vivo imaging system.
-
At the end of the study (e.g., 4 weeks of treatment), euthanize the mice.
-
Harvest the lungs and weigh them.
-
Fix the lung tissues in formalin for histological analysis (e.g., H&E staining, TUNEL assay, immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Compare the mean lung weights between the treatment groups.
-
Quantify tumor burden from histological sections.
-
Analyze the levels of apoptosis and proliferation in the tumor tissues.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: C-DIM12 activates Nurr1, which in turn inhibits NF-κB signaling, and also independently induces apoptosis.
Caption: A typical workflow for assessing drug synergy in vitro, from cell-based assays to data analysis.
Application Notes and Protocols for Western Blot Analysis of C-DIM12-Treated Cells
These application notes provide a framework for utilizing Western blot analysis to investigate the effects of the synthetic indole, C-DIM12 (1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane), on cellular signaling pathways, particularly those relevant to cancer research. The provided protocol is a general guideline for examining protein expression and phosphorylation status in cell lysates after treatment with C-DIM12.
Application Notes
C-DIM12 is a promising therapeutic agent that has been shown to exhibit anti-cancer properties by modulating various signaling pathways. Western blot analysis is an indispensable technique to elucidate the mechanism of action of C-DIM12 by quantifying changes in the expression levels and activation states of key proteins involved in oncogenic signaling.
A primary pathway of interest in the context of C-DIM12's activity is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many types of cancer. This pathway plays a crucial role in cell survival, proliferation, and growth. By using Western blot to probe for total and phosphorylated levels of proteins such as Akt and mTOR, researchers can assess the inhibitory effects of C-DIM12 on this critical pathway.
Experimental Protocols
Western Blot Protocol for Analyzing C-DIM12 Effects on PI3K/Akt/mTOR Signaling
This protocol outlines the steps for treating cells with C-DIM12, preparing cell lysates, and performing Western blot analysis to detect key proteins in the PI3K/Akt/mTOR pathway.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., breast, prostate, pancreatic) in appropriate growth medium and incubate until they reach 70-80% confluency.
-
Treat the cells with various concentrations of C-DIM12 (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Run the gel to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure accurate quantification. For phosphoproteins, normalize to the total protein levels.
Data Presentation
The following table represents hypothetical quantitative data from a Western blot experiment analyzing the effect of C-DIM12 on the phosphorylation of Akt and mTOR in a cancer cell line. Data is presented as the relative band intensity normalized to the vehicle control.
| Treatment | p-Akt (Ser473) / Total Akt | p-mTOR (Ser2448) / Total mTOR |
| Vehicle Control | 1.00 | 1.00 |
| C-DIM12 (1 µM) | 0.78 | 0.82 |
| C-DIM12 (5 µM) | 0.45 | 0.51 |
| C-DIM12 (10 µM) | 0.21 | 0.29 |
Visualizations
The following diagrams illustrate the proposed mechanism of action for C-DIM12 and the general workflow for Western blot analysis.
Caption: C-DIM12 inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: General workflow for Western blot analysis.
Troubleshooting & Optimization
Technical Support Center: Optimizing C-DIM12 Concentration for Cell Viability
This technical support guide is designed for researchers, scientists, and drug development professionals working with C-DIM12. It provides troubleshooting advice and frequently asked questions (FAQs) to help optimize experimental conditions for desired cell viability outcomes.
Frequently Asked Questions (FAQs)
Q1: What is C-DIM12 and what is its primary mechanism of action?
A1: C-DIM12 (1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane) is a modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] Its mechanism of action can be cell-type dependent. In many cancer cell lines, it acts as a Nurr1 activator or inverse agonist, leading to the induction of apoptosis (programmed cell death) and inhibition of autophagy.[3][4][5] In glial cells and other contexts, it exhibits anti-inflammatory and neuroprotective effects, often by inhibiting the NF-κB signaling pathway.
Q2: What is the recommended starting concentration for C-DIM12 in cell culture experiments?
A2: The optimal concentration of C-DIM12 is highly dependent on the cell line and the desired experimental outcome (e.g., inducing apoptosis in cancer cells vs. neuroprotection). Based on published studies, a common starting point for cancer cell lines is in the range of 10-25 µM. For non-cancerous cells or when investigating anti-inflammatory effects, lower concentrations may be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How does C-DIM12 affect the viability of cancerous versus non-cancerous cells?
A3: C-DIM12 has been shown to preferentially decrease the survival of cancer cells compared to non-transformed cells. For example, in one study, C-DIM12 induced a dose-dependent decrease in viability in pancreatic cancer cell lines (MiaPaCa2, Panc1, BxPC3), while this effect was attenuated in normal pancreatic ductal cells (HPNE). This suggests a therapeutic window for its anti-cancer effects.
Q4: What are the known signaling pathways affected by C-DIM12?
A4: C-DIM12 primarily modulates the Nurr1 signaling pathway. As a consequence, it can influence several downstream pathways, including:
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Apoptosis Induction: In cancer cells, C-DIM12 can induce apoptosis.
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Autophagy Inhibition: It has been shown to inhibit autophagy in pancreatic cancer cells.
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NF-κB Signaling Inhibition: In glial cells, C-DIM12 can suppress the expression of NF-κB-regulated inflammatory genes.
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MAPK Signaling: The MAPK pathway, which is involved in cell division, metabolism, and survival, can also be influenced by C-DIM12.
Troubleshooting Guide
Issue 1: High levels of cell death observed in control (non-cancerous) cell lines.
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Possible Cause: The C-DIM12 concentration is too high for the specific cell type.
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Troubleshooting Step: Perform a dose-response curve with a wider range of lower concentrations (e.g., 0.1 µM to 10 µM) to identify a non-toxic concentration for your control cells.
Issue 2: No significant effect on cancer cell viability is observed.
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Possible Cause 1: The C-DIM12 concentration is too low.
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Troubleshooting Step 1: Increase the concentration of C-DIM12 in a stepwise manner (e.g., 15 µM, 25 µM, 50 µM) and extend the incubation time.
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Possible Cause 2: The cell line may be resistant to C-DIM12-induced apoptosis.
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Troubleshooting Step 2: Investigate the expression level of Nurr1 in your cell line. The effects of C-DIM12 are often dependent on Nurr1 expression. Consider using a different cell line or a combination therapy approach.
-
Possible Cause 3: Insufficient incubation time.
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Troubleshooting Step 3: Extend the treatment duration. Some studies have shown effects after 3-5 days of incubation.
Issue 3: Inconsistent results between experiments.
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Possible Cause 1: Issues with C-DIM12 stock solution. C-DIM12 is typically dissolved in DMSO. Ensure the stock solution is properly stored and that the final DMSO concentration in the cell culture medium is consistent and non-toxic to the cells (typically <0.1%).
-
Troubleshooting Step 1: Prepare fresh stock solutions of C-DIM12 for each experiment. Run a vehicle control (DMSO only) to account for any solvent effects.
-
Possible Cause 2: Variability in cell culture conditions.
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Troubleshooting Step 2: Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments.
Data Summary
Table 1: C-DIM12 Concentrations and Effects on Cancer Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| MiaPaCa2 (Pancreatic) | 15 µM | 3-5 days | Increased cell death, inhibited autophagy | |
| Panc1 (Pancreatic) | 15 µM | 48 hours | Decreased cell migration, induced cell death | |
| BxPC3 (Pancreatic) | 1-1000 µM | Not specified | Dose-dependent decrease in survival | |
| Bladder Cancer Cells | Not specified | Not specified | Inhibited bladder cancer growth | |
| Glioblastoma Cells | Not specified | Not specified | Inhibited cell growth and invasion |
Table 2: C-DIM12 Concentrations and Effects on Non-Cancerous/Other Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HPNE (Normal Pancreatic) | 1-1000 µM | Not specified | Attenuated decrease in survival compared to cancer cells | |
| BV-2 (Microglial) | Not specified | Not specified | Inhibited inflammatory gene expression | |
| THP-1 (Myeloid) | 10 µM | 24 hours | Attenuated NF-κB transcriptional activity | |
| Primary Neurons | Not specified | Not specified | Induced Nurr1 and dopamine gene expression |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of C-DIM12 in DMSO. Create a serial dilution of C-DIM12 in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest C-DIM12 concentration.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of C-DIM12 or the vehicle control.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
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Viability Assessment: After incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then measure absorbance, or add CellTiter-Glo® reagent and measure luminescence).
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for Apoptosis Markers (e.g., Cleaved Caspase-3)
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Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of C-DIM12 or vehicle control for the specified time.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against an apoptosis marker (e.g., cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Analyze the band intensities to determine the relative levels of the apoptosis marker in treated versus control samples. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualizations
Caption: C-DIM12 signaling pathways.
Caption: Experimental workflow for C-DIM12.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel NR4A2-HuR axis promotes pancreatic cancer growth and tumorigenesis that is inhibited by NR4A2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
C-DIM12 In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-DIM12 in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation and Administration
Question: My C-DIM12 is not dissolving properly. What is the recommended solvent and procedure?
Answer: C-DIM12 is soluble in DMSO and ethanol.[1] For in vivo studies, it is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2] For oral administration, C-DIM12 can be dissolved in a vehicle like corn oil.[3]
Question: What is the recommended route of administration for C-DIM12 in mice?
Answer: C-DIM12 has been successfully administered in mice via both intraperitoneal (i.p.) injection and oral gavage (intragastric gavage).[3][4] The choice of administration route may depend on the specific experimental design and disease model. Oral administration has shown good bioavailability and significant brain distribution.
Question: I am observing signs of toxicity in my animal models. What could be the cause?
Answer: High doses of C-DIM12 have been associated with modest liver pathology in mice and dogs. It is crucial to adhere to recommended dosage ranges and monitor the animals for any adverse effects. Consider performing a dose-response study to determine the optimal therapeutic window with minimal toxicity for your specific model.
Efficacy and Experimental Design
Question: I am not observing the expected therapeutic effect of C-DIM12 in my in vivo model. What are some potential reasons?
Answer: Several factors could contribute to a lack of efficacy:
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Dosage: Ensure you are using an appropriate dose. Published studies have used doses ranging from 25 mg/kg to 100 mg/kg in mice. The optimal dose can vary depending on the disease model.
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Bioavailability: While C-DIM12 is orally bioavailable, factors such as formulation and animal strain could influence its absorption and distribution. Pharmacokinetic analysis has shown that C-DIM12 concentrates in the brain at approximately three times the plasma concentration.
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Mechanism of Action: C-DIM12 is a Nurr1 activator that inhibits NF-κB-dependent gene expression. Ensure that the targeted signaling pathway is relevant to your disease model.
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Timing and Duration of Treatment: The timing of C-DIM12 administration relative to disease induction and the duration of the treatment are critical. For example, in an intracerebral hemorrhage model, C-DIM12 was administered as early as 3 hours after induction.
Question: What are the known mechanisms of action for C-DIM12 that I should be assessing?
Answer: C-DIM12's primary mechanism is the activation of the orphan nuclear receptor Nurr1 (also known as NR4A2). This activation leads to the suppression of inflammatory pathways, primarily by inhibiting the nuclear factor-κB (NF-κB) signaling cascade. Key downstream effects to investigate include:
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Reduced expression of pro-inflammatory cytokines and chemokines (e.g., IL-6, CCL2).
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Inhibition of inducible nitric oxide synthase (iNOS) expression.
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Induction of apoptosis in cancer cells.
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Neuroprotective effects through the modulation of glial reactivity.
Quantitative Data Summary
Table 1: In Vivo Dosages and Administration Routes for C-DIM12 in Mice
| Indication | Dosage | Administration Route | Reference |
| Parkinson's Disease Model (MPTP-induced) | 25 mg/kg | Intraperitoneal (i.p.) | |
| Parkinson's Disease Model (MPTP-induced) | 50 mg/kg | Oral | |
| Intracerebral Hemorrhage | 50 - 100 mg/kg | Intraperitoneal (i.p.) | |
| Intracerebral Hemorrhage | 50 - 100 mg/kg | Oral | |
| Orthotopic Xenograft (Cancer) | 30 mg/kg | Intraperitoneal (i.p.) |
Table 2: Pharmacokinetic Parameters of C-DIM12 in Mice
| Parameter | Value | Notes | Reference |
| Brain to Plasma Ratio | ~3:1 | Demonstrates good brain penetration. |
Experimental Protocols
Oral Administration of C-DIM12 in a Mouse Model of Intracerebral Hemorrhage
This protocol is a generalized representation based on published studies.
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Preparation of C-DIM12 Solution:
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Synthesize or procure C-DIM12.
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For oral administration, C-DIM12 can be dissolved in a suitable vehicle such as corn oil. The final concentration should be calculated based on the desired dosage (e.g., 50 mg/kg) and the average weight of the mice.
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Animal Model:
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Induce intracerebral hemorrhage (ICH) in mice, for example, by microinjection of collagenase into the striatum.
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Administration:
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Administer the prepared C-DIM12 solution or vehicle control orally via gavage at specific time points post-ICH induction (e.g., 3 hours, 27 hours, and 51 hours).
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Behavioral and Histological Analysis:
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Conduct behavioral tests (e.g., beam-walking test) at various time points to assess functional recovery.
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At the end of the experiment, perfuse the animals and collect brain tissue for histological analysis (e.g., neuronal loss, microglial activation, astrogliosis) and molecular analysis (e.g., qPCR for inflammatory markers).
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Visualizations
Caption: C-DIM12 signaling pathway.
Caption: Troubleshooting workflow for C-DIM12 experiments.
References
- 1. C-DIM 12 | Nerve Growth Factor IB-like Receptors | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
C-DIM12 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of C-DIM12 in solution.
Frequently Asked Questions (FAQs)
Q1: What is C-DIM12 and its primary mechanism of action? A1: C-DIM12, or 1,1-Bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a potent, orally active activator of the nuclear receptor Nurr1 (NR4A2).[1][2] Its primary mechanism involves inhibiting the NF-κB signaling pathway and related cytokine expression in microglial cells. It achieves this by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. This activity gives C-DIM12 anti-inflammatory and neuroprotective effects.
Q2: What are the recommended solvents for dissolving C-DIM12? A2: C-DIM12 is readily soluble in Dimethyl Sulfoxide (DMSO) and ethanol. It can be dissolved in both solvents up to a concentration of 100 mM. It is important to use fresh, anhydrous-grade DMSO, as its hygroscopic nature can negatively impact the solubility of the compound. C-DIM12 is considered insoluble in water.
Q3: How should I store the solid C-DIM12 compound? A3: The solid (powder) form of C-DIM12 should be stored at -20°C. Under these conditions, the powder is stable for up to three years from the date of receipt.
Q4: What is the proper way to store C-DIM12 stock solutions? A4: Aliquot the stock solutions to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store the aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable. It is also recommended to protect the stock solutions from light.
Q5: Why am I observing precipitation when I dilute my C-DIM12 stock solution into my aqueous cell culture medium? A5: This is a common issue with hydrophobic compounds like C-DIM12. Precipitation occurs when the concentration of C-DIM12 in the final aqueous solution exceeds its solubility limit. The high concentration of DMSO in the stock solution keeps it dissolved, but upon significant dilution in a water-based medium, the compound may "crash out." To mitigate this, try adding the stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. Using a lower concentration stock solution can also help.
Data Presentation
Table 1: C-DIM12 Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 356.85 g/mol | |
| Formula | C₂₃H₁₇ClN₂ | |
| CAS Number | 178946-89-9 |
Table 2: C-DIM12 Solubility Data
| Solvent | Maximum Concentration | Notes | Source(s) |
| DMSO | 100 mM (≥ 71 mg/mL) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | |
| Ethanol | 100 mM (≥ 35 mg/mL) | ||
| Water | Insoluble |
Table 3: Recommended Storage Conditions
| Format | Temperature | Duration | Special Instructions | Source(s) |
| Solid (Powder) | -20°C | Up to 3 years | ||
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation and Storage of C-DIM12 Stock Solutions
This protocol outlines the standard procedure for preparing a 100 mM stock solution of C-DIM12 in DMSO.
Materials:
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C-DIM12 powder (M.Wt: 356.85 g/mol )
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Anhydrous-grade Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or cryovials
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Vortex mixer
Procedure:
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Pre-warm C-DIM12: Allow the vial of C-DIM12 powder to equilibrate to room temperature before opening to prevent moisture condensation.
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Calculate Required Mass: To prepare a 100 mM stock solution, you will need 35.69 mg of C-DIM12 per 1 mL of DMSO. Adjust calculations based on your desired volume.
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Calculation: Mass (mg) = Desired Volume (mL) × 100 mmol/L × 356.85 g/mol × (1 mg / 1000 µg) × (1000 µg / 1 g) = Volume (mL) x 35.69
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Dissolution: Add the appropriate volume of fresh, anhydrous-grade DMSO to the vial containing the C-DIM12 powder.
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Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but do not overheat.
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Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected cryovials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage:
-
For long-term storage (up to 1 year), store the aliquots at -80°C.
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For short-term storage (up to 1 month), store at -20°C.
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Always protect the solutions from light.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound won't dissolve completely in DMSO. | 1. Incorrect solvent volume or calculation.2. The DMSO has absorbed moisture, reducing its solvating power.3. Solution is saturated. | 1. Double-check all calculations.2. Use a fresh, unopened vial of anhydrous or molecular biology-grade DMSO.3. Do not exceed the maximum recommended concentration of 100 mM. |
| Precipitate forms in media upon dilution. | 1. Final concentration exceeds aqueous solubility.2. Insufficient mixing during dilution. | 1. Lower the final working concentration of C-DIM12.2. Add the stock solution dropwise directly into the media while vortexing or swirling to ensure rapid dispersion. Avoid adding the stock to the wall of the tube or vessel. |
| Inconsistent or weaker-than-expected biological activity. | 1. Degradation of C-DIM12 due to improper storage.2. Multiple freeze-thaw cycles of the stock solution.3. Stock solution is older than the recommended storage period. | 1. Ensure the stock solution is stored at the correct temperature and protected from light.2. Prepare fresh stock solutions from powder and ensure they are properly aliquoted for single use.3. Discard stock solutions that have been stored longer than the recommended duration (1 month at -20°C, 1 year at -80°C). |
Visualizations
Caption: C-DIM12 signaling pathway inhibiting NF-κB.
Caption: Recommended workflow for C-DIM12 solution preparation.
Caption: Troubleshooting logic for C-DIM12 solubility issues.
References
Technical Support Center: C-DIM12 Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of C-DIM12.
Frequently Asked Questions (FAQs)
Q1: What is C-DIM12 and what is its known oral bioavailability?
A1: C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent, orally active modulator of the orphan nuclear receptor Nurr1. It exhibits neuroprotective and anti-inflammatory effects.[1] While often described as having "favorable" or "high" oral bioavailability, specific percentage values are not consistently reported in the literature.[2] Its poor aqueous solubility is a critical factor that can limit its oral absorption.
Q2: What are the main challenges in achieving high oral bioavailability for C-DIM12?
A2: The primary challenge is the poor aqueous solubility of C-DIM12. The compound is reportedly insoluble in water, which can lead to low dissolution rates in the gastrointestinal tract, a prerequisite for absorption. Like many diarylmethane derivatives, it is a lipophilic molecule, which can also impact its interaction with the gastrointestinal mucosa.
Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble compounds like C-DIM12?
A3: Several strategies can be employed, including:
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Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, enhancing dissolution rate.
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Solid Dispersions: Dispersing C-DIM12 in a hydrophilic polymer matrix can improve its dissolution.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve the solubilization and absorption of lipophilic drugs.
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of C-DIM12.
Q4: How does C-DIM12 exert its neuroprotective effects?
A4: C-DIM12's primary mechanism of action is through the activation of Nurr1 (also known as NR4A2). Nurr1 is a transcription factor crucial for the development and maintenance of dopaminergic neurons. C-DIM12 also inhibits the pro-inflammatory NF-κB signaling pathway in microglia, thereby reducing the production of inflammatory mediators. This dual action of promoting neuronal health and reducing neuroinflammation contributes to its neuroprotective properties.
Troubleshooting Guide
Issue: Low and variable C-DIM12 plasma concentrations after oral administration in mice.
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution due to Low Aqueous Solubility | 1. Formulation Enhancement: Prepare a micronized suspension or a nanosuspension of C-DIM12 to increase its surface area. 2. Amorphous Solid Dispersion: Formulate C-DIM12 as a solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC). 3. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the GI tract. 4. Solubilizing Excipients: Include surfactants or co-solvents in the vehicle, ensuring they are appropriate for in vivo use. |
| Precipitation of C-DIM12 in the Gastrointestinal Tract | 1. In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to assess the stability of the formulation and potential for precipitation. 2. Polymeric Precipitation Inhibitors: Incorporate polymers such as HPMC-AS in the formulation to maintain a supersaturated state of C-DIM12 in the gut. |
| First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of C-DIM12 in liver microsomes or hepatocytes to determine the extent of first-pass metabolism. 2. Coadministration with Inhibitors: In preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor can help determine the impact of first-pass metabolism. |
| Experimental Variability | 1. Standardized Gavage Technique: Ensure consistent oral gavage technique to minimize variability in administration. 2. Fasting State: Standardize the fasting period for experimental animals before dosing, as food can significantly impact the absorption of lipophilic compounds. |
Data Presentation
Table 1: Pharmacokinetic Parameters of C-DIM12 in Mice Following Oral Administration
| Dose | Matrix | Cmax (ng/mL or ng/g) | tmax (h) | AUC (ng·h/mL or ng·h/g) | t½ (h) | Reference |
| 10 mg/kg | Plasma | ~150 | ~2 | ~1,000 | ~4 | De Miranda et al., 2013 (Approximated from graphical data) |
| 10 mg/kg | Brain | ~450 | ~4 | ~4,500 | ~6 | De Miranda et al., 2013 (Approximated from graphical data) |
| 25 mg/kg | Plasma | ~300 | ~2 | ~2,500 | ~4.5 | De Miranda et al., 2013 (Approximated from graphical data) |
| 25 mg/kg | Brain | ~900 | ~4 | ~10,000 | ~7 | De Miranda et al., 2013 (Approximated from graphical data) |
Note: The values presented are estimations based on graphical representations in the cited literature and should be considered approximate.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
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Animal Model: Use male C57BL/6 mice (8-10 weeks old).
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Acclimatization: Acclimatize animals for at least one week before the experiment.
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Fasting: Fast mice overnight (approximately 12 hours) before dosing, with free access to water.
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Formulation Preparation: Prepare the C-DIM12 formulation (e.g., suspension in 0.5% carboxymethylcellulose with 0.1% Tween 80) on the day of the experiment.
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Dosing: Administer C-DIM12 via oral gavage at the desired dose (e.g., 10 mg/kg). The dosing volume should be 10 mL/kg.
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Blood Sampling: Collect blood samples (approximately 50-100 µL) via the saphenous or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
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Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
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Tissue Collection (Optional): At the final time point, euthanize the mice and collect brains. Rinse the brains with cold saline, blot dry, and weigh.
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Sample Storage: Store plasma and brain samples at -80°C until analysis.
Protocol 2: C-DIM12 Extraction from Brain Tissue for LC-MS/MS Analysis
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Homogenization Buffer: Prepare a suitable homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
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Tissue Homogenization:
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To a pre-weighed brain sample, add the homogenization buffer at a fixed ratio (e.g., 4:1 v/w).
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Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is obtained.
-
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Protein Precipitation and Extraction:
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To an aliquot of the brain homogenate (e.g., 100 µL), add an internal standard.
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Add 4 volumes of ice-cold acetonitrile to precipitate proteins and extract the drug.
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Vortex the mixture vigorously for 1-2 minutes.
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Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g for 15 minutes) at 4°C.
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Sample Collection: Carefully collect the supernatant and transfer it to a new tube.
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Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for improving C-DIM12 oral bioavailability.
Caption: C-DIM12 activation of the Nurr1 signaling pathway.
Caption: C-DIM12-mediated inhibition of the NF-κB pathway in microglia.
References
C-DIM12 Neurotoxicity in Primary Neurons: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C-DIM12 in primary neuron cultures. While C-DIM12 is primarily recognized for its neuroprotective and anti-inflammatory properties through the activation of the orphan nuclear receptor Nurr1, this guide addresses potential experimental challenges and unexpected outcomes that may be misconstrued as toxicity.
Frequently Asked Questions (FAQs)
Q1: Is C-DIM12 expected to be toxic to primary neurons?
A1: Based on current scientific literature, C-DIM12 is generally not considered toxic to primary neurons at effective concentrations. In fact, multiple studies have demonstrated its neuroprotective effects in various models of neurodegeneration and injury.[1][2][3][4][5] It has been shown to protect dopaminergic neurons from toxins and reduce neuronal loss in models of Parkinson's disease and intracerebral hemorrhage. Any observed neuronal death or poor health following C-DIM12 treatment is likely due to other experimental factors.
Q2: What is the mechanism of action of C-DIM12?
A2: C-DIM12 is an activator of the orphan nuclear receptor Nurr1 (also known as NR4A2). Nurr1 is crucial for the development, maintenance, and survival of dopaminergic neurons. C-DIM12 also exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway in glial cells, which can indirectly protect neurons from inflammatory damage.
Q3: What are the recommended working concentrations for C-DIM12 in primary neuron cultures?
A3: The optimal concentration of C-DIM12 should be determined empirically for each specific neuronal type and experimental paradigm. However, studies in neuronal cell lines have used concentrations around 10 µM to observe the induction of Nurr1-regulated genes. It is recommended to perform a dose-response curve to identify the most effective, non-toxic concentration for your specific application.
Q4: How should I prepare and store C-DIM12 stock solutions?
A4: C-DIM12 is soluble in DMSO and ethanol. It is important to use fresh, high-quality DMSO, as moisture can reduce solubility. Stock solutions can be stored at -20°C or -80°C for extended periods, but it is advisable to aliquot the stock to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of the solvent (e.g., DMSO) in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you observe unexpected signs of toxicity, such as neuronal death, neurite retraction, or reduced viability after treatment with C-DIM12.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Increased neuronal death after C-DIM12 treatment. | 1. High Concentration of C-DIM12: Exceeding the optimal concentration range can lead to off-target effects or direct toxicity. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve C-DIM12 can be toxic to primary neurons. 3. Poor Culture Health: Pre-existing issues with the primary neuron culture can be exacerbated by any experimental manipulation. 4. Contamination: Bacterial, fungal, or mycoplasma contamination can cause rapid cell death. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of C-DIM12 for your specific neuronal type. 2. Ensure the final solvent concentration in your culture medium is below toxic levels (e.g., ≤ 0.1% DMSO). Include a vehicle-only control in your experiments. 3. Carefully assess the health of your primary neuron cultures before starting the experiment. Look for bright, phase-contrast neuronal cell bodies with extensive, intact neurite networks. 4. Regularly check your cultures for signs of contamination. If contamination is suspected, discard the cultures and thoroughly clean all equipment and reagents. |
| Neurite retraction or beading after C-DIM12 treatment. | 1. Sub-optimal Culture Conditions: Primary neurons are highly sensitive to their environment. Issues with media, supplements, or coating substrates can manifest as neurite instability. 2. Phototoxicity: Some fluorescent dyes or prolonged exposure to light during imaging can be harmful to neurons. 3. pH Shift in Media: Changes in CO2 levels in the incubator or media formulation can alter the pH, stressing the neurons. | 1. Ensure you are using a high-quality, serum-free neuronal culture medium with appropriate supplements (e.g., B-27 or similar). Verify that your culture plates are evenly coated with a suitable substrate like poly-D-lysine. 2. Minimize the exposure of your cultures to high-intensity light. Use appropriate filters and imaging settings. 3. Check and calibrate your incubator's CO2 levels regularly. Ensure your media is properly buffered. |
| Inconsistent or non-reproducible results. | 1. C-DIM12 Precipitation: C-DIM12 may precipitate out of solution if not properly dissolved or if the stock solution is old. 2. Variability in Primary Neuron Cultures: There can be inherent variability between different batches of primary neuron preparations. 3. Inaccurate Pipetting: Small errors in pipetting can lead to significant differences in the final concentration of C-DIM12. | 1. Visually inspect your C-DIM12 stock and working solutions for any signs of precipitation before adding to the culture. If precipitation is observed, gently warm the solution. Prepare fresh dilutions for each experiment. 2. For each experiment, use neurons from the same dissection batch for all conditions if possible. If not, include appropriate controls for each batch. 3. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol provides a method to quantify the metabolic activity of primary neurons, which is an indicator of cell viability.
Materials:
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Primary neuron culture
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C-DIM12
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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96-well plate reader
Procedure:
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Plate primary neurons in a 96-well plate at a suitable density.
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Allow neurons to adhere and mature for the desired number of days in vitro (DIV).
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Prepare serial dilutions of C-DIM12 in your neuronal culture medium. Include a vehicle-only control.
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Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of C-DIM12.
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
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The following day, gently pipette the solution in each well to ensure it is homogenous.
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Measure the absorbance at 570 nm using a 96-well plate reader.
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Express the results as a percentage of the vehicle-treated control.
Protocol 2: Evaluation of Neurite Outgrowth
This protocol describes a method for assessing changes in neurite length and complexity.
Materials:
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Primary neuron culture
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C-DIM12
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Microscope with a camera
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Image analysis software (e.g., ImageJ with NeuronJ plugin)
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Immunostaining reagents for a neuronal marker (e.g., anti-β-III tubulin antibody) and a fluorescent secondary antibody (optional, for better visualization).
Procedure:
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Plate primary neurons at a low density on coverslips coated with a suitable substrate.
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Treat the neurons with the desired concentrations of C-DIM12 or vehicle.
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After the treatment period, fix the cells with 4% paraformaldehyde.
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(Optional) Perform immunocytochemistry for a neuronal marker like β-III tubulin to visualize neurites clearly.
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Acquire images of random fields for each condition using a microscope.
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Use image analysis software to trace and measure the length of the longest neurite or the total neurite length per neuron.
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Quantify the data from a sufficient number of neurons per condition (e.g., at least 50 neurons from three independent experiments).
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Compare the neurite lengths between the different treatment groups.
Visualizations
Caption: Experimental workflow for assessing C-DIM12 effects on primary neurons.
Caption: C-DIM12 signaling pathway leading to neuroprotection.
References
- 1. Development of a serum-free supplement for primary neuron culture reveals the interplay of selenium and vitamin E in neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 3. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A Nurr1 ligand C-DIM12 attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C-DIM12 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies observed during experiments with C-DIM12. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues researchers may encounter when using C-DIM12, presented in a question-and-answer format.
Issue 1: High Variability in Anti-Inflammatory Effects Between Experiments
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Question: We are observing significant variability in the inhibition of NF-κB activity and pro-inflammatory cytokine expression in our microglial cell cultures treated with C-DIM12. What could be the cause?
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Answer: Inconsistent anti-inflammatory effects of C-DIM12 can stem from several factors related to both the compound and the experimental setup.
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C-DIM12 Preparation and Storage: C-DIM12 is soluble in DMSO and ethanol.[1] Ensure that the compound is fully dissolved and that stock solutions are stored correctly. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light.[2] Repeated freeze-thaw cycles should be avoided by preparing aliquots.[3] Inconsistent concentrations due to improper storage or dissolution can lead to variable results. Use fresh DMSO, as moisture absorption can reduce solubility.[3]
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Cell Culture Conditions:
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Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses to stimuli.
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Cell Seeding Density: Ensure uniform cell seeding across all wells. Inconsistent cell numbers will result in variable responses. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[4]
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Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter inflammatory responses and lead to unreliable data.
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Biological Variability in NF-κB Signaling: The NF-κB signaling pathway is known for its dynamic and variable nature. Even in a clonal cell population, there can be significant cell-to-cell variability in the NF-κB response to a stimulus. This inherent biological noise can contribute to experimental inconsistencies.
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Issue 2: Inconsistent Effects on Cell Viability and Apoptosis in Cancer Cells
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Question: Our results for C-DIM12-induced apoptosis in pancreatic cancer cells are not consistent. Sometimes we see a strong pro-apoptotic effect, and other times it is much weaker. Why might this be happening?
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Answer: The variability in C-DIM12's effect on cancer cell viability and apoptosis can be due to several factors.
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Nurr1 Expression Levels: C-DIM12's effects in cancer cells can be dependent on the expression of its target, the nuclear receptor Nurr1. Nurr1 expression itself can vary between different cancer cell lines and even within the same cell line under different culture conditions. It is advisable to quantify Nurr1 expression in your cell model to ensure consistency.
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Off-Target Effects: C-DIM12 is a diindolylmethane (DIM) derivative. DIM compounds have been reported to have various biological effects and may interact with other signaling pathways. While C-DIM12 is a potent Nurr1 modulator, off-target effects at higher concentrations could contribute to inconsistent results. A dose-response experiment is crucial to identify the optimal concentration range.
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Assay-Specific Variability:
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Timing of Analysis: The timing of your cell viability or apoptosis assay is critical. The apoptotic response is a dynamic process, and measuring at inconsistent time points will lead to variable results.
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Choice of Assay: Different apoptosis assays measure different cellular events (e.g., caspase activity, DNA fragmentation, membrane permeability). Ensure you are using a robust and appropriate assay for your experimental question.
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Frequently Asked Questions (FAQs)
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Q1: What is the mechanism of action of C-DIM12?
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A1: C-DIM12 is a modulator of the nuclear receptor Nurr1 (also known as NR4A2). It has been shown to have anti-inflammatory effects by inhibiting NF-κB-dependent gene expression in glial cells. This is achieved by stabilizing nuclear corepressor proteins, which reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. In some cancer cells, C-DIM12 can act as a Nurr1 antagonist to induce apoptosis and inhibit tumor growth.
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Q2: What is the recommended solvent and storage condition for C-DIM12?
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A2: C-DIM12 is soluble in DMSO and ethanol at a concentration of up to 100 mM. For long-term storage, the powder form should be kept at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year or at -20°C for up to one month. It is important to aliquot stock solutions to avoid repeated freeze-thaw cycles.
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Q3: Can C-DIM12 be used in in vivo studies?
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A3: Yes, C-DIM12 is orally bioavailable and has been used in several in vivo studies. It has shown neuroprotective effects in mouse models of Parkinson's disease and intracerebral hemorrhage. Dosages in mice have ranged from 25 mg/kg to 100 mg/kg, administered via intraperitoneal injection or oral gavage.
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Q4: Are there known off-target effects of C-DIM12?
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A4: C-DIM12 belongs to the diindolylmethane (DIM) family of compounds. DIMs are known to have broad biological activities, including effects on estrogen metabolism and other signaling pathways. While C-DIM12 is a potent Nurr1 modulator, the possibility of off-target effects, especially at higher concentrations, should be considered when interpreting results.
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Data Presentation
Table 1: In Vitro Experimental Parameters for C-DIM12
| Cell Line | Application | Concentration Range | Incubation Time | Key Findings | Reference |
| BV-2 microglia | Anti-inflammatory | 1-20 µM | 24 hours | Inhibition of LPS-induced NF-κB regulated genes | |
| THP-1 | Anti-inflammatory | 1-10 µM | 24 hours | Attenuation of NF-κB transcriptional activity | |
| MiaPaCa2 (pancreatic cancer) | Anti-cancer | 15 µM | 3-5 days | Inhibition of autophagy, induction of apoptosis | |
| NF-κB-GFP HEK cells | NF-κB inhibition | 100 µM | 24 hours | Reduction in TNFα-induced GFP fluorescence |
Table 2: In Vivo Experimental Parameters for C-DIM12
| Animal Model | Disease Model | Dosage | Administration Route | Key Findings | Reference |
| Mice | MPTP-induced Parkinsonism | 25 mg/kg | Intraperitoneal | Modulation of glial reactivity | |
| Mice | Intracerebral Hemorrhage | 50-100 mg/kg | Oral gavage | Attenuation of brain inflammation and improved functional recovery | |
| NURR1-KO xenograft mice | Pancreatic Cancer | 30 mg/kg | Intraperitoneal | Inhibition of tumor growth and autophagy, induction of apoptosis |
Experimental Protocols
Protocol 1: In Vitro Assessment of C-DIM12 Anti-Inflammatory Activity in BV-2 Microglial Cells
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Cell Seeding: Plate BV-2 microglial cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
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C-DIM12 Pre-treatment: Prepare fresh dilutions of C-DIM12 in cell culture medium from a DMSO stock. The final DMSO concentration should be below 0.1%. Pre-treat the cells with C-DIM12 at the desired concentrations (e.g., 1, 5, 10, 20 µM) for 1 hour.
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Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
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Incubation: Incubate the cells for 24 hours.
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Endpoint Analysis:
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Gene Expression: Harvest the cells, extract RNA, and perform qRT-PCR to analyze the expression of NF-κB target genes such as Nos2, Il6, and Ccl2.
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Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-6, TNF-α) using an ELISA kit.
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Protocol 2: In Vivo Evaluation of C-DIM12 Neuroprotective Effects in a Mouse Model of Intracerebral Hemorrhage (ICH)
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Animal Model: Induce ICH in mice by microinjection of collagenase into the striatum.
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C-DIM12 Administration: Prepare a formulation of C-DIM12 for oral gavage (e.g., in corn oil).
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Treatment Regimen: Administer C-DIM12 (e.g., 50 or 100 mg/kg) or vehicle control orally at 3 hours, 27 hours, and 51 hours post-ICH induction.
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Behavioral Assessment: Perform behavioral tests such as the beam-walking test and the modified limb-placing test at 24, 48, and 72 hours post-ICH to assess sensorimotor deficits.
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Histological Analysis: At the end of the experiment (e.g., 72 hours post-ICH), perfuse the animals and collect the brains for histological analysis. Perform immunohistochemistry for neuronal markers (e.g., NeuN) and markers of inflammation (e.g., Iba1 for microglia).
Mandatory Visualization
References
C-DIM12 experimental controls and standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using C-DIM12 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is C-DIM12 and what is its primary mechanism of action?
A1: C-DIM12, also known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent and orally active modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] Its primary mechanism of action involves activating Nurr1, which in turn regulates the expression of genes involved in inflammation and cellular homeostasis.[3] C-DIM12 has been shown to inhibit the expression of NF-κB-regulated genes in glial cells by stabilizing nuclear corepressor proteins, which reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes.[2][4]
Q2: What are the recommended solvent and storage conditions for C-DIM12?
A2: C-DIM12 is soluble in DMSO and ethanol, with a maximum concentration of 100 mM. For long-term storage, the powdered form should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are typical working concentrations for C-DIM12 in in vitro experiments?
A3: The optimal working concentration of C-DIM12 can vary depending on the cell type and experimental design. However, published studies provide a general range. For example, concentrations of 10 µM have been used to attenuate NF-κB transcriptional activity in THP-1 cells. In BV-2 microglial cells, 10 µM C-DIM12 has been shown to prevent the upregulation of inflammatory mRNAs. Studies in NF-κB-GFP reporter HEK cells have used concentrations as high as 100 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Is C-DIM12 orally bioavailable for in vivo studies?
A4: Yes, C-DIM12 is orally bioavailable and has demonstrated neuroprotective efficacy with oral dosing in animal models. Pharmacokinetic analyses in mice have shown that it can cross the blood-brain barrier.
Troubleshooting Guides
Issue 1: Inconsistent or no effect of C-DIM12 in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Improper Storage or Handling | Ensure C-DIM12 has been stored correctly (powder at -20°C, stock solutions at -80°C or -20°C). Avoid repeated freeze-thaw cycles by using aliquots. Prepare fresh dilutions for each experiment from a stable stock solution. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal working concentration for your specific cell line and experimental endpoint. Concentrations can range from 1 µM to 100 µM depending on the cell type. |
| Cell-Type Specific Effects | The effects of C-DIM12 can be cell-type dependent. Confirm that your cell line expresses Nurr1, the primary target of C-DIM12. Consider using a positive control cell line known to be responsive to C-DIM12, such as BV-2 microglia or THP-1 cells. |
| Incorrect Experimental Controls | Include appropriate controls in your experiment. A vehicle control (e.g., DMSO at the same concentration as the C-DIM12 treatment) is essential. A positive control for the pathway you are studying (e.g., LPS to induce inflammation) is also crucial. |
| Nurr1-Independent Effects | Be aware that some effects of C-DIM12 may be Nurr1-independent. To confirm Nurr1-dependent effects, consider using Nurr1 knockdown (e.g., via RNA interference) or knockout cells. The effects of C-DIM12 were attenuated by Nurr1-RNA interference in BV-2 microglia. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| High Concentration of C-DIM12 | High concentrations of C-DIM12 may lead to off-target effects or cytotoxicity. Lower the concentration and perform a viability assay (e.g., MTT or trypan blue exclusion) to ensure the working concentration is not toxic to your cells. |
| Polypharmacology of C-DIM12 | C-DIM12 and its analogs have been reported to interact with other nuclear receptors, such as Nur77 and PPARγ. Be cautious when interpreting data and consider using more specific Nurr1 agonists if available and appropriate for your research question. |
| Vehicle (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all treatment groups, including the vehicle control. High concentrations of DMSO can be toxic to cells. |
Experimental Protocols & Data
Key Experimental Protocols
In Vitro NF-κB Reporter Assay
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Cell Line: NF-κB-GFP (Green Fluorescent Protein) reporter HEK293 cells.
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Treatment:
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Expose cells to an inflammatory stimulus, such as 30 ng/ml of TNFα.
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Concurrently treat with C-DIM12 at the desired concentration (e.g., 100 µM).
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Include a vehicle control group (DMSO).
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Incubation: Incubate for up to 24 hours.
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Analysis: Measure GFP fluorescence as an indicator of NF-κB activation. A statistically significant reduction in total GFP fluorescence per cell in the C-DIM12 treated group compared to the TNFα-only group indicates inhibition of NF-κB activation.
In Vivo Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease
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Animal Model: MPTPp (MPTP + probenecid)-treated mice.
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Administration: Administer C-DIM12 orally (e.g., by intragastric gavage) at a dosage of 25 mg/kg.
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Dosing Regimen: Daily administration for a specified period (e.g., 14 days).
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Analysis:
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Assess neurobehavioral function.
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Perform immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta and dopamine terminals in the striatum.
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Analyze glial activation by staining for markers like IBA-1 for microglia and GFAP for astrocytes.
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Quantitative Data Summary
In Vitro Inhibition of Inflammatory Gene Expression by C-DIM12 in LPS-stimulated BV-2 Microglia
| Gene | Treatment | Fold Change vs. Control |
| NOS2 | LPS | Increased |
| LPS + C-DIM12 | Significantly Reduced vs. LPS | |
| IL-6 | LPS | Increased |
| LPS + C-DIM12 | Significantly Reduced vs. LPS | |
| CCL2 | LPS | Increased |
| LPS + C-DIM12 | Significantly Reduced vs. LPS |
This table summarizes the general findings from studies on the effect of C-DIM12 on inflammatory gene expression.
In Vivo Dosages and Administration Routes for C-DIM12
| Animal Model | Dosage | Administration Route | Application | Reference |
| MPTP-Induced Parkinsonism Mice | 25 mg/kg | Intraperitoneal (i.p.) | Modulation of glial reactivity | |
| Intracerebral Hemorrhage Mice | 50-100 mg/kg | Intraperitoneal (i.p.) | Attenuation of brain inflammation | |
| Orthotopic Xenograft (NURR1-KO cells) | 30 mg/kg | Intraperitoneal (i.p.) | Inhibition of tumor growth | |
| MPTPp-treated Mice | 50 mg/kg | Oral administration | Neuroprotection | |
| Intracerebral Hemorrhage Mice | 50 or 100 mg/kg | Oral administration | Improvement of motor function |
Visualizations
Caption: C-DIM12 signaling pathway in inhibiting NF-κB-mediated inflammation.
Caption: General experimental workflows for in vitro and in vivo studies with C-DIM12.
Caption: Logical troubleshooting flow for C-DIM12 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nurr1 Activator 1,1-Bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
minimizing C-DIM12 degradation during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for working with C-DIM12, a potent Nurr1 modulator. Our goal is to help you minimize compound degradation during your experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing C-DIM12?
A1: C-DIM12 is sensitive to temperature and light. For optimal stability, follow these storage guidelines:
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Powder: Store at -20°C for up to 3 years.[1]
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Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1] All forms of C-DIM12 should be protected from light.[2]
Q2: I'm having trouble dissolving C-DIM12. What is the best solvent to use?
A2: C-DIM12 is soluble in organic solvents like DMSO and ethanol but is insoluble in water.[1] For cell culture experiments, it is recommended to first prepare a high-concentration stock solution in 100% anhydrous DMSO. When preparing your working solution, dilute the DMSO stock into your aqueous buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically less than 0.5%).
Q3: My C-DIM12 solution appears cloudy after dilution in my cell culture medium. What's happening?
A3: This is likely due to the precipitation of C-DIM12, which has low aqueous solubility. This can happen if the final concentration of the organic solvent (like DMSO) is too low to keep the compound dissolved. To address this, you can try serial dilutions of your stock solution into the media while vortexing to ensure proper mixing. Preparing fresh working solutions for each experiment is highly recommended.
Q4: I am observing inconsistent results between experiments. Could C-DIM12 degradation be the cause?
A4: Yes, inconsistent results are a common consequence of compound degradation. C-DIM12 is sensitive to light and pH. Exposure to ambient light or suboptimal pH in your culture medium can lead to its degradation, reducing its effective concentration and leading to variability in your results. To mitigate this, always protect your C-DIM12 solutions from light and ensure your cell culture medium is properly buffered to maintain a stable pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete loss of biological activity | The compound has degraded due to improper storage or handling. | Verify that the compound has been stored at the correct temperature and protected from light. Prepare fresh stock and working solutions. |
| Reduced potency of C-DIM12 | Partial degradation of the compound. | Minimize the exposure of working solutions to light during experiments by using amber-colored tubes or wrapping them in foil. Prepare fresh dilutions for each experiment. |
| Precipitation in cell culture media | Low aqueous solubility of C-DIM12. | Ensure the final DMSO concentration is sufficient to maintain solubility (but non-toxic to cells). Use a serial dilution method with vortexing. |
| High background in fluorescence-based assays | Potential intrinsic fluorescence of C-DIM12 or its degradation byproducts. | Run a vehicle-only control (medium with the same concentration of DMSO) and a C-DIM12-only control (medium with C-DIM12 but no cells) to determine background fluorescence. |
Data on C-DIM12 Stability
While specific quantitative data on the degradation kinetics of C-DIM12 under various conditions is limited in publicly available literature, the following table summarizes qualitative stability information and best practice recommendations based on the properties of C-DIM12 and related indole compounds.
| Condition | Stability | Recommendation |
| Light Exposure | Unstable | Protect from light at all stages of storage and use. Use amber vials or foil-wrapped tubes. |
| pH | Sensitive | Maintain a stable, neutral pH (around 6-7) in your experimental solutions. Avoid highly acidic or alkaline conditions. |
| Temperature (in solution) | Unstable at room temp for extended periods | Prepare working solutions fresh and use them immediately. Avoid leaving solutions at room temperature for long durations. |
| Freeze-Thaw Cycles | Unstable | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Solvent (Aqueous) | Poor Solubility | Not recommended for direct dissolution. Use an organic solvent stock for dilutions. |
| Solvent (DMSO) | Soluble and relatively stable | Use anhydrous DMSO to prepare stock solutions. Be aware that hygroscopic DMSO can reduce solubility. |
Experimental Protocols & Workflows
Protocol: In Vitro NF-κB Reporter Assay with Minimized C-DIM12 Degradation
This protocol provides a general framework for a cell-based NF-κB reporter assay, with specific steps to minimize C-DIM12 degradation.
1. Preparation of C-DIM12 Stock Solution:
- Warm a vial of anhydrous DMSO to room temperature.
- Prepare a 10 mM stock solution of C-DIM12 in DMSO.
- Aliquot the stock solution into single-use, light-protecting (amber or foil-wrapped) microcentrifuge tubes.
- Store aliquots at -80°C.
2. Cell Seeding:
- Seed your NF-κB reporter cell line in a 96-well plate at a predetermined density.
- Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
3. Preparation of C-DIM12 Working Solution (prepare immediately before use):
- Thaw one aliquot of the 10 mM C-DIM12 stock solution at room temperature, protected from light.
- Perform serial dilutions of the C-DIM12 stock solution in pre-warmed, pH-stable cell culture medium to achieve the desired final concentrations. Gently mix between dilutions.
4. Cell Treatment:
- Carefully remove the old medium from the cells.
- Add the C-DIM12 working solutions to the respective wells.
- Include appropriate controls: vehicle (DMSO) control, positive control (e.g., TNF-α), and negative control (untreated cells).
- Incubate the plate for the desired treatment duration, ensuring the plate is protected from direct light.
5. Assay Readout:
- Following incubation, measure the reporter activity (e.g., luciferase, GFP) according to the manufacturer's instructions.
Experimental Workflow Diagram
Caption: Workflow for handling C-DIM12 to minimize degradation.
Signaling Pathway Diagrams
C-DIM12 is known to be an activator of the nuclear receptor Nurr1 and can inhibit NF-κB-dependent gene expression. Understanding these pathways is crucial for interpreting your experimental results.
Nurr1 Signaling Pathway
Caption: Simplified Nurr1 signaling pathway activated by C-DIM12.
Inhibition of NF-κB Signaling by C-DIM12
Caption: C-DIM12-mediated inhibition of the NF-κB pathway.
References
C-DIM12 Vehicle Control Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo use of C-DIM12. All information is presented to facilitate clear and effective experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for C-DIM12 in cancer models?
A1: In the context of solid tumors, such as pancreatic, glioblastoma, and bladder cancers, C-DIM12 functions as an antagonist or inverse agonist of the Nuclear Receptor 4A2 (NR4A2), also known as Nurr1.[1][2][3] This is distinct from its role in neuronal cells, where it acts as a Nurr1 activator and confers neuroprotection.[4] By antagonizing Nurr1 in cancer cells, C-DIM12 inhibits pro-oncogenic signaling pathways, leading to decreased cell proliferation, survival, and migration, and the induction of apoptosis.[4]
Q2: What is the recommended vehicle for in vivo administration of C-DIM12?
A2: The most commonly cited vehicle for both intraperitoneal (i.p.) and oral gavage (p.o.) administration of C-DIM12 in mouse models is corn oil.
Q3: Is C-DIM12 orally bioavailable?
A3: Yes, C-DIM12 is orally bioavailable and has been shown to cross the blood-brain barrier, making it suitable for studies involving central nervous system tumors like glioblastoma.
Q4: What is the cell-type-specific action of C-DIM12?
A4: C-DIM12 exhibits selective, cell-type-specific activity. In solid tumor cells (e.g., pancreatic, glioblastoma), it acts as an NR4A2/Nurr1 antagonist , inhibiting tumor growth. In contrast, in neuronal cells, it functions as an NR4A2/Nurr1 agonist , promoting anti-inflammatory and neuroprotective effects. This dual activity is a critical consideration for study design.
Q5: Has C-DIM12 been used in combination with other therapies?
A5: Yes, studies have shown that C-DIM12 can reverse gemcitabine resistance in pancreatic cancer. Its ability to disrupt cytoprotective autophagy through the NURR1–ATG7/ATG12 axis suggests potential for combination therapies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with C-DIM12.
Problem 1: C-DIM12 is not fully dissolving in the corn oil vehicle.
-
Cause: C-DIM12, like many hydrophobic compounds, can be difficult to dissolve at room temperature.
-
Solution:
-
Gently warm the corn oil to approximately 37-42°C before adding the C-DIM12 powder.
-
After adding C-DIM12, protect the vial from light by wrapping it in aluminum foil.
-
Place the solution on a rocker or shaker at 37°C for several hours to facilitate dissolution.
-
For persistent clumps, intermittent vortexing can be applied. Use a sterile syringe and needle to gently break up any remaining particulates.
-
The final solution should be clear and transparent before administration.
-
Problem 2: Inconsistent tumor growth inhibition is observed between experiments.
-
Cause 1: Incomplete Drug Solubilization. If the drug is not fully dissolved, the actual administered dose will be lower than calculated and inconsistent between animals.
-
Solution: Ensure the formulation is completely clear and homogenous before each injection, as detailed in Problem 1. Prepare fresh solutions regularly, as storing for extended periods, even at 4°C, can sometimes lead to precipitation.
-
-
Cause 2: Variability in Administration. Improper intraperitoneal (i.p.) injection technique can lead to subcutaneous or intramuscular deposition, affecting absorption and efficacy.
-
Solution: Ensure proper training in i.p. injection techniques for mice. Confirm needle placement is in the peritoneal cavity before depressing the plunger. Alternate the injection site between the lower left and right abdominal quadrants.
-
Problem 3: Animals are showing signs of toxicity (e.g., weight loss, lethargy).
-
Cause: High Dosage. While generally well-tolerated at effective doses (e.g., 50 mg/kg), higher doses of C-DIM12 may lead to toxicity.
-
Solution:
-
Review the dosing regimen. Studies have noted modest liver pathology in mice receiving high daily oral doses (200-300 mg/kg/day) for 7 days.
-
If toxicity is observed, consider reducing the dose or the frequency of administration (e.g., from daily to three times per week).
-
Monitor animal body weight daily. A weight loss exceeding 15-20% of baseline is a common endpoint and may require euthanasia.
-
Ensure the vehicle (corn oil) is not the cause. Administer a vehicle-only control group to rule out any adverse effects from the oil or administration procedure.
-
-
Problem 4: Unexpected experimental results or off-target effects.
-
Cause: Misunderstanding of the Signaling Pathway. Attributing effects to the wrong mechanism (e.g., AhR antagonism instead of Nurr1 antagonism) can lead to misinterpretation of data.
-
Solution: Base the experimental hypothesis on C-DIM12's primary role as a Nurr1/NR4A2 antagonist in solid tumors. Design validation experiments (e.g., Western blot for downstream targets, gene expression analysis) to confirm that the observed effects correlate with the inhibition of the Nurr1 pathway. See the signaling pathway diagram below for key targets.
-
Quantitative Data Summary
The following table summarizes quantitative data from a key in vivo study using C-DIM12 in a pancreatic cancer patient-derived xenograft (PDX) model.
| Parameter | Vehicle Control | C-DIM12 Treatment | Reference |
| Animal Model | Athymic Nude Mice | Athymic Nude Mice | |
| Cell Line | MiaPaCa2 (Pancreatic) | MiaPaCa2 (Pancreatic) | |
| Dosage | Corn Oil | 50 mg/kg | |
| Administration | Intraperitoneal (i.p.), 3x/week | Intraperitoneal (i.p.), 3x/week | |
| Initial Tumor Volume | ~100 mm³ | ~100 mm³ | |
| Mean Tumor Volume (4 Weeks) | ~600 mm³ | ~200 mm³ | |
| Mean Tumor Volume (6 Weeks) | ~1200 mm³ | ~350 mm³ | |
| Effect on Body Weight | No significant change | No significant change | |
| Mechanism of Action | - | Inhibition of Ki-67, Induction of Caspase-3 & TUNEL staining |
Experimental Protocols
Protocol 1: Preparation of C-DIM12 Formulation (50 mg/kg)
-
Calculation: Determine the total volume of solution needed. For a 20g mouse receiving a 50 mg/kg dose in a 100 µL injection volume, the required concentration is 10 mg/mL.
-
Preparation:
-
Aseptically transfer the required volume of sterile corn oil into a sterile, light-protected vial (e.g., amber vial or clear vial wrapped in aluminum foil).
-
Warm the corn oil to 37°C in a water bath for approximately 30 minutes.
-
Weigh the required amount of C-DIM12 powder and add it to the warmed corn oil.
-
Place the sealed vial on a shaker or rocker in a 37°C incubator for 2-4 hours, or until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
-
-
Storage: For short-term use (e.g., within one week), the solution can be stored at 4°C, protected from light. Before each use, warm the solution to room temperature and vortex briefly to ensure homogeneity. For longer-term storage, consult compound-specific stability data; however, fresh preparation is recommended.
Protocol 2: In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol is adapted from studies using MiaPaCa2 cells.
-
Cell Culture: Culture MiaPaCa2 human pancreatic cancer cells in appropriate media (e.g., DMEM with 10% FBS and 2.5% horse serum) under standard conditions (37°C, 5% CO₂).
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow animals to acclimatize for at least one week before the study begins.
-
Tumor Implantation:
-
Harvest MiaPaCa2 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Monitor tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Administer C-DIM12 (50 mg/kg, prepared as in Protocol 1) or vehicle (corn oil) via intraperitoneal injection three times per week on alternating days.
-
Monitor animal health and body weight daily or at least three times per week.
-
-
Endpoint and Analysis:
-
Continue treatment for the predetermined study duration (e.g., 4-6 weeks) or until tumors in the control group reach the protocol-defined endpoint size (e.g., 1500 mm³).
-
At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight and volume.
-
Process tumors for downstream analysis, such as immunohistochemistry (for Ki-67, cleaved caspase-3), Western blot, or RNA sequencing.
-
Mandatory Visualizations
C-DIM12 Experimental Workflow
C-DIM12 (Nurr1 Antagonist) Signaling Pathway in Cancer
References
- 1. A bladder cancer patient-derived xenograft displays aggressive growth dynamics in vivo and in organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
C-DIM12 Dosage Adjustment: A Technical Support Guide for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting C-DIM12 dosage across different animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of C-DIM12 for in vivo studies in mice?
A1: The recommended starting dose of C-DIM12 in mice varies depending on the disease model and administration route. For neuroprotection studies in MPTP-induced Parkinson's disease models, a common oral gavage dose is 25 mg/kg daily.[1][2] In models of intracerebral hemorrhage, oral doses of 50 mg/kg and 100 mg/kg administered at 3, 27, and 51 hours after induction have proven effective.[3][4] For cancer models, intraperitoneal injections of 30 mg/kg for 30 days have been used to inhibit tumor growth.[2]
Q2: How should I prepare C-DIM12 for oral administration?
A2: For oral gavage in mice and dogs, C-DIM12 can be prepared by diluting a stock solution in 1% carboxymethyl cellulose. It is recommended to agitate the mixture overnight at 4°C to ensure proper dissociation.
Q3: What are the key pharmacokinetic parameters of C-DIM12 in mice?
A3: Pharmacokinetic studies in C57BL/6 mice have shown that C-DIM12 has high bioavailability and readily crosses the blood-brain barrier, with brain concentrations approximately three times higher than in plasma. Key parameters following a single 25 mg/kg oral dose are summarized in the table below.
Q4: I am planning to use a rat model. How can I estimate an appropriate starting dose of C-DIM12 based on the effective dose in mice?
Rat Dose (mg/kg) = Mouse Dose (mg/kg) × (Mouse Km / Rat Km)
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values are approximately 3 for mice and 6 for rats. Therefore, to convert a mouse dose to a rat equivalent, you would multiply the mouse dose by (3/6) or 0.5. For a 25 mg/kg dose in mice, the estimated starting dose for a rat would be 12.5 mg/kg. It is crucial to conduct a pilot study to determine the optimal and safe dose for your specific rat model.
Q5: What are the potential side effects or toxicities of C-DIM12 at higher doses?
A5: Preclinical safety studies in mice and dogs have indicated that high doses of C-DIM12 may cause modest liver pathology. In mice, daily oral gavage of 500 mg/kg followed by 300 mg/kg/day for 6 days resulted in some observable toxicities. Lower doses, such as those typically used for efficacy studies (25-100 mg/kg in mice), have been shown to be well-tolerated.
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect of C-DIM12 in my animal model.
-
Possible Cause 1: Suboptimal Dosage. The effective dose can vary significantly between different disease models and animal strains.
-
Solution: Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. Review published literature for doses used in similar models.
-
-
Possible Cause 2: Improper Drug Preparation or Administration. C-DIM12's solubility and stability can impact its bioavailability.
-
Solution: Ensure that C-DIM12 is properly dissolved and administered. For oral gavage, a suspension in 1% carboxymethyl cellulose is a common vehicle. Verify your administration technique (oral gavage or intraperitoneal injection) to ensure accurate delivery.
-
-
Possible Cause 3: Timing of Administration. The therapeutic window for C-DIM12 may be narrow depending on the disease pathology.
-
Solution: Adjust the timing and frequency of C-DIM12 administration relative to the disease induction or progression. For example, in an intracerebral hemorrhage model, C-DIM12 was administered as early as 3 hours post-injury.
-
Problem: I am observing signs of toxicity in my animals.
-
Possible Cause: The administered dose is too high for the specific animal model or strain.
-
Solution: Reduce the dosage. If you are scaling the dose from another species, consider that the calculated dose is an estimate and may need to be adjusted downwards. Monitor animals closely for clinical signs of toxicity as described in preclinical toxicology guidelines. It is recommended to establish the Maximum Tolerated Dose (MTD) in your specific animal model before proceeding with efficacy studies.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of C-DIM12 in C57BL/6 Mice after a Single Oral Dose
| Parameter | 10 mg/kg Dose | 25 mg/kg Dose |
| Plasma | ||
| Cmax (ng/mL) | Not explicitly stated | 1120.0 ± 404.7 |
| Tmax (hours) | Not explicitly stated | 4 |
| t1/2 (minutes) | Not explicitly stated | 249 ± 23 |
| AUC (ng/mLmin) | Not explicitly stated | 539,220 |
| Brain | ||
| Cmax (ng/g) | Not explicitly stated | 3622.5 ± 1430.8 |
| Tmax (hours) | Not explicitly stated | 4 |
| t1/2 (minutes) | Not explicitly stated | 264 ± 17 |
| AUC (ng/gmin) | Not explicitly stated | 2,273,711 |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Materials:
-
C-DIM12
-
Vehicle (e.g., 1% carboxymethyl cellulose in sterile water)
-
Appropriately sized feeding needle (e.g., 20-gauge, 1.5-inch with a rounded tip for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare the C-DIM12 suspension in the chosen vehicle at the desired concentration. Ensure the solution is homogenous by vortexing or stirring.
-
Animal Handling: Weigh the mouse to calculate the precise volume to be administered. Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Insertion: With the mouse in a vertical position, gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly administer the C-DIM12 suspension.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
C-DIM12
-
Sterile vehicle (e.g., saline, DMSO/Cremophor emulsion)
-
25-27 gauge needle
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare the C-DIM12 solution in a sterile vehicle suitable for injection.
-
Animal Handling: Weigh the mouse to determine the correct injection volume. Restrain the mouse by scruffing the neck and securing the tail. Position the mouse to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or urine is drawn, confirming correct placement. Slowly inject the solution.
-
Post-Injection Monitoring: Return the mouse to its cage and observe for any adverse reactions at the injection site or changes in behavior.
Mandatory Visualizations
Caption: C-DIM12 signaling pathway leading to reduced inflammation.
Caption: Experimental workflow for determining C-DIM12 dosage.
Caption: Troubleshooting logic for lack of C-DIM12 efficacy.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review | Semantic Scholar [semanticscholar.org]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of C-DIM12
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective compound C-DIM12 with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating the potential of C-DIM12 for further investigation and development in the context of neurodegenerative diseases.
Executive Summary
C-DIM12, a synthetic ligand of the orphan nuclear receptor Nurr1, has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease and intracerebral hemorrhage. Its primary mechanism of action involves the activation of Nurr1, leading to the suppression of neuroinflammation by modulating glial cell activity. This guide presents a detailed analysis of the experimental evidence supporting the neuroprotective efficacy of C-DIM12, compares its performance with another Nurr1 agonist, amodiaquine, and provides comprehensive experimental protocols for key validation assays.
Data Presentation: C-DIM12 vs. Alternatives
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the neuroprotective effects of C-DIM12 and the alternative Nurr1 agonist, amodiaquine.
Table 1: Neuroprotective Effects of C-DIM12 in the MPTP-Induced Mouse Model of Parkinson's Disease
| Parameter | Control | MPTP + Vehicle | MPTP + C-DIM12 (50 mg/kg) | Reference |
| Tyrosine Hydroxylase (TH)+ Neurons in Substantia Nigra pars compacta (SNpc) | [1] | |||
| - Number of Neurons | ~6000 | ~3000 | ~5000 | [1] |
| Microglial Activation (Iba1+ cells) in SNpc | [2] | |||
| - Number of Cells | Baseline | Increased | Significantly Reduced vs. MPTP + Vehicle | [2] |
| Astrocyte Activation (GFAP+ cells) in SNpc | [2] | |||
| - Number of Cells | Baseline | Increased | Significantly Reduced vs. MPTP + Vehicle |
Table 2: Comparison of C-DIM12 and Amodiaquine in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Parameter | Sham | ICH + Vehicle | ICH + C-DIM12 (50 mg/kg) | ICH + Amodiaquine (40 mg/kg) | Reference |
| Neurological Deficit Score (mNSS) | 0 | ~10 | ~6 | ~7 | |
| Neuronal Loss in Hematoma (%) | 0 | ~50 | ~25 | ~30 | |
| Microglial/Macrophage Activation (Iba1+ cells) | Baseline | Increased | Suppressed | Suppressed | |
| iNOS mRNA Expression (fold change) | 1 | ~12 | ~6 | ~7 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
C-DIM12 Mechanism of Action: Nurr1-Mediated Neuroprotection
Caption: C-DIM12 activates Nurr1, inhibiting NF-κB signaling and reducing neuroinflammation.
Experimental Workflow: MPTP-Induced Parkinson's Disease Model
Caption: Workflow for evaluating C-DIM12 in an MPTP-induced mouse model of Parkinson's.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To induce a consistent and significant loss of dopaminergic neurons in the substantia nigra to model Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)
-
Probenecid (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. Prepare fresh daily and protect from light.
-
Probenecid Preparation: Dissolve probenecid in sterile saline to a final concentration of 25 mg/mL.
-
Administration:
-
Administer probenecid (250 mg/kg) intraperitoneally (i.p.) 30 minutes prior to the first MPTP injection to inhibit its peripheral metabolism.
-
Administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
-
Post-Injection Monitoring: Monitor animals closely for any signs of distress. Provide supportive care as needed (e.g., softened food on the cage floor).
-
Treatment Administration: Begin administration of C-DIM12 or vehicle control as per the specific study design (e.g., daily oral gavage starting 24 hours after the last MPTP injection).
-
Tissue Collection: At the designated endpoint (e.g., 7 or 21 days post-MPTP), euthanize mice by an approved method and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) for immunohistochemical analysis.
Immunohistochemistry for TH, Iba1, and GFAP
Objective: To visualize and quantify dopaminergic neurons, microglia, and astrocytes in brain tissue sections.
Materials:
-
4% PFA-fixed, cryoprotected brain sections (30-40 µm)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies:
-
Rabbit anti-Tyrosine Hydroxylase (TH) (e.g., Millipore, AB152)
-
Rabbit anti-Iba1 (e.g., Wako, 019-19741)
-
Mouse anti-GFAP (e.g., Sigma-Aldrich, G3893)
-
-
Fluorescently-labeled secondary antibodies (e.g., Goat anti-rabbit Alexa Fluor 488, Goat anti-mouse Alexa Fluor 594)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Section Preparation: Rinse free-floating sections in PBS (3 x 5 minutes).
-
Antigen Retrieval (if necessary): For some antibodies, a heat-induced antigen retrieval step may improve staining.
-
Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Rinse sections in PBS (3 x 10 minutes).
-
Secondary Antibody Incubation: Incubate sections with the appropriate fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Incubate sections with DAPI for 10 minutes.
-
Washing: Rinse sections in PBS (3 x 10 minutes).
-
Mounting: Mount sections onto glass slides and coverslip using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Stereological Quantification of Neurons and Glia
Objective: To obtain unbiased estimates of the total number of specific cell types within a defined brain region.
Materials:
-
A systematic random series of stained brain sections.
-
A microscope equipped with a motorized stage and stereology software (e.g., Stereo Investigator from MBF Bioscience).
-
High-magnification oil-immersion objective (e.g., 60x or 100x).
Procedure (Optical Fractionator Method):
-
Region of Interest (ROI) Delineation: On each section of the series, outline the boundary of the region of interest (e.g., SNpc) at low magnification.
-
Setting Stereological Parameters:
-
Define the section thickness and guard zones (top and bottom exclusion zones to avoid cutting artifacts).
-
Set the counting frame size and the grid spacing for systematic random sampling. The grid spacing should be chosen to yield a target of approximately 100-200 counted cells per animal for statistical robustness.
-
-
Cell Counting:
-
The software will move the stage to each sampling site within the delineated ROI.
-
At each site, focus through the thickness of the section.
-
Count the cells of interest (e.g., TH-positive neurons) that come into focus within the counting frame and do not touch the exclusion lines, according to the principles of unbiased counting rules.
-
-
Estimation of Total Number: The software will use the number of counted cells, the sampling parameters, and the section thickness to calculate an estimate of the total number of cells in the ROI.
-
Coefficient of Error (CE): Calculate the CE to assess the precision of the estimate. A CE of less than 0.1 is generally considered acceptable.
Conclusion
The available data strongly suggest that C-DIM12 is a potent neuroprotective agent with a clear mechanism of action centered on the activation of Nurr1 and the subsequent suppression of neuroinflammation. Its efficacy in preclinical models of Parkinson's disease and intracerebral hemorrhage is well-documented. While direct comparisons with a broad range of other neuroprotective compounds are still needed, its performance against another Nurr1 agonist, amodiaquine, is promising. The detailed experimental protocols provided herein should facilitate further research into the therapeutic potential of C-DIM12 for neurodegenerative disorders.
References
- 1. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
C-DIM12: A Comparative Analysis of its Anti-Inflammatory Efficacy
For Immediate Release
A deep dive into the anti-inflammatory properties of the novel Nurr1 activator, C-DIM12, reveals a potent inhibitor of key inflammatory pathways. This guide provides a comparative analysis of C-DIM12's efficacy against established anti-inflammatory drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
C-DIM12 has emerged as a promising therapeutic candidate due to its unique mechanism of action targeting the orphan nuclear receptor Nurr1. This guide offers a comprehensive comparison of its anti-inflammatory effects with widely used drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib, the corticosteroid Prednisone, and the biologics Infliximab and Anakinra.
Quantitative Efficacy Comparison
To provide a clear and objective comparison, the following tables summarize the quantitative efficacy of C-DIM12 and the selected anti-inflammatory drugs. The data is presented in terms of half-maximal inhibitory concentration (IC50) or binding affinity (Kd), where available.
| Drug | Target | IC50 / Kd | Cell Type / Assay Condition |
| C-DIM12 | NF-κB transcriptional activity | Effective at 10 µM | LPS-stimulated THP-1 Lucia cells[1] |
| MCP-1 (CCL2) Secretion | Attenuated at 10 µM | LPS-stimulated THP-1 cells[1] | |
| Ibuprofen | COX-1 | 13 µM | In vitro enzyme assay[2] |
| COX-2 | 370 µM | In vitro enzyme assay[2] | |
| Celecoxib | COX-2 | 40 nM | Sf9 cells[3] |
| Prednisone | Glucocorticoid Receptor | - | Binds to and activates the receptor, leading to downstream anti-inflammatory effects. A direct IC50 for NF-κB inhibition is not a standard measure for its complex mechanism. |
| Infliximab | TNF-α | 4.2 pM (Kd) | Soluble TNF-α binding assay (KinExA) |
| Anakinra | IL-1 Receptor | - | Competitively inhibits IL-1 binding to its receptor. |
Mechanisms of Action: A Signaling Pathway Perspective
The anti-inflammatory effects of these drugs are mediated through distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
References
C-DIM12 and the Nurr1 Receptor: A Comparative Guide to Specificity and Mechanism
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor Nurr1 (also known as NR4A2) has emerged as a significant therapeutic target for a range of neurological disorders, including Parkinson's disease. Its role in the development and maintenance of dopaminergic neurons, coupled with its anti-inflammatory properties, makes it a focal point for drug discovery. Among the compounds investigated for their interaction with Nurr1, 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, or C-DIM12, has been prominent. This guide provides a detailed comparison of C-DIM12's specificity for the Nurr1 receptor against other known ligands, supported by experimental data and methodologies.
C-DIM12: An Indirect Modulator of Nurr1 Activity
Initial studies identified C-DIM12 as a potent activator of Nurr1. In vitro reporter assays demonstrated its effectiveness in activating Nurr1 transcription in neuronal cell lines, and computational modeling suggested a high-affinity interaction with the Nurr1 coactivator domain.[1] In animal models of Parkinson's disease, orally administered C-DIM12 showed favorable pharmacokinetics, including high bioavailability and distribution to the central nervous system, and was neuroprotective, preserving dopaminergic neurons.[1]
However, more recent and direct biophysical evidence has challenged the initial hypothesis of direct binding. Multiple studies employing protein Nuclear Magnetic Resonance (NMR) structural footprinting have concluded that C-DIM12 does not directly bind to the Nurr1 ligand-binding domain (LBD).[2][3][4] This suggests that C-DIM12 modulates Nurr1 activity through an indirect mechanism, potentially by interacting with other effector proteins that, in turn, influence Nurr1's transcriptional activity. It has also been proposed that C-DIM12 may recognize a domain on the Nurr1 receptor distinct from the canonical ligand-binding pocket.
This finding is critical for researchers, as it highlights the potential for polypharmacology, where a compound interacts with multiple targets. Indeed, C-DIM12 has been reported to activate other nuclear receptors, including Nur77, COUP-TF1, and PPARγ, indicating a degree of non-specificity.
Comparison with Direct Nurr1 Ligands
In contrast to C-DIM12, several other small molecules have been confirmed to bind directly to the Nurr1 LBD. This class of compounds provides a valuable benchmark for assessing specificity and mechanism of action.
| Compound | Binding to Nurr1 LBD | Mechanism | References |
| C-DIM12 | No (as per NMR data) | Indirect modulation of Nurr1 activity | |
| Amodiaquine | Yes | Direct binding and activation | |
| Chloroquine | Yes | Direct binding and activation | |
| Cytosporone B | Yes | Direct binding |
These direct binders, like the antimalarial drugs amodiaquine and chloroquine, offer a more targeted approach to modulating Nurr1. However, it is important to note that even these direct ligands can exhibit Nurr1-independent effects on transcription, emphasizing the need for careful interpretation of functional assay results.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of C-DIM12 from various experimental contexts.
| Parameter | Value | Cell Line / Model | Assay | Reference |
| Nurr1 Activation | Effective at 0-20 µM | PC12 cells | Luciferase Reporter Assay | |
| Calculated Binding Energy | -73.3 kcal/mol | In silico model | Computational Modeling | |
| NF-κB Inhibition | 10 µM | BV-2 microglial cells | ChIP Assay | |
| In vivo Dosage (ICH) | 50 or 100 mg/kg, p.o. | Mouse model of ICH | Behavioral and histological analysis | |
| PPARγ Protein Induction | 1 and 10 µM | Human Macrophages (GM-MDMs) | Western Blot | |
| Anti-inflammatory Effects | 10 µM | THP-1 cells | Cytokine/Chemokine Array |
Signaling Pathways and Mechanisms
The primary therapeutic potential of Nurr1 activation lies in its dual function: promoting the expression of dopaminergic genes and suppressing neuroinflammation. The anti-inflammatory effects are largely mediated by the transrepression of pro-inflammatory genes, such as those regulated by NF-κB. C-DIM12 has been shown to inhibit the expression of NF-κB-regulated genes like nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2) in microglial cells. This effect is ablated by the knockdown of Nurr1, confirming the receptor's central role in the compound's action.
One proposed mechanism for this anti-inflammatory action involves C-DIM12 enhancing the recruitment of Nurr1 to the promoter of inflammatory genes, such as NOS2. This increased Nurr1 binding can displace the pro-inflammatory transcription factor p65 and stabilize the binding of nuclear corepressors, thereby inhibiting gene expression.
Caption: Nurr1 signaling pathways showing direct vs. indirect activation.
Experimental Protocols
A variety of experimental techniques have been crucial in elucidating the relationship between C-DIM12 and Nurr1. Below are summaries of key methodologies.
Luciferase Reporter Gene Assay
-
Objective: To measure the ability of a compound to activate transcription via Nurr1.
-
Methodology:
-
Cells (e.g., PC12 neuronal cells) are co-transfected with two plasmids.
-
The first plasmid expresses a fusion protein of the GAL4 DNA-binding domain and the Nurr1 LBD (GAL4-Nurr1).
-
The second plasmid contains a luciferase reporter gene downstream of a UAS (Upstream Activating Sequence), which is recognized by GAL4.
-
Alternatively, a reporter plasmid containing Nurr1-specific response elements (NBRE or NurRE) is used along with a plasmid expressing full-length Nurr1.
-
Transfected cells are treated with varying concentrations of C-DIM12 (e.g., 0-20 µM).
-
The cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence indicates activation of Nurr1-mediated transcription.
-
Protein NMR Structural Footprinting
-
Objective: To determine if a ligand directly binds to a target protein and to map the binding site.
-
Methodology:
-
The target protein, in this case, the Nurr1 Ligand-Binding Domain (LBD), is produced with isotopic labels (¹⁵N).
-
A 2D ¹H-¹⁵N HSQC NMR spectrum of the labeled protein is acquired. This spectrum provides a "fingerprint" where each peak corresponds to a specific amino acid residue in the protein backbone.
-
The test compound (e.g., C-DIM12) is titrated into the protein sample.
-
Another 2D ¹H-¹⁵N HSQC spectrum is acquired.
-
The two spectra are overlaid. If the compound binds to the protein, chemical shift perturbations (movement of peaks) or significant intensity changes will be observed for the amino acid residues at or near the binding interface.
-
For C-DIM12, no significant chemical shift perturbations were observed, indicating a lack of direct binding to the Nurr1 LBD.
-
Caption: Experimental workflow for Protein NMR Structural Footprinting.
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if a specific protein (e.g., Nurr1, p65) binds to a specific DNA sequence (e.g., a gene promoter) in living cells.
-
Methodology:
-
BV-2 microglial cells are treated with an inflammatory stimulus (e.g., LPS) with or without C-DIM12.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is sheared into small fragments by sonication.
-
An antibody specific to the protein of interest (e.g., anti-Nurr1 or anti-p65) is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is used to measure the amount of a specific DNA sequence (e.g., the NOS2 promoter) that was co-precipitated with the protein.
-
Results showed C-DIM12 decreased p65 binding while enhancing Nurr1 binding to the NOS2 promoter.
-
Conclusion
C-DIM12 is a valuable tool for studying the therapeutic potential of Nurr1 modulation. It effectively activates Nurr1-dependent pathways in vitro and in vivo, leading to neuroprotective and anti-inflammatory outcomes. However, researchers and drug developers must be aware of the crucial finding that C-DIM12 does not appear to bind directly to the Nurr1 LBD. Its mechanism is likely indirect, a characteristic that distinguishes it from direct binders like amodiaquine and chloroquine. This indirect action, along with its known interactions with other nuclear receptors, underscores the importance of comprehensive specificity profiling in the development of next-generation Nurr1-targeted therapeutics. Future research should aim to fully elucidate the direct molecular target of C-DIM12 to better understand its complex pharmacological profile.
References
A Comparative Analysis of C-DIM12 and Amodiaquine in Experimental Intracerebral Hemorrhage
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Nurr1 Agonists in ICH Models
Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability.[1] Secondary brain injury, driven by inflammation and oxidative stress following the initial bleed, is a critical target for therapeutic intervention.[2] This guide provides a detailed comparison of two promising neuroprotective compounds, C-DIM12 and amodiaquine, which both act as ligands for the nuclear receptor Nurr1 (NR4A2), a key regulator of inflammation in the central nervous system.[3][4]
Recent preclinical studies have directly compared the efficacy of C-DIM12 and amodiaquine in a collagenase-induced mouse model of ICH, revealing shared mechanisms and distinct administrative profiles.[4] Both compounds have demonstrated significant potential in mitigating the damaging inflammatory cascade and improving functional outcomes after ICH.
Performance Comparison at a Glance
Both C-DIM12 and amodiaquine show significant therapeutic effects in a mouse model of ICH by targeting the Nurr1 receptor. Their primary shared mechanism involves the suppression of inducible nitric oxide synthase (iNOS), which in turn reduces inflammation, prevents neuronal loss, and preserves axonal integrity.
| Parameter | C-DIM12 (100 mg/kg, p.o.) | Amodiaquine (40 mg/kg, i.p.) | Vehicle | Significance (vs. Vehicle) |
| Neurological Function (Fault Rate, Day 7) | ~25% | Not explicitly quantified in direct comparison graph | ~60% | p < 0.001 for C-DIM12 |
| Neuronal Survival (NeuN+ cells/mm²) | ~400 | ~400 | ~200 | p < 0.01 for both |
| Microglia/Macrophage Activation (Iba1+ area) | Significantly Reduced | Significantly Reduced | High Activation | p < 0.01 for both |
| iNOS mRNA Expression (Fold Change) | ~2.5 | ~2.5 | ~7.5 | p < 0.01 for both |
| Inflammatory Chemokine CCL2 mRNA | Suppressed | Suppressed | Elevated | p < 0.001 for C-DIM12 |
| Axonal Integrity (SMI-32 Staining) | Preserved | Preserved | Damaged | Qualitative Improvement |
Data synthesized from figures presented in Kinoshita et al., Scientific Reports, 2022.
Mechanism of Action: Targeting the Nurr1 Pathway
Both C-DIM12 and amodiaquine function as agonists for the nuclear receptor Nurr1. In the context of ICH, the activation of Nurr1 in microglia and astrocytes helps to suppress the inflammatory response. A key downstream effect of Nurr1 activation by both compounds is the potent suppression of inducible nitric oxide synthase (iNOS) expression. Elevated iNOS levels contribute significantly to oxidative stress and neuronal damage after ICH. By inhibiting iNOS, C-DIM12 and amodiaquine reduce the production of harmful nitric oxide, thereby protecting neurons, preserving axonal structures, and mitigating overall brain injury.
Figure 1: Simplified signaling pathway for C-DIM12 and Amodiaquine in ICH.
Experimental Protocols
The following methodologies were employed in the direct comparative studies between C-DIM12 and amodiaquine.
1. Intracerebral Hemorrhage (ICH) Model:
-
Animal Model: Male ICR mice.
-
Induction Method: Stereotactic microinjection of collagenase type VII into the right striatum. This method creates a focal hematoma by enzymatically disrupting blood vessels, closely mimicking spontaneous ICH.
2. Drug Administration:
-
C-DIM12: Administered orally (p.o.) at doses of 50 or 100 mg/kg.
-
Amodiaquine: Administered intraperitoneally (i.p.) at a dose of 40 mg/kg.
-
Treatment Schedule: The initial dose was given 3 hours after ICH induction, followed by daily administrations.
3. Behavioral Assessment:
-
Modified Limb-Placing Test: Evaluates sensorimotor function by testing the mice's ability to place their limbs in response to tactile and proprioceptive stimuli. Scores are graded to quantify neurological deficits.
-
Ladder Walking Test: Assesses motor coordination and limb placement accuracy. The fault rate (missteps) and total distance walked are measured.
4. Immunohistochemistry and Gene Expression Analysis:
-
Neuronal Loss: Brain sections were stained with an anti-NeuN antibody to identify surviving neurons in the perihematomal region.
-
Neuroinflammation: Activation of microglia and macrophages was assessed by staining for Iba1.
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) was used to measure mRNA levels of inflammatory mediators (e.g., IL-6, CCL2) and iNOS in brain tissue surrounding the hematoma.
The general workflow for these preclinical studies is outlined below.
Figure 2: General experimental workflow for testing therapeutics in an ICH model.
Conclusion
Both C-DIM12 and amodiaquine demonstrate significant neuroprotective effects in a preclinical model of intracerebral hemorrhage. They effectively reduce secondary brain injury by activating the Nurr1 receptor and suppressing the iNOS-mediated inflammatory pathway. The primary distinction lies in their route of administration, with C-DIM12 showing efficacy via oral delivery, a significant advantage for potential clinical translation. Amodiaquine, while equally effective mechanistically in this model, was administered via intraperitoneal injection. These findings establish Nurr1 as a viable therapeutic target for ICH and highlight C-DIM12 as a promising candidate for further drug development due to its oral bioavailability and potent anti-inflammatory and neuroprotective properties.
References
- 1. Advances in Neuroprotective Strategies: Potential Therapies for Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Therapies for Spontaneous Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Nurr1 agonist amodiaquine attenuates inflammatory events and neurological deficits in a mouse model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Nurr1 ligand C-DIM12 attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of C-DIM12 Neuroprotective Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the replication of C-DIM12 neuroprotection studies.
This guide provides a comparative overview of the neuroprotective effects of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (C-DIM12), a potent activator of the orphan nuclear receptor Nurr1 (also known as NR4A2). The data presented is compiled from preclinical studies investigating the therapeutic potential of C-DIM12 in models of neurodegenerative diseases. The primary mechanism of action for C-DIM12's neuroprotective effects involves the activation of Nurr1, which subsequently suppresses neuroinflammation by inhibiting the NF-κB signaling pathway in glial cells.[1][2][3]
Quantitative Data on Neuroprotective Effects
The following table summarizes the key quantitative findings from in vivo studies assessing the neuroprotective and anti-inflammatory efficacy of C-DIM12 in established mouse models of neurological damage.
| Model | Dosage | Administration | Key Findings | Reference |
| MPTP-Induced Parkinsonism | 25 mg/kg/day | Oral | Protected against the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc) and DA terminals in the striatum.[1][3] Significantly suppressed the number of IBA-1+ (activated microglia) cells in the SNpc. Maintained a ramified (resting) phenotype in microglia and suppressed astrocyte activation. | |
| MPTP-Induced Parkinsonism | 50 mg/kg | Oral | C-DIM12 had the greatest neuroprotective activity among other C-DIM compounds, potently suppressing the activation of microglia and astrocytes. | |
| Intracerebral Hemorrhage (ICH) | 50 or 100 mg/kg/day | Oral | Improved recovery of neurological function and prevented neuron loss in the hematoma. Suppressed the activation of microglia/macrophages. Reduced the expression of inflammatory mediators interleukin-6 (IL-6) and CC chemokine ligand 2 (CCL2). Suppressed the increase in inducible nitric oxide synthase (iNOS) mRNA expression. |
Signaling Pathway and Experimental Workflow
To facilitate the replication of these findings, this guide includes detailed diagrams of the proposed signaling pathway for C-DIM12 and a typical experimental workflow for in vivo neuroprotection studies.
C-DIM12 Signaling Pathway
C-DIM12 exerts its neuroprotective effects primarily through the activation of the Nurr1 receptor. In glial cells such as microglia and astrocytes, activated Nurr1 interferes with the pro-inflammatory NF-κB signaling pathway. This transrepression mechanism is thought to involve the recruitment of corepressors to NF-κB target gene promoters, thereby inhibiting the expression of inflammatory mediators like TNF-α, IL-1β, and iNOS. This reduction in neuroinflammation helps to protect neurons from secondary damage.
Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of C-DIM12 in a mouse model of neurodegeneration, such as MPTP-induced Parkinsonism or collagenase-induced intracerebral hemorrhage.
References
- 1. A Nurr1 ligand C-DIM12 attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nurr1 Knockout Models for C-DIM12 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of Nurr1 knockout (KO) models, a critical step in investigating the therapeutic potential of C-DIM12. C-DIM12 is a potent, orally active modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2)[1]. It does not directly bind to the Nurr1 ligand-binding domain but is thought to function through effector proteins that influence Nurr1 activity[2]. C-DIM12 has demonstrated anti-inflammatory, neuroprotective, and anti-tumor effects by modulating Nurr1-mediated signaling pathways, primarily through the inhibition of NF-κB activity[3][4].
Validating the knockout of Nurr1 is paramount to ensuring that the observed effects of C-DIM12 are indeed mediated by its interaction with the Nurr1 signaling pathway. This guide outlines the essential experimental data, protocols, and validation workflows.
Data Presentation: Comparing Wild-Type vs. Nurr1 KO Models
Effective validation of a Nurr1 knockout model involves a multi-tiered approach, confirming the gene deletion at the genomic, transcriptomic, and proteomic levels, and subsequently assessing the functional consequences, particularly in response to C-DIM12 treatment.
Table 1: Molecular Validation of Nurr1 Knockout
| Validation Method | Wild-Type (WT) Control | Nurr1 Knockout (KO) | Expected Outcome for Successful KO |
| Genomic DNA PCR | Amplification of a band corresponding to the WT Nurr1 allele. | Absence of the WT allele band and/or presence of a band corresponding to the disrupted allele. | Clear differentiation in band size between WT and KO genotypes. |
| Sanger Sequencing | Sequence matches the reference Nurr1 gene sequence. | Presence of frameshift mutations (insertions/deletions) leading to a premature stop codon. | Confirmation of the specific genetic alteration in the KO model. |
| RT-qPCR | Detectable levels of Nurr1 mRNA. | Significantly reduced or absent Nurr1 mRNA levels. | >90% reduction in Nurr1 mRNA expression in KO vs. WT. |
| Western Blot | Detection of a protein band at the expected molecular weight for Nurr1. | Absence of the Nurr1 protein band. | No detectable Nurr1 protein in the KO model. |
Table 2: Functional Validation with C-DIM12 Treatment
| Functional Assay | Wild-Type (WT) + C-DIM12 | Nurr1 KO + C-DIM12 | Expected Outcome |
| NF-κB Reporter Assay | Significant reduction in NF-κB activity. | No significant change in NF-κB activity. | Demonstrates that C-DIM12's inhibitory effect on NF-κB is Nurr1-dependent. |
| Cytokine Expression (e.g., IL-6, TNF-α) after LPS stimulation | Suppression of pro-inflammatory cytokine expression. | No significant suppression of cytokine expression. | Confirms Nurr1's role in the anti-inflammatory action of C-DIM12. |
| Dopaminergic Neuron Survival Assay (in a Parkinson's disease model) | Increased survival of dopaminergic neurons. | No significant neuroprotective effect. | Validates Nurr1 as the target for C-DIM12's neuroprotective properties. |
| Tumor Growth in Xenograft Model | Inhibition of tumor growth and induction of apoptosis. | Reduced or no effect on tumor growth. | Shows the dependency of C-DIM12's anti-cancer effects on Nurr1. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Genotyping by PCR
-
Objective: To confirm the genetic modification at the DNA level.
-
Procedure:
-
Isolate genomic DNA from tissue samples (e.g., tail snips) or cultured cells from both wild-type and potential knockout animals/cell lines.
-
Design PCR primers flanking the targeted region of the Nurr1 gene. A three-primer approach (one forward common primer and two reverse primers, one for the wild-type allele and one for the knockout allele) is often effective.
-
Perform PCR using a standard protocol with an annealing temperature optimized for the designed primers.
-
Analyze the PCR products on an agarose gel. The resulting band patterns will distinguish between wild-type, heterozygous, and homozygous knockout genotypes.
-
RT-qPCR for Nurr1 mRNA Expression
-
Objective: To quantify the expression level of Nurr1 mRNA.
-
Procedure:
-
Isolate total RNA from cells or tissues of interest.
-
Synthesize cDNA using a reverse transcriptase enzyme.
-
Perform quantitative PCR (qPCR) using primers specific for Nurr1 and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative expression of Nurr1 mRNA in knockout samples compared to wild-type controls using the ΔΔCt method.
-
Western Blot for Nurr1 Protein Detection
-
Objective: To verify the absence of the Nurr1 protein.
-
Procedure:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nurr1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.
-
NF-κB Reporter Assay
-
Objective: To measure the effect of C-DIM12 on NF-κB transcriptional activity in the presence and absence of Nurr1.
-
Procedure:
-
Co-transfect wild-type and Nurr1 KO cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene.
-
Treat the cells with an inflammatory stimulus (e.g., TNF-α, LPS) in the presence or absence of C-DIM12.
-
After a suitable incubation period, lyse the cells and measure the reporter gene activity (luciferase activity or fluorescence intensity).
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of C-DIM12
References
Assessing the Long-Term Effects of C-DIM12 Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C-DIM12's performance with alternative treatments, supported by available preclinical experimental data. While long-term clinical data for C-DIM12 is not yet available, this document summarizes the existing evidence to inform future research and development.
C-DIM12, a derivative of diindolylmethane (DIM), has emerged as a promising therapeutic candidate, primarily through its activity as an agonist of the orphan nuclear receptor Nurr1. This interaction gives C-DIM12 potent anti-inflammatory and neuroprotective properties, with potential applications in neurodegenerative diseases and cancer. This guide synthesizes the current understanding of C-DIM12's mechanism of action, its effects in preclinical models, and how it compares to other therapeutic alternatives.
Comparative Efficacy of C-DIM12 and Alternatives
The therapeutic potential of C-DIM12 has been primarily investigated in preclinical models of neuroinflammation, neurodegeneration, and cancer. Below is a summary of its performance compared to other relevant compounds.
Table 1: Comparison of C-DIM12 and Amodiaquine in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Parameter | C-DIM12 (50 mg/kg, p.o.) | Amodiaquine (40 mg/kg, i.p.) | Vehicle | Reference |
| Neurological Function | Improved recovery | Improved recovery | No improvement | [1][2] |
| Neuron Loss | Prevented | Not specified | Significant loss | [1][2] |
| Microglia/Macrophage Activation | Suppressed | Not specified | Activated | [1] |
| Inflammatory Mediator Expression (IL-6, CCL2) | Suppressed | Not specified | Increased | |
| Axonal Structure Preservation | Preserved | Preserved | Damaged | |
| iNOS mRNA Expression | Suppressed | Suppressed | Increased |
Table 2: Effects of C-DIM12 in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Parameter | C-DIM12 (25 mg/kg/day, p.o.) | Vehicle | Reference |
| Dopaminergic Neuron Loss | Protected against loss | Significant loss | |
| Microglial Activation | Suppressed | Activated | |
| Astrocyte Activation | Suppressed | Activated | |
| Motor Deficits | Ameliorated | Present |
Table 3: Anti-cancer Effects of C-DIM12 and Other DIM Derivatives
| Compound | Cancer Model | Key Findings | Reference |
| C-DIM12 | Orthotopic bladder cancer (human cells in nude mice) | Suppressed tumor growth | |
| DIM | Breast cancer cell lines (MCF-7, MDA-MB-231) | Inhibited cell growth, induced apoptosis | |
| DIM Derivatives (general) | Various cancer cell lines (prostate, pancreatic, breast) | Overcame drug resistance, induced apoptosis |
Signaling Pathways and Mechanism of Action
C-DIM12 primarily exerts its effects by activating the orphan nuclear receptor Nurr1. This activation leads to the modulation of several downstream signaling pathways, most notably the inhibition of the pro-inflammatory NF-κB pathway.
Caption: C-DIM12 activates Nurr1, which in turn inhibits NF-κB-mediated pro-inflammatory gene expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines key experimental protocols used in the preclinical evaluation of C-DIM12.
In Vivo Neuroprotection Study in a Mouse Model of Intracerebral Hemorrhage (ICH)
This protocol assesses the neuroprotective effects of C-DIM12 following ICH.
Caption: Experimental workflow for assessing C-DIM12's neuroprotective effects in a mouse ICH model.
Detailed Methodology:
-
Animal Model: Adult male mice (e.g., C57BL/6) are used.
-
ICH Induction: Intracerebral hemorrhage is induced by stereotactic injection of collagenase into the striatum.
-
Treatment: C-DIM12 is administered orally (p.o.) at doses of 50 or 100 mg/kg, starting 3 hours after ICH induction and then daily. The vehicle control group receives the same volume of the carrier solution (e.g., corn oil).
-
Behavioral Assessment: Motor function is evaluated at multiple time points post-ICH using tests such as the beam-walking test and the modified limb-placing test.
-
Histological Analysis: At the end of the experiment (e.g., 72 hours post-ICH), mice are euthanized, and brains are collected for immunohistochemical analysis. Staining for NeuN (neurons), Iba1 (microglia/macrophages), and GFAP (astrocytes) is performed to assess neuronal loss and glial activation.
-
Molecular Analysis: Brain tissue can be used for quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory mediators like IL-6 and CCL2.
In Vivo Anti-Cancer Study in an Orthotopic Bladder Cancer Model
This protocol evaluates the anti-tumor efficacy of C-DIM12 in a clinically relevant animal model.
Caption: Workflow for evaluating the anti-cancer efficacy of C-DIM12 in an orthotopic bladder cancer model.
Detailed Methodology:
-
Animal Model: Female athymic nude mice are used to prevent rejection of human tumor cells.
-
Cell Culture: Human bladder cancer cell lines (e.g., 253J B-V or UM-UC-3) are cultured under standard conditions. For in vivo imaging, cells can be transfected with a luciferase reporter gene.
-
Orthotopic Implantation: The bladder urothelium is pre-treated to facilitate tumor cell implantation (e.g., with trypsin or poly-L-lysine). A suspension of bladder cancer cells is then instilled into the bladder via a catheter.
-
Treatment: Once tumors are established, mice are treated with C-DIM12 (e.g., intraperitoneally) or a vehicle control.
-
Tumor Growth Monitoring: Tumor progression is monitored non-invasively, for instance, through bioluminescence imaging if luciferase-expressing cells are used.
Long-Term Effects and Future Directions
Currently, there is a notable absence of published long-term (i.e., several months to years) studies on the effects of C-DIM12 treatment in animal models or humans. The available preclinical data focuses on acute or sub-chronic effects, typically over days to a few weeks.
For the broader class of DIMs, some human clinical trials have been conducted, with intervention times ranging from 28 days to 12 months for breast and prostate cancer patients. These studies suggest that DIM is generally well-tolerated, with a promising safety profile. However, direct extrapolation of these findings to the long-term use of C-DIM12 is not possible without dedicated studies.
Future research should prioritize long-term efficacy and toxicology studies of C-DIM12 in relevant animal models. Key areas of investigation should include:
-
Chronic Dosing Studies: To assess the safety and tolerability of long-term C-DIM12 administration.
-
Extended Efficacy Studies: To determine if the beneficial effects observed in short-term models are sustained over longer periods.
-
Pharmacokinetic and Pharmacodynamic Modeling: To better predict human dosing and long-term exposure.
-
Combination Therapies: To explore potential synergistic effects with other therapeutic agents.
References
Comparative Analysis of C-DIM12's Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of C-DIM12's Performance Against Alternative Cancer Therapeutics, Supported by Experimental Data.
C-DIM12, a modulator of the nuclear receptor Nurr1, has emerged as a compound of interest in oncology research due to its demonstrated anti-tumor activities. This guide provides a comprehensive comparison of C-DIM12 with other therapeutic alternatives, focusing on its efficacy in pancreatic and bladder cancer models. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental workflows.
Quantitative Performance Analysis
The anti-proliferative efficacy of C-DIM12 and its alternatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. While direct head-to-head studies are limited, the following tables summarize available data to provide a comparative perspective.
Table 1: In Vitro Anti-Proliferative Activity (IC50) in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| C-DIM12 | MiaPaCa-2 | ~15-30 | [1] |
| Panc-1 | ~15-30 | [1] | |
| Gemcitabine | MiaPaCa-2 | 0.0457 - 260 | [2][3] |
| Panc-1 | ~0.01 - 10 | [4] | |
| AsPC-1 | ~0.01 - 110 | ||
| BxPC-3 | ~0.02 - 20 | ||
| Amodiaquine | Not Available | Not Available | |
| Cytosporone B | Not Available | Not Available |
Table 2: In Vitro Anti-Proliferative Activity (IC50) in Bladder Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| C-DIM12 | Not Available | Not Available | |
| Cisplatin | T24 | ~5-10 | |
| UMUC3 | ~5-10 | ||
| J82 | ~2-5 | ||
| Gemcitabine | Not Available | Not Available | |
| Amodiaquine | Not Available | Not Available |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration.
In Vivo Anti-Tumor Efficacy
Preclinical studies using animal models provide crucial insights into the therapeutic potential of anti-cancer compounds.
In a pancreatic cancer xenograft model using MiaPaCa-2 cells, C-DIM12 administered at 50 mg/kg significantly inhibited tumor growth. This effect was associated with increased apoptosis within the tumor tissue. When compared to the standard-of-care chemotherapeutic agent gemcitabine, which has also shown efficacy in pancreatic cancer xenograft models, C-DIM12 presents an alternative mechanism of action that could be beneficial, particularly in gemcitabine-resistant tumors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the Nurr1 signaling pathway and a typical experimental workflow for assessing anti-tumor activity.
Caption: Nurr1 Signaling Pathway in Cancer.
Caption: Workflow for Anti-Tumor Activity Assessment.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of C-DIM12 and alternative compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis (Annexin V) Assay
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Seed cells in 6-well plates and treat with C-DIM12 or alternative compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment and monitoring of tumor xenografts in immunodeficient mice.
-
Cell Preparation: Harvest cancer cells (e.g., MiaPaCa-2 or T24) and resuspend them in a mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. For cells expressing luciferase, tumor burden can be monitored non-invasively using bioluminescence imaging.
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer C-DIM12 (e.g., 50 mg/kg, intraperitoneally or by oral gavage) and alternative drugs according to the study design. The control group receives the vehicle.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
In Vivo Bioluminescence Imaging
This non-invasive technique is used to monitor tumor growth and response to treatment in real-time in living animals.
-
Cell Line Transduction: Stably transfect the cancer cell line with a luciferase reporter gene.
-
Substrate Injection: Anesthetize the tumor-bearing mouse and intraperitoneally inject D-luciferin (e.g., 150 mg/kg).
-
Imaging: After a short incubation period (typically 10-15 minutes) for substrate distribution, place the mouse in an in vivo imaging system (e.g., IVIS) and acquire bioluminescent images.
-
Data Analysis: Quantify the light emission from the tumor region as a measure of tumor burden. This allows for longitudinal monitoring of tumor growth and therapeutic response in the same animal over time.
Conclusion
C-DIM12 demonstrates significant anti-tumor activity in preclinical models of pancreatic and bladder cancer through the modulation of the Nurr1 signaling pathway. While direct comparative data with all alternative therapies under identical conditions is not yet available, the existing evidence suggests that C-DIM12 offers a promising and distinct mechanism of action. Its ability to induce apoptosis and inhibit tumor growth warrants further investigation, particularly in combination therapies and in patient populations with tumors resistant to standard chemotherapeutic agents. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of C-DIM12 and other Nurr1 modulators in the fight against cancer.
References
- 1. A novel NR4A2-HuR axis promotes pancreatic cancer growth and tumorigenesis that is inhibited by NR4A2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of C-DIM12 and Other Diindolylmethane (DIM) Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic diindolylmethane analog, C-DIM12, with other DIM compounds, focusing on their performance in preclinical cancer models. The information is supported by experimental data to assist researchers in evaluating these compounds for further investigation and drug development.
Introduction to Diindolylmethanes
Diindolylmethane (DIM) is a natural compound formed in the stomach from the digestion of indole-3-carbinol, a substance found in cruciferous vegetables.[1] Both DIM and its synthetic derivatives, known as C-substituted diindolylmethanes (C-DIMs), have garnered significant interest for their potential as anticancer agents.[2] These compounds are known to modulate multiple signaling pathways that are critical in cancer progression.[1][2] C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a specific synthetic analog that has been developed to enhance the therapeutic potential of the parent DIM molecule.[3]
Comparative Efficacy: In Vitro Studies
The cytotoxic effects of various DIM compounds have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. Generally, C-substituted DIMs exhibit greater potency than the parent DIM compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Unsubstituted DIM | HT-29 | Colon Cancer | > 100 |
| Triphenylamine-substituted BIM | HT-29 | Colon Cancer | 3.93 |
| DIM-C-pPhCF3 | KU7 | Bladder Cancer | 5 - 10 |
| 253J-BV | Bladder Cancer | 1 - 5 | |
| DIM-C-pPhtBu | KU7 | Bladder Cancer | 5 - 10 |
| 253J-BV | Bladder Cancer | 1 - 5 | |
| DIM-C-pPhC6H5 | KU7 | Bladder Cancer | 5 - 10 |
| 253J-BV | Bladder Cancer | 1 - 5 |
Comparative Efficacy: In Vivo Studies
The antitumor activity of C-DIM compounds has also been demonstrated in animal models, showing significant inhibition of tumor growth.
| Compound | Cancer Model | Administration | Tumor Growth Inhibition |
| DIM-C-pPhCF3 | KU7 Orthotopic Bladder Tumor | 60 mg/kg (thrice a week for 4 weeks) | 32% |
| KU7 Subcutaneous Bladder Tumor | 60 mg/kg (thrice a week for 4 weeks) | 60% | |
| DIM-C-pPhBr | RKO Colon Cancer Xenograft | 30 mg/kg/day | Significant proapoptotic and anticarcinogenic effects |
Mechanisms of Action: A Comparative Overview
C-DIM12 and other DIM compounds exert their anticancer effects through distinct primary signaling pathways.
C-DIM12: The primary mechanism of C-DIM12 involves the activation of the orphan nuclear receptor Nurr1 (Nuclear receptor related 1 protein). Activation of Nurr1 by C-DIM12 leads to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is achieved by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory and pro-survival genes.
Caption: C-DIM12 activates Nurr1 to inhibit NF-κB signaling.
Other DIM Compounds: The parent compound, DIM, and many other C-DIMs have a broader, more pleiotropic mechanism of action. A key pathway for these compounds is the activation of the Aryl Hydrocarbon Receptor (AhR) . Upon binding to DIM, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) on DNA. This leads to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes, and can also influence other pathways related to cell growth and proliferation. Additionally, DIM is known to affect NF-κB, Akt, and Wnt signaling pathways.
Caption: DIM activates the Aryl Hydrocarbon Receptor (AhR) pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DIM compounds.
Cell Viability (MTT) Assay
This assay is used to assess the dose-dependent effect of DIM compounds on cell viability.
Materials:
-
Cancer cell line of interest (e.g., KU7, 253J-BV)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
DIM compound (e.g., C-DIM12) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the DIM compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vivo Xenograft Mouse Model
This model is used to evaluate the in vivo antitumor efficacy of DIM compounds.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for injection (e.g., KU7, RKO)
-
DIM compound formulated for injection (e.g., in corn oil)
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into control and treatment groups.
-
Compound Administration: Administer the DIM compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule. Administer the vehicle solution to the control group.
-
Tumor Monitoring: Measure the tumor volume using calipers every 2-3 days. The formula (Length x Width²)/2 is commonly used.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.
Conclusion
The available data indicates that C-substituted diindolylmethanes, including C-DIM12, are significantly more potent anticancer agents than the parent compound, DIM. This enhanced potency is often attributed to more specific interactions with molecular targets, such as the activation of Nurr1 by C-DIM12, leading to the inhibition of pro-survival pathways like NF-κB. In contrast, DIM's broader mechanism of action, primarily through the AhR pathway, may contribute to its lower potency. The selection of a specific DIM compound for further research and development should consider the target cancer type and the desired mechanism of action. The provided data and protocols serve as a valuable resource for the continued investigation of this promising class of anticancer compounds.
References
- 1. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes inhibit colon cancer cell and tumor growth through activation of c-jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of C-DIM12 on NF-κB p65 Binding: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of novel compounds is paramount. This guide provides a detailed comparison of 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane (C-DIM12) and other molecules in modulating the binding of the critical transcription factor NF-κB p65 to DNA. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for evaluating therapeutic strategies targeting the NF-κB signaling pathway.
C-DIM12 has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) pathway, a cornerstone of inflammatory and immune responses. Research indicates that C-DIM12 exerts its influence by diminishing the binding of the p65 subunit of NF-κB to its target DNA sequences. This effect is primarily achieved through the activation of the orphan nuclear receptor Nurr1. C-DIM12 enhances the recruitment of Nurr1 to promoter regions, such as that of the inducible nitric oxide synthase (iNOS) gene, which in turn stabilizes the binding of nuclear corepressors and consequently reduces p65 binding.[1] Studies have shown that a concentration of 10 µM C-DIM12 can significantly attenuate NF-κB transcriptional activity.[1]
Comparative Analysis of NF-κB p65 Binding Modulators
To provide a comprehensive understanding of C-DIM12's efficacy, this guide compares its activity with other known modulators of NF-κB p65 binding. The following table summarizes the available quantitative data on these compounds. It is important to note that the experimental systems and endpoints measured may vary between studies, precluding a direct head-to-head comparison in all cases.
| Compound | Mechanism of Action | Effective Concentration | Experimental System |
| C-DIM12 | Enhances Nurr1 recruitment to promoters, leading to decreased p65 binding.[1] | 10 µM (significant attenuation of NF-κB transcriptional activity) | BV-2 microglial cells[1] |
| Amodiaquine | Activates Nurr1 transcriptional function.[2] | EC50 of ~20 µM for Nurr1 activation. | Cell-based reporter assay |
| Chloroquine | Activates Nurr1 transcriptional function. | EC50 of ~50 µM for Nurr1 activation. | Cell-based reporter assay |
| BAY 11-7082 | Inhibits the phosphorylation of IκBα, preventing the nuclear translocation of p65. | 5-10 µM (inhibition of NF-κB activity) | Various cell lines |
| Pyrrolidine dithiocarbamate (PDTC) | Suppresses NF-κB/DNA-binding activity. | Dose-dependent inhibition (50-200 mg/kg in vivo) | Rat model of LPS-induced inflammation |
Visualizing the NF-κB Signaling Pathway and C-DIM12's Point of Intervention
The following diagram, generated using the DOT language, illustrates the canonical NF-κB signaling pathway and highlights the mechanism by which C-DIM12 and its alternatives interfere with p65 activity.
Caption: NF-κB pathway and points of intervention by C-DIM12 and alternatives.
Key Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. The following sections provide detailed methodologies for two key experiments used to assess NF-κB p65 binding to DNA.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is a powerful technique to investigate the interaction of proteins with specific DNA sequences in the context of the cell.
1. Cell Cross-linking and Lysis:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
2. Chromatin Shearing:
-
Sonify the cell lysate to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions should be empirically determined for each cell type and instrument.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for NF-κB p65. A negative control immunoprecipitation should be performed in parallel using a non-specific IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
5. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating the eluates at 65°C for several hours in the presence of high salt.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Analysis:
-
Quantify the amount of precipitated DNA corresponding to a specific target promoter (e.g., the NOS2 promoter) using quantitative PCR (qPCR). The results are typically expressed as a percentage of the input DNA.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect protein-DNA interactions in vitro.
1. Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the NF-κB binding site of interest.
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).
2. Binding Reaction:
-
Prepare nuclear extracts from cells treated with or without the compound of interest (e.g., C-DIM12).
-
Incubate the nuclear extract (containing NF-κB p65) with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction.
-
For supershift assays, add an antibody specific to NF-κB p65 to the reaction mixture after the initial binding to confirm the identity of the protein in the complex.
3. Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower than the free probe.
4. Detection:
-
Visualize the labeled DNA by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The intensity of the shifted band provides a semi-quantitative measure of the amount of protein-DNA binding.
References
Independent Verification of C-DIM12's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported mechanisms of action for the synthetic molecule C-DIM12 (1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane) against other modulators of the nuclear receptor 4A subfamily (NR4A). The information presented is collated from publicly available experimental data to aid in the independent verification of its molecular interactions and cellular effects.
Core Mechanism of Action: A Dual Role in Inflammation and Cancer
C-DIM12 has been predominantly characterized as a modulator of the orphan nuclear receptor Nurr1 (NR4A2), exhibiting both neuroprotective and anti-cancer properties.[1][2][3] Its mechanism is primarily linked to the suppression of inflammatory signaling pathways and the induction of apoptosis in cancer cells.[1][2]
A significant aspect of C-DIM12's activity is its potent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is reportedly achieved through the stabilization of nuclear corepressor proteins, which in turn diminishes the binding of the NF-κB subunit p65 to the promoters of inflammatory genes. This action leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines such as nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).
In the context of oncology, C-DIM12 has demonstrated the ability to stimulate apoptosis mediated by the Nurr1 axis in bladder cancer cells and inhibit tumor growth. In pancreatic cancer, it has been shown to inhibit tumor progression and autophagy, and interestingly, is sometimes referred to as a Nurr1 antagonist in this context. This suggests that the functional outcome of C-DIM12's interaction with the Nurr1 pathway may be cell-type specific.
However, it is crucial to note a point of contention in the literature regarding its direct interaction with Nurr1. While many studies operate on the premise of C-DIM12 being a Nurr1 ligand, at least one study utilizing protein NMR spectroscopy has suggested that C-DIM12 does not directly bind to the Nurr1 ligand-binding domain (LBD). This finding opens the possibility of an indirect mechanism of action, potentially through an allosteric site or by modulating an upstream effector of Nurr1.
Comparative Analysis of C-DIM12 and Alternative Nurr1 Modulators
To provide a comprehensive overview, the following table summarizes the key characteristics of C-DIM12 in comparison to other known Nurr1 modulators.
| Feature | C-DIM12 | Amodiaquine/Chloroquine | Cytosporone B |
| Primary Target | Nurr1 (NR4A2) | Nurr1 (NR4A2) | Nurr1 (NR4A2) & Nur77 (NR4A1) |
| Reported MOA | Nurr1 activator; inhibits NF-κB signaling by stabilizing nuclear corepressors. | Direct binding to Nurr1 LBD. | Direct binding to a surface pocket on the LBD. |
| Direct Binding to Nurr1 LBD | Disputed; NMR data suggests no direct binding. | Confirmed by protein NMR. | Confirmed by protein NMR and crystal structures (for analogs with Nur77). |
| Key Biological Effects | Neuroprotective, anti-inflammatory, anti-cancer (apoptosis induction, autophagy inhibition). | Anti-inflammatory. | Not extensively characterized in the context of Nurr1 modulation. |
| In Vivo Efficacy | Orally bioavailable and neuroprotective in Parkinson's disease models. | Known antimalarial drugs with demonstrated anti-inflammatory properties. | Limited in vivo data as a Nurr1 modulator. |
| Off-Target Effects | Inhibition of serine/threonine kinases and other pathways at higher concentrations. | Well-documented clinical side-effect profile. | Not extensively studied. |
Experimental Protocols for Verification
For independent verification of C-DIM12's mechanism of action, the following experimental protocols are recommended:
NF-κB Reporter Assay
This assay quantitatively measures the activity of the NF-κB signaling pathway.
-
Cell Line: HEK293 cells stably expressing a green fluorescent protein (GFP) reporter under the control of an NF-κB response element (NF-κB-GFP HEK).
-
Protocol:
-
Seed NF-κB-GFP HEK cells in a 96-well plate.
-
Pre-treat cells with varying concentrations of C-DIM12 (e.g., 1 µM, 10 µM, 100 µM) for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNFα (30 ng/ml), in the continued presence of C-DIM12.
-
After 24 hours, measure the total GFP fluorescence per cell using a high-content imaging system or a fluorescence plate reader.
-
A statistically significant reduction in GFP fluorescence in C-DIM12 treated cells compared to TNFα-only treated cells would indicate inhibition of NF-κB activation.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the binding of specific proteins (e.g., p65 subunit of NF-κB, Nurr1) to a specific DNA region (e.g., the promoter of an inflammatory gene like NOS2).
-
Cell Line: BV-2 microglial cells.
-
Protocol:
-
Treat BV-2 cells with lipopolysaccharide (LPS) to induce an inflammatory response, with and without C-DIM12 pre-treatment.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments.
-
Immunoprecipitate the protein-DNA complexes using antibodies specific for p65 and Nurr1.
-
Reverse the cross-linking and purify the DNA.
-
Use quantitative PCR (qPCR) to amplify the promoter region of the NOS2 gene.
-
A decrease in the amount of NOS2 promoter DNA immunoprecipitated with the p65 antibody and a concurrent increase with the Nurr1 antibody in C-DIM12 treated cells would support the proposed mechanism of action.
-
In Vivo Model of Neuroinflammation
Animal models are crucial for verifying the neuroprotective and anti-inflammatory effects of C-DIM12 in a physiological setting.
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.
-
Protocol:
-
Administer MPTP to mice to induce loss of dopaminergic neurons and neuroinflammation.
-
Treat a cohort of mice with C-DIM12 (e.g., 25-50 mg/kg, intraperitoneally or by oral gavage) and another with a vehicle control.
-
Assess motor function using tests such as the beam-walking test.
-
After the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue for markers of dopaminergic neurons (e.g., tyrosine hydroxylase), microglia activation (e.g., Iba1), and astrocyte activation (e.g., GFAP).
-
A preservation of dopaminergic neurons and a reduction in glial activation in the C-DIM12 treated group would confirm its neuroprotective and anti-inflammatory effects in vivo.
-
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed signaling pathway of C-DIM12.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.
Caption: Logical relationship of modulators to the Nurr1 LBD.
References
Safety Operating Guide
Proper Disposal of C-DIM12: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling C-DIM12 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of C-DIM12, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle C-DIM12 in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal of Unused C-DIM12 (Solid)
Unused or expired solid C-DIM12 should be treated as hazardous chemical waste.
-
Containerization: Place the original vial containing the solid C-DIM12 into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "3,3'-[(4-chlorophenyl)methylene]bis-1H-indole (C-DIM12)," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Disposal of C-DIM12 Solutions and Contaminated Materials
Solutions of C-DIM12, typically prepared in solvents like DMSO or ethanol, and any materials contaminated with C-DIM12, require careful handling and disposal.
Key Principle: Do not dispose of C-DIM12 solutions down the drain or in regular trash[1][2].
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing C-DIM12 in a dedicated, leak-proof, and sealable container. This container should be compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvent waste).
-
Solid Waste: Dispose of contaminated labware, such as pipette tips, tubes, and gloves, in a designated solid hazardous waste container.
-
-
Labeling: Clearly label the waste containers with "Hazardous Waste," the chemical name "C-DIM12," the solvent used (e.g., "in DMSO"), and an approximate concentration.
-
Spill Management:
-
In case of a spill, absorb the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, such as ethanol, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal: Store the sealed waste containers in a designated satellite accumulation area and arrange for disposal through your institution's EHS department in accordance with local and national regulations[1][2].
Summary of C-DIM12 Properties for Disposal Consideration
| Property | Value | Reference |
| Chemical Name | 3,3'-[(4-chlorophenyl)methylene]bis-1H-indole | [3] |
| Molecular Formula | C₂₃H₁₇ClN₂ | |
| Molecular Weight | 356.9 g/mol | |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml) | |
| Storage Temperature | -20°C |
C-DIM12 Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of C-DIM12 and associated waste.
Caption: Workflow for the proper disposal of C-DIM12.
References
Essential Safety and Operational Guide for Handling C-DIM12
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of C-DIM12. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research. C-DIM12 is a synthetic activator of the nuclear receptor Nurr1, recognized for its anti-inflammatory and neuroprotective properties.[1] As a substance that has not yet been fully tested, cautious handling is imperative.[1]
Chemical and Physical Properties of C-DIM12
A clear understanding of the chemical and physical properties of C-DIM12 is fundamental for safe handling and storage. This data is summarized in the table below.
| Property | Value |
| Chemical Name | 3,3'-[(4-Chlorophenyl)methylene]bis[1H-indole] |
| Alternative Names | C-Dim 12, DIM-C-pPhCl |
| CAS Number | 178946-89-9 |
| Molecular Formula | C₂₃H₁₇ClN₂ |
| Molecular Weight | 356.85 g/mol |
| Appearance | Orange powder[1] or Light yellow to brown solid[2] |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). |
Personal Protective Equipment (PPE) and Handling
Strict adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure. The safety phrases associated with C-DIM12 are direct and must be followed:
-
S22: Do not breathe dust.
-
S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.
-
S24/25: Avoid contact with skin and eyes.
Recommended PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | Protects against airborne particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | A laboratory coat must be worn. Consider a chemical-resistant apron for additional protection when handling significant quantities. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary. | Prevents inhalation of the powdered compound. |
Step-by-Step Handling and Operational Plan
Follow this workflow for the safe handling of C-DIM12 from receipt to disposal.
Detailed Protocol:
-
Receipt and Inspection: Upon receiving the compound, inspect the packaging for any damage. If the container is compromised, handle it as a spill and follow appropriate cleanup procedures.
-
Storage: Store C-DIM12 at -20°C in a tightly sealed container, protected from light. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, and protect from light.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: Conduct weighing in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolution: Prepare solutions in a fume hood. C-DIM12 is soluble in DMSO and ethanol.
-
Experimental Use: Handle all solutions containing C-DIM12 with the same level of precaution as the solid compound.
-
Decontamination: Clean all work surfaces and equipment thoroughly with an appropriate solvent (e.g., 70% ethanol) after use.
-
Waste Segregation: Segregate all C-DIM12 waste, including contaminated consumables (e.g., pipette tips, tubes), into a clearly labeled hazardous waste container.
-
Disposal: Dispose of C-DIM12 waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly afterward.
Signaling Pathway of C-DIM12
C-DIM12 is a Nurr1 activator that inhibits NF-κB and cytokine expression in microglial cells. It achieves this by stabilizing nuclear corepressor proteins, which in turn reduces the binding of p65 to inflammatory gene promoters.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
